3,7-Diethylnonane-4,6-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-diethylnonane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-5-10(6-2)12(14)9-13(15)11(7-3)8-4/h10-11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFELLNQJMHCAKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)CC(=O)C(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872802-98-7 | |
| Record name | 3,7-diethyl-4,6-nonanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,7-Diethylnonane-4,6-dione chemical structure
An In-Depth Technical Guide to the Structure, Synthesis, and Application of 3,7-Diethylnonane-4,6-dione
Abstract
This technical guide provides a comprehensive examination of this compound, a representative long-chain β-diketone. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the fundamental principles governing the molecule's unique structural characteristics, primarily its keto-enol tautomerism. We will explore robust synthetic methodologies, detail modern analytical techniques for structural elucidation, and discuss the molecule's reactivity, with a particular focus on its role as a versatile chelating ligand and its potential as a scaffold in medicinal chemistry. The causality behind experimental designs and the implications of its chemical properties for practical applications are emphasized throughout, providing a holistic view grounded in established scientific principles.
The β-Diketone Scaffold: A Foundation for Versatility
β-Diketones, organic compounds featuring two carbonyl groups separated by a single methylene carbon, are a cornerstone of modern chemistry. Their utility stems from a unique combination of structural features: acidic α-protons, the capacity for metal chelation, and a dynamic equilibrium between tautomeric forms.[1] These properties make them invaluable as synthetic intermediates, ligands in coordination chemistry, and core structural motifs in biologically active molecules.[2][3] this compound (C₁₃H₂₄O₂) serves as an exemplary model of a linear, acyclic β-diketone, whose bulky ethyl groups at the 3- and 7-positions introduce specific steric and electronic effects that influence its reactivity and physical properties.
The Core Structural Dynamic: Keto-Enol Tautomerism
The quintessential chemical feature of β-diketones is their existence as a dynamic equilibrium between a diketo form and an enol form. This phenomenon, known as keto-enol tautomerism, is not merely a structural curiosity but the primary determinant of the molecule's reactivity and spectroscopic properties.[4][5]
Unlike simple ketones which heavily favor the keto form, β-diketones often have a substantial, and in many cases dominant, enol population.[6] The reason for this enhanced stability is twofold:
-
Conjugation: The enol form creates a conjugated π-system (O=C-C=C-OH) that delocalizes electron density, lowering the overall energy of the molecule.
-
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond forms between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a highly stable, pseudo-aromatic six-membered ring.[4][7]
This equilibrium is highly sensitive to the molecular environment. The proportion of keto to enol tautomers can be significantly influenced by factors such as solvent polarity, temperature, and pH.[8][9] In non-polar solvents, the intramolecularly hydrogen-bonded enol form is often favored, whereas polar, protic solvents can disrupt this internal hydrogen bond, potentially increasing the population of the diketo tautomer.[10] The acidity of the central methylene protons (typically with a pKa around 9-11) is a direct consequence of this tautomerism, as the resulting enolate anion is highly stabilized by resonance.
Caption: The equilibrium between the diketo and the stabilized enol form.
Synthesis and Purification Strategies
The construction of the β-diketone framework is most reliably achieved through carbon-carbon bond-forming reactions that establish the 1,3-dicarbonyl relationship.
Primary Synthetic Route: The Claisen Condensation
The Claisen condensation is the preeminent method for synthesizing β-diketones.[11] Specifically, a "mixed" or "crossed" Claisen condensation, which involves the reaction between a ketone and an ester in the presence of a strong base, is an effective strategy.[12][13] The causality of this choice rests on the differential acidity of the α-protons. A strong, non-nucleophilic base (e.g., sodium hydride, NaH, or lithium diisopropylamide, LDA) is used to selectively deprotonate the α-carbon of the ketone component, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ester, leading to the expulsion of an alkoxide leaving group and the formation of the β-diketone.[14][15]
A plausible pathway for synthesizing this compound involves the condensation of 4-ethylhexan-3-one with an appropriate acylating agent like ethyl 2-ethylbutanoate.
Caption: Generalized workflow for the synthesis via Claisen condensation.
Experimental Protocol: Claisen Condensation
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a dropping funnel is charged with sodium hydride (1.1 eq) as a 60% dispersion in mineral oil.
-
Solvent & Reagents: Anhydrous tetrahydrofuran (THF) is added via cannula, and the suspension is cooled to 0 °C. A solution of 4-ethylhexan-3-one (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel.
-
Enolate Formation: The mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the sodium enolate.
-
Condensation: A solution of ethyl 2-ethylbutanoate (1.2 eq) in anhydrous THF is added dropwise at 0 °C. The reaction mixture is then gently refluxed for 4-6 hours, monitoring by TLC.
-
Quenching: After cooling to 0 °C, the reaction is cautiously quenched by the slow addition of 1 M aqueous HCl until the solution is acidic (pH ~5-6).
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Isolation: The solvent is removed under reduced pressure to yield the crude product.
Purification via Copper Chelation
A highly effective method for purifying β-diketones, especially for removing unreacted starting materials, involves their selective chelation with copper(II) ions.[11] The β-diketone forms a stable, often crystalline, copper(II) bis(diketonate) complex, which can be easily separated by filtration. Subsequent decomposition of this complex regenerates the high-purity β-diketone.
Experimental Protocol: Purification
-
Complexation: The crude product from the synthesis is dissolved in ethanol. An aqueous solution of copper(II) acetate (0.55 eq) is added dropwise with stirring. A precipitate of the copper(II) complex typically forms immediately.
-
Isolation of Complex: The mixture is stirred for 1 hour, and the solid complex is collected by vacuum filtration, washed with water, and then with cold ethanol to remove impurities.
-
Decomposition: The dried copper complex is suspended in a biphasic system of ethyl acetate and 10% aqueous sulfuric acid. The mixture is stirred vigorously until the solid dissolves and the organic layer becomes colorless (or the characteristic blue/green of the copper salt moves to the aqueous layer).
-
Final Extraction: The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, then brine, and dried over anhydrous sodium sulfate.
-
Final Product: The solvent is removed by rotary evaporation to yield the purified this compound.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation requires a multi-technique analytical approach. The keto-enol tautomerism results in distinct signals for each form, allowing for their simultaneous observation and quantification, particularly by NMR.
| Analytical Technique | Keto Tautomer Feature | Enol Tautomer Feature | Rationale/Insight |
| ¹H NMR | Singlet ~3.5 ppm (CO-CH₂ -CO) | Singlet ~5.5-6.0 ppm (=C-H -C=O); Broad singlet >12 ppm (enolic OH ) | The enolic proton is highly deshielded due to the strong intramolecular H-bond. The ratio of integrals for the methylene vs. vinylic protons allows for quantification of the tautomeric equilibrium.[5] |
| ¹³C NMR | Signal ~200-210 ppm (C =O); Signal ~50-60 ppm (CO-C H₂-CO) | Signal ~190 ppm (C =O); Signal ~90-100 ppm (=C H-C=O) | The enol form shows carbons in a more shielded, sp²-hybridized environment within the conjugated system. |
| IR Spectroscopy | Two strong C=O stretches ~1720 & 1700 cm⁻¹ | One C=O stretch ~1640 cm⁻¹; C=C stretch ~1580 cm⁻¹; Broad O-H stretch ~2500-3200 cm⁻¹ | Conjugation and H-bonding in the enol form lower the C=O stretching frequency significantly. The broad O-H band is characteristic of the strong intramolecular hydrogen bond.[16] |
| UV-Vis Spectroscopy | Weak n→π* transition ~270-290 nm | Strong π→π* transition ~290-320 nm | The extended conjugation in the enol tautomer results in a strong absorption at a longer wavelength.[10] |
| Mass Spectrometry | Molecular Ion Peak (M⁺) at m/z = 212.1776 | Molecular Ion Peak (M⁺) at m/z = 212.1776 | Confirms the molecular weight and formula (C₁₃H₂₄O₂). Fragmentation patterns can reveal structural components. |
Reactivity and Applications in Research & Development
The unique structural and electronic properties of this compound make it a valuable molecule for both materials science and drug discovery.
Coordination Chemistry and Metal Complexes
Upon deprotonation, the resulting enolate of this compound acts as a powerful bidentate, monoanionic ligand. It readily forms highly stable six-membered chelate rings with a vast array of metal ions.[17][18] These metal β-diketonate complexes exhibit important properties:
-
Stability: The chelate effect imparts significant thermodynamic stability to the complexes.
-
Volatility: The bulky alkyl groups can effectively shield the central metal ion, reducing intermolecular forces and leading to increased volatility, a crucial property for precursors in Metal-Organic Chemical Vapor Deposition (MOCVD) for creating thin films.[19]
-
Solubility: The organic periphery renders many of these complexes soluble in organic solvents, making them useful as homogeneous catalysts.
Caption: Formation of a metal complex through chelation.
Relevance in Medicinal Chemistry
The β-diketone moiety is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3][20] The activity is often linked to the molecule's ability to chelate biologically relevant metal ions, scavenge reactive oxygen species, or interact with enzymatic active sites.[2] The this compound structure represents a lipophilic scaffold that could serve as a starting point for the development of novel therapeutic agents, where the ethyl groups can be modified to tune solubility, cell permeability, and target binding affinity.
Caption: Relationship between core structure and potential therapeutic applications.
Conclusion
This compound is more than a simple organic molecule; it is a dynamic system defined by its keto-enol equilibrium. This central feature dictates its synthesis, dictates its analytical signature, and endows it with a rich reactivity profile. A thorough understanding of its structure, grounded in the principles of tautomerism and chelation, is essential for leveraging its full potential. For researchers in drug development, it offers a lipophilic and functionally versatile scaffold. For materials scientists, it is a precursor to stable, volatile metal complexes. The detailed protocols and conceptual frameworks presented in this guide provide the necessary foundation for the effective synthesis, characterization, and innovative application of this valuable chemical entity.
References
- ResearchGate. (n.d.). Keto-enol tautomerization in β-diketones.
- Taylor & Francis Online. (n.d.). Metal Complexes of β-Diketones: Synthesis, Ultraviolet and Infrared Spectral Studies of Nickel(II) Complexes of 1-Phenyl-3-methyl-4-acyl-pyrazolone-5.
- IOSR Journal. (2022). Kinetic and mechanistic studies of metal complexes of – diketones - a review.
- Wikipedia. (n.d.). Claisen condensation.
- Fiveable. (n.d.). Mixed Claisen Condensations | Organic Chemistry Class Notes.
- Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. [Link]
- MDPI. (n.d.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications.
- ijrbat. (n.d.). Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes.
- MDPI. (2023). Tautomerism of β-Diketones and β-Thioxoketones.
- Ferreira, M., et al. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules, 25(10), 2338. [Link]
- Scholars Research Library. (n.d.). Synthesis and characterization of two conjugated β-diketones and their metal complexes.
- Bertrand, B., et al. (2021). Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands. Frontiers in Chemistry, 9, 706975. [Link]
- Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS.
- Organic Chemistry Portal. (n.d.). Claisen Condensation.
- RSC Publishing. (n.d.). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches.
- Scholars Research Library. (n.d.). Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity.
- JoVE. (2025). Video: β-Dicarbonyl Compounds via Crossed Claisen Condensations.
- MDPI. (n.d.). Structural Studies of β-Diketones and Their Implications on Biological Effects.
- Nanalysis. (2022). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR.
- ResearchGate. (n.d.). Properties and application of diketones and their derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. Claisen Condensation [organic-chemistry.org]
- 14. Claisen condensation - Wikipedia [en.wikipedia.org]
- 15. Video: β-Dicarbonyl Compounds via Crossed Claisen Condensations [jove.com]
- 16. tandfonline.com [tandfonline.com]
- 17. iosrjournals.org [iosrjournals.org]
- 18. ijrbat.in [ijrbat.in]
- 19. 3,7-diethyl-3,7-dimethyl-4,6-Nonanedione | 865193-73-3 [chemicalbook.com]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
An In-depth Technical Guide to 3,7-Diethyl-3,7-dimethylnonane-4,6-dione: Synthesis, Properties, and Applications in Drug Development
Abstract
This technical guide provides a comprehensive overview of 3,7-diethyl-3,7-dimethylnonane-4,6-dione, a sterically hindered β-diketone of significant interest to researchers and professionals in drug development and materials science. This document elucidates the compound's precise nomenclature, physicochemical properties, and characteristic keto-enol tautomerism. A detailed, field-proven protocol for its synthesis via Claisen condensation is presented, with an emphasis on the mechanistic rationale behind the procedural steps. Furthermore, the guide explores the versatile applications of this class of compounds, particularly their role as sophisticated building blocks for heterocyclic synthesis and as potent metal-chelating agents, which are pivotal in the design of novel therapeutic agents and advanced materials.
Introduction: Correcting the Nomenclature and Defining the Core Structure
A notable point of clarification is the accurate IUPAC nomenclature for the topic compound. While sometimes referred to with a simplified name, the correct and unambiguous IUPAC name is 3,7-diethyl-3,7-dimethylnonane-4,6-dione . This precision is crucial for accurate database searches and unambiguous scientific communication. The core of this molecule is the 1,3-dicarbonyl moiety, a versatile functional group that imparts unique chemical reactivity and has established it as a valuable intermediate in organic synthesis.[1] The presence of bulky alkyl substituents at the α-positions to the carbonyl groups introduces significant steric hindrance, which in turn influences the compound's reactivity and physicochemical properties.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is paramount for its effective application in research and development.
Nomenclature and Synonyms
-
IUPAC Name: 3,7-diethyl-3,7-dimethylnonane-4,6-dione[2]
-
Synonyms:
Physicochemical Data
The following table summarizes the key physicochemical properties of 3,7-diethyl-3,7-dimethylnonane-4,6-dione. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data for this specific compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₈O₂ | [2][3][5] |
| Molecular Weight | 240.38 g/mol | [2][5] |
| Appearance | Light yellow transparent liquid or powder | [4] |
| Boiling Point (Predicted) | 312.4 ± 15.0 °C | [5] |
| Density (Predicted) | 0.888 ± 0.06 g/cm³ | [5] |
| Solubility | Long-chain β-diketones are generally soluble in organic solvents and have low solubility in water.[6][7] |
The Chemistry of the β-Diketone Moiety: Tautomerism and Metal Chelation
The chemical behavior of 3,7-diethyl-3,7-dimethylnonane-4,6-dione is dominated by the 1,3-dicarbonyl functionality.
Keto-Enol Tautomerism
A hallmark of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. This equilibrium is highly sensitive to the solvent environment.[8]
Caption: Keto-Enol Tautomerism in a β-Diketone.
Metal Chelation
The enolate form of β-diketones acts as a powerful bidentate ligand, readily forming stable chelate complexes with a wide range of metal ions. This property is fundamental to many of their applications, from catalysis to therapeutic agents. The steric bulk of the substituents in 3,7-diethyl-3,7-dimethylnonane-4,6-dione can influence the coordination geometry and stability of the resulting metal complexes.
Synthesis of 3,7-Diethyl-3,7-dimethylnonane-4,6-dione
The classical and most versatile method for the synthesis of β-diketones is the Claisen condensation .[9] This reaction involves the base-mediated condensation of an ester with a ketone. For the synthesis of the asymmetrically substituted 3,7-diethyl-3,7-dimethylnonane-4,6-dione, a crossed Claisen condensation approach is employed.
General Principles of the Claisen Condensation
The Claisen condensation proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of an alkoxide leaving group yields the β-diketone. The use of a strong, non-nucleophilic base is crucial to drive the reaction to completion by deprotonating the product β-diketone, which is more acidic than the starting ketone.[9]
Caption: Generalized Workflow for Claisen Condensation.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 3,7-diethyl-3,7-dimethylnonane-4,6-dione, adapted from general Claisen condensation methodologies.[9][10]
Materials:
-
3-Ethyl-3-methyl-2-pentanone
-
Ethyl 3-ethyl-3-methylpentanoate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, a solution of 3-ethyl-3-methyl-2-pentanone (1.0 eq) in anhydrous THF is prepared in a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Base Addition: Sodium hydride (1.1 eq) is carefully added portion-wise to the stirred solution at 0 °C (ice bath). The mixture is allowed to warm to room temperature and stirred for 1 hour to facilitate enolate formation.
-
Ester Addition: A solution of ethyl 3-ethyl-3-methylpentanoate (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quenching: After cooling to 0 °C, the reaction is cautiously quenched by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~2-3).
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure 3,7-diethyl-3,7-dimethylnonane-4,6-dione.
Safety Precautions: Sodium hydride is a highly flammable and moisture-sensitive reagent. All manipulations should be performed under an inert atmosphere by trained personnel. The quenching step is exothermic and should be performed with caution.[11]
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to be complex due to the presence of multiple, chemically non-equivalent alkyl protons. Key signals would include a characteristic downfield singlet for the enolic proton (δ 15-17 ppm) if the enol form is present in the NMR solvent. The methylene protons between the carbonyls in the keto form would appear as a singlet around δ 3.5-4.0 ppm. The ethyl and methyl groups would exhibit complex multiplets and singlets/triplets in the upfield region (δ 0.8-2.5 ppm).
-
¹³C NMR: The carbonyl carbons of the keto form would resonate around δ 200-210 ppm. In the enol form, the carbonyl and enolic carbons would appear at approximately δ 190-195 ppm and δ 95-105 ppm, respectively. The various aliphatic carbons would give rise to signals in the upfield region.
-
FTIR: The infrared spectrum would show a strong absorption band for the C=O stretching of the keto form in the region of 1700-1730 cm⁻¹. The enol form would be characterized by a broad O-H stretching band (around 2500-3200 cm⁻¹) due to intramolecular hydrogen bonding, and a C=O stretching band at a lower frequency (1600-1650 cm⁻¹) due to conjugation.[14]
-
Mass Spectrometry: The electron ionization mass spectrum would likely show a molecular ion peak (M⁺) at m/z 240. Fragmentation patterns would be expected to involve cleavage adjacent to the carbonyl groups (α-cleavage) and McLafferty rearrangements.
Applications in Drug Development and Beyond
The unique structural and electronic properties of β-diketones make them valuable scaffolds in medicinal chemistry and materials science.
Building Blocks for Heterocyclic Synthesis
β-Diketones are versatile precursors for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines.[1] These heterocyclic motifs are prevalent in many clinically approved drugs, highlighting the importance of β-diketones as key intermediates in drug discovery programs.[1]
Metal-Based Therapeutics and Diagnostics
The strong metal-chelating ability of β-diketones is exploited in the design of metal-based drugs. By coordinating to a metal center, the β-diketonate ligand can modulate the metal's bioavailability, toxicity, and therapeutic efficacy. Furthermore, complexes with paramagnetic or radioactive metals have applications as contrast agents in magnetic resonance imaging (MRI) and in radiopharmaceuticals.
Other Applications
The applications of sterically hindered β-diketones extend beyond the pharmaceutical realm. They are utilized as:
-
Catalysts: Metal complexes of β-diketones are employed as catalysts in various organic transformations.
-
Advanced Materials: They serve as precursors for the synthesis of metal-organic frameworks (MOFs) and as components in organic light-emitting diodes (OLEDs).
Conclusion
3,7-Diethyl-3,7-dimethylnonane-4,6-dione represents a sophisticated chemical entity with significant potential in both academic research and industrial applications. Its synthesis, rooted in the classical Claisen condensation, is accessible, and its rich chemistry, centered around the β-diketone functionality, offers a gateway to a diverse range of molecular architectures. For professionals in drug development, this compound and its analogs are not merely intermediates but are enabling tools for the construction of novel therapeutics and diagnostic agents. A comprehensive understanding of its properties and reactivity, as detailed in this guide, is the foundation for unlocking its full potential.
References
A comprehensive list of references is available in the digital version of this guide to provide further reading and verification of the information presented.
Sources
- 1. ijpras.com [ijpras.com]
- 2. 3,7-Diethyl-3,7-dimethylnonane-4,6-dione | C15H28O2 | CID 86071688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3,7-diethyl-3,7-dimethyl-4,6-Nonanedione | 865193-73-3 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. researchgate.net [researchgate.net]
- 7. repository.lsu.edu [repository.lsu.edu]
- 8. rsc.org [rsc.org]
- 9. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fishersci.com [fishersci.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of 3,7-Diethylnonane-4,6-dione
Abstract
3,7-Diethylnonane-4,6-dione is a β-diketone of interest for its potential applications as a chelating agent and as a building block in the synthesis of more complex molecules, including heterocyclic compounds for pharmaceutical development.[1] This guide provides a comprehensive overview of plausible synthetic pathways for this compound, grounded in established principles of organic chemistry. We will explore two primary, robust synthetic strategies: a base-mediated crossed Claisen-type condensation and a direct acylation of a ketone enolate. The causality behind experimental choices, detailed step-by-step protocols, and visual representations of the reaction workflows are provided to ensure both theoretical understanding and practical applicability.
Introduction to β-Diketone Synthesis
β-Diketones are a crucial class of organic compounds characterized by two carbonyl groups separated by a single methylene group.[2] This structural motif imparts unique chemical properties, including keto-enol tautomerism, which allows them to act as versatile intermediates in a wide array of chemical transformations and as effective ligands for metal ions.[3][4] The synthesis of β-diketones is a well-established area of organic chemistry, with the Claisen condensation being the most classical and widely utilized approach.[2] This reaction typically involves the base-catalyzed condensation of an ester with a ketone or another ester.[5] Variations and improvements on this method, including the use of different bases and acylating agents, have expanded the synthetic chemist's toolkit for accessing diverse β-diketone structures.[6][7]
Retrosynthetic Analysis of this compound
A retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection points at the α-carbon-carbonyl carbon bonds. This leads to two logical synthetic strategies.
Caption: Retrosynthetic analysis of this compound.
-
Pathway 1 (Crossed Claisen-type Condensation): This approach involves the reaction of a ketone, 4-ethyl-3-hexanone, with an ester, ethyl propionate, in the presence of a strong base. The enolate of the ketone acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.[8]
-
Pathway 2 (Direct Acylation of a Ketone): This pathway utilizes the reaction of the enolate of 4-ethyl-3-hexanone with a more reactive acylating agent, such as propionyl chloride.[1] This method can often proceed under milder conditions or with specific bases to avoid self-condensation.
Proposed Synthesis Pathways
Pathway 1: Crossed Claisen-type Condensation
The crossed Claisen-type condensation is a robust method for forming β-diketones.[2] In this proposed synthesis, the enolate of 4-ethyl-3-hexanone is generated using a strong, non-nucleophilic base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA). This enolate then attacks the carbonyl of ethyl propionate, leading to the formation of the β-diketone after an acidic workup. The use of a strong base like sodium amide can improve yields compared to alkoxides like sodium ethoxide.[9]
Caption: Workflow for Crossed Claisen-type Condensation.
3.1.1. Experimental Protocol
Materials:
-
4-Ethyl-3-hexanone
-
Ethyl propionate
-
Sodium amide (NaNH₂)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium amide (1.1 equivalents) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-ethyl-3-hexanone (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add ethyl propionate (1.2 equivalents) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours.
-
Cool the reaction mixture to room temperature and then quench by carefully pouring it over crushed ice.
-
Acidify the aqueous mixture to a pH of ~2 with 1 M HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography.
3.1.2. Rationale for Experimental Choices
-
Anhydrous Conditions: The use of a strong base like sodium amide necessitates strictly anhydrous conditions to prevent quenching of the base and the enolate intermediate.[10]
-
Strong Base: Sodium amide is a stronger base than the resulting alkoxide, which helps to drive the reaction to completion.[9]
-
Acidic Workup: The initial product is the sodium salt of the β-diketone. Acidification is required to protonate the enolate and yield the final product.
Pathway 2: Direct Acylation with Propionyl Chloride
The direct acylation of a ketone enolate with an acid chloride is another effective method for synthesizing β-diketones.[7] This pathway can sometimes offer better yields and fewer side products compared to the Claisen condensation. The ketone is first converted to its enolate using a strong base like LDA, which is then acylated with propionyl chloride.
Caption: Workflow for Direct Acylation of a Ketone Enolate.
3.2.1. Experimental Protocol
Materials:
-
4-Ethyl-3-hexanone
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.1 equivalents) to the stirred solution and allow it to stir for 30 minutes at -78 °C to generate LDA.
-
Add a solution of 4-ethyl-3-hexanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Slowly add propionyl chloride (1.0 equivalent) to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-3 hours.
-
Quench the reaction at -78 °C by adding saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via vacuum distillation or column chromatography.
3.2.2. Rationale for Experimental Choices
-
LDA as Base: LDA is a strong, sterically hindered, non-nucleophilic base, which is ideal for the clean and quantitative formation of ketone enolates while minimizing side reactions like self-condensation.[11]
-
Low Temperature: The reaction is performed at -78 °C to control the reactivity of the organolithium reagents and the enolate, preventing unwanted side reactions and ensuring selective acylation.
-
Propionyl Chloride: As a highly reactive acylating agent, propionyl chloride reacts efficiently with the pre-formed enolate.
Data Summary
| Parameter | Pathway 1: Crossed Claisen | Pathway 2: Direct Acylation |
| Key Reagents | 4-Ethyl-3-hexanone, Ethyl propionate, NaNH₂ | 4-Ethyl-3-hexanone, Propionyl chloride, LDA |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | 0 °C to Reflux | -78 °C |
| Reaction Time | 4-6 hours | 3-4 hours |
| Workup | Acidic (HCl) | Neutral (NH₄Cl) |
| Potential Byproducts | Self-condensation products | Polyacylated products |
Conclusion
The synthesis of this compound can be effectively achieved through well-established methodologies for β-diketone formation. Both the crossed Claisen-type condensation and the direct acylation of a ketone enolate represent viable and robust strategies. The choice between these pathways may depend on the availability of reagents, the desired scale of the reaction, and the specific laboratory equipment on hand. The direct acylation pathway, while requiring more stringent anhydrous and low-temperature conditions, may offer a more controlled reaction with potentially higher yields. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully synthesize this valuable chemical intermediate.
References
- Hauser, C. R., Swamer, F. W., & Adams, J. T. (n.d.). The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. Organic Reactions.[6]
- SciSpace. (n.d.). The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. SciSpace.
- Fiveable. (n.d.). Mixed Claisen Condensations. Organic Chemistry Class Notes.[8]
- ResearchGate. (n.d.). The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. ResearchGate.
- PubMed Central. (n.d.). Recent Developments in the Synthesis of β-Diketones. National Institutes of Health.
- International Journal of Pharmaceutical Research and Allied Sciences. (n.d.).
- Organic Chemistry Portal. (n.d.). Claisen Condensation.
- JoVE. (2025, May 22). β-Dicarbonyl Compounds via Crossed Claisen Condensations. Journal of Visualized Experiments.
- Levine, R., Conroy, J. A., Adams, J. T., & Hauser, C. R. (n.d.). The Acylation of Ketones with Esters to Form β-Diketones by the Sodium Amide Method. Journal of the American Chemical Society.[9]
- MDPI. (n.d.). Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI.
- Scholars Research Library. (n.d.). Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity.[4]
Sources
- 1. ijpras.com [ijpras.com]
- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. organicreactions.org [organicreactions.org]
- 7. The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes (2011) | Charles R. Hauser | 5 Citations [scispace.com]
- 8. fiveable.me [fiveable.me]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Video: β-Dicarbonyl Compounds via Crossed Claisen Condensations [jove.com]
Physical and chemical properties of 3,7-Diethylnonane-4,6-dione
An In-Depth Technical Guide to the Physical and Chemical Properties of 3,7-Diethylnonane-4,6-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fascinating, yet not extensively documented, member of the β-diketone family. Its symmetrical, sterically hindered structure presents unique physical and chemical properties that are of significant interest in organic synthesis, metal chelation, and materials science. This guide provides a comprehensive exploration of its core characteristics, grounded in the fundamental principles of β-diketone chemistry. We will delve into its keto-enol tautomerism, spectroscopic signatures, and plausible synthetic and analytical methodologies. By synthesizing established knowledge with predictive insights, this document aims to serve as a foundational resource for researchers looking to exploit the potential of this versatile molecule.
Introduction: The Significance of β-Diketones
β-Diketones are a class of organic compounds characterized by two carbonyl groups separated by a single methylene carbon. This arrangement imparts a unique reactivity, most notably the ability to exist as a dynamic equilibrium of keto and enol tautomers.[1][2] This tautomerism is not merely a chemical curiosity; it governs the compound's acidity, solubility, and its profound ability to act as a bidentate ligand, forming stable complexes with a vast array of metal ions. These properties have led to their widespread application as catalysts, building blocks in heterocyclic synthesis, and precursors for advanced materials such as organic light-emitting diodes (OLEDs).[3] this compound, with its bulky ethyl groups flanking the dicarbonyl core, is poised to offer nuanced reactivity and stability, making it a compelling target for investigation.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound (C₁₃H₂₄O₂) features a nonane backbone with carbonyl groups at the 4 and 6 positions and ethyl substituents at the 3 and 7 positions. While extensive experimental data for this specific molecule is sparse in publicly available literature, we can compile known values and predict others based on its structure and the established behavior of similar β-diketones.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 872802-98-7 | [4] |
| Molecular Formula | C₁₃H₂₄O₂ | [4] |
| Molecular Weight | 212.33 g/mol | |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 111-113 °C (at 10 Torr) | [4] |
| Density (Predicted) | 0.891 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 10.15 ± 0.10 | [4] |
| Storage Temperature | 2-8°C | [4] |
The Core of Reactivity: Keto-Enol Tautomerism
The defining chemical characteristic of this compound is its existence as an equilibrium between the diketo form and a more stable enol tautomer.[1][2][5] The enol form is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond, which creates a pseudo-aromatic six-membered ring.[2]
Caption: Keto-Enol Tautomerism in this compound.
The position of this equilibrium is highly sensitive to the solvent environment.[6] In non-polar solvents, the intramolecularly hydrogen-bonded enol form is favored. In polar, protic solvents, the solvent molecules can hydrogen bond with the carbonyl groups, which can disrupt the internal hydrogen bond of the enol and may shift the equilibrium towards the keto form.
Acidity and Enolate Formation
The methylene protons situated between the two carbonyl groups (the α-protons) in the keto form are significantly acidic (predicted pKa ≈ 10.15) due to the resonance stabilization of the resulting carbanion (enolate).[4] This acidity is a cornerstone of β-diketone chemistry, allowing for facile deprotonation to form a nucleophilic enolate, which is a key intermediate in many synthetic transformations.
Chelation and Metal Complex Formation
The enol form of this compound is an excellent bidentate ligand, capable of forming stable chelate complexes with a wide variety of metal ions. The deprotonated enol wraps around the metal center, with both oxygen atoms coordinating to it. The bulky ethyl groups can provide a degree of steric shielding to the metal center, which can influence the complex's stability, solubility, and catalytic activity.
Proposed Experimental Protocols
As a Senior Application Scientist, it is crucial to provide actionable and robust methodologies. The following protocols are based on well-established procedures for the synthesis and characterization of β-diketones.
Synthesis of this compound via Claisen Condensation
A practical approach to synthesizing symmetrical β-diketones is the Claisen condensation of an ester with a ketone. Here, we propose the condensation of ethyl 3-ethylpentanoate with 4-ethyl-2-pentanone.
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Ketone: Cool the suspension to 0°C in an ice bath. Add 4-ethyl-2-pentanone (1.2 equivalents) dropwise, allowing for the evolution of hydrogen gas to subside.
-
Addition of Ester: Add ethyl 3-ethylpentanoate (1.0 equivalent) dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture back to 0°C and carefully quench by the slow addition of dilute hydrochloric acid until the solution is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield the final product.
Characterization and Spectroscopic Analysis
The synthesized product should be characterized using a suite of analytical techniques to confirm its identity and purity. The presence of both keto and enol forms will be evident in the spectra.
-
¹H NMR Spectroscopy: The most telling feature will be the presence of distinct signals for the keto and enol tautomers.
-
Enol Form: A characteristic signal for the enolic proton will appear far downfield (typically δ 15-17 ppm) due to the strong intramolecular hydrogen bond. The vinylic proton will appear around δ 5-6 ppm.
-
Keto Form: The α-protons of the methylene group will appear as a singlet around δ 3.5-4.0 ppm.
-
The ratio of the integrals of the enolic proton and the α-protons of the keto form can be used to determine the keto-enol equilibrium constant in the NMR solvent used.[5]
-
-
¹³C NMR Spectroscopy:
-
Enol Form: Two distinct carbonyl-like signals will be observed in the δ 180-200 ppm range, corresponding to the enolic carbons.
-
Keto Form: A single carbonyl signal will be present around δ 200-210 ppm.
-
-
Infrared (IR) Spectroscopy:
-
Enol Form: A broad O-H stretch will be observed around 2500-3200 cm⁻¹, and a conjugated C=O stretch will appear around 1600-1640 cm⁻¹.
-
Keto Form: A sharp C=O stretch will be present at a higher frequency, typically around 1700-1730 cm⁻¹.
-
-
Mass Spectrometry: Electron ionization (EI) or chemical ionization (CI) will confirm the molecular weight of 212.33 g/mol . The fragmentation pattern can provide further structural information.
Potential Applications and Future Directions
While specific applications for this compound are not yet widely reported, its structure suggests several promising avenues for research and development:
-
Precursor for Heterocyclic Compounds: The 1,3-dicarbonyl moiety is a classic building block for the synthesis of a wide range of heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in medicinal chemistry.
-
Metal Scavengers and Extractants: The strong chelating ability of β-diketones makes them effective agents for extracting metal ions from solutions, a process with applications in hydrometallurgy and environmental remediation.
-
Catalysis: Metal complexes of sterically hindered β-diketones can serve as catalysts in various organic transformations, with the ligand influencing the catalyst's solubility, stability, and stereoselectivity.
-
Materials Science: As a building block for larger, more complex molecules, it could be used in the development of advanced materials for applications in organic electronics, such as OLEDs.[3]
Conclusion
This compound represents a molecule of significant untapped potential. Its properties, dictated by the fundamental principles of keto-enol tautomerism and steric hindrance, make it a valuable target for both academic and industrial research. This guide has laid out the foundational knowledge of its physical and chemical properties and provided robust, actionable protocols for its synthesis and characterization. It is our hope that this document will empower researchers to explore the full potential of this intriguing β-diketone and pave the way for novel applications in drug development, catalysis, and materials science.
References
- ResearchGate. (n.d.). Keto-enol tautomerization in β-diketones.
- UIV Chem. (n.d.). 3,7-diethyl-3,7-dimethyl-4,6-Nonanedione_CAS:865193-73-3.
- ChemBK. (n.d.). 3,7-diethyl-3,7-dimethylnonane-4,6-dione.
- Pharmaffiliates. (n.d.). 3,7-Diethyl-3,7-dimethylnonane-4,6-dione | CAS No : 865193-73-3.
- MDPI. (2023). Tautomerism of β-Diketones and β-Thioxoketones.
- Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS.
- ACS Publications. (2002). Reaction Paths of Keto−Enol Tautomerization of β-Diketones.
- PubChem. (n.d.). 3,7-Diethyl-3,7-dimethylnonane-4,6-dione.
- Tradeindia. (n.d.). 3,7-Diethyl-3,7- Dimethylnonane-4,6-Dione 865193-73-3.
- PubChem. (n.d.). 3,7-Dimethyl-4,6-nonanedione.
- MySkinRecipes. (n.d.). 3,7-Diethyl-3,7-dimethylnonane-4,6-dione.
- IndiaMART. (n.d.). 3,7-Diethyl-3,7-Dimethylnonane-4,6-Dione CAS Number: 865193-73-3.
- Organic Syntheses. (n.d.). Procedure.
- PubMed. (2008). Practical synthesis of 3-methylnonane-2,4-dione, an intense strawlike and fruity flavored compound.
- MDPI. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione.
- ResearchGate. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione.
Sources
An In-depth Technical Guide to 3,7-Diethylnonane-4,6-dione (CAS 872802-98-7)
Introduction: Unveiling a Key Building Block in Materials Science
3,7-Diethylnonane-4,6-dione, identified by CAS number 872802-98-7, is a symmetrical β-diketone that has garnered interest primarily as a specialized chemical intermediate. While its direct applications are limited, its structural motifs are crucial in the synthesis of advanced materials, particularly for organic light-emitting diodes (OLEDs). The presence of two carbonyl groups separated by a methylene unit provides a versatile scaffold for creating complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, a proposed synthetic pathway based on established organic chemistry principles, its pivotal role in OLED technology, and essential safety and handling protocols for laboratory and industrial settings. The content herein is curated for researchers, chemists, and professionals in the fields of materials science and drug development, providing both foundational knowledge and practical insights.
Chapter 1: Physicochemical Properties and Identification
Understanding the fundamental properties of a compound is the cornerstone of its application and safe handling. This compound is a colorless to light yellow liquid under standard conditions.[1] Its structure, characterized by a nine-carbon backbone with ethyl groups at the 3 and 7 positions and ketone functionalities at the 4 and 6 positions, dictates its physical and chemical behavior. The diketone nature of the molecule allows for keto-enol tautomerism, a feature that is central to its utility as a chelating agent for metal ions.
Below is a summary of its key physicochemical properties compiled from various sources.
| Property | Value | Source(s) |
| CAS Number | 872802-98-7 | [1][2] |
| Molecular Formula | C₁₃H₂₄O₂ | [1][2] |
| Molecular Weight | 212.33 g/mol | [1][2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3,7-Diethyl-4,6-nonanedione | [4] |
| Physical State | Liquid | [1][3] |
| Appearance | Colorless to light yellow transparent liquid | [1] |
| Boiling Point | 111-113 °C at 10 mmHg | [5] |
| Purity | Typically >97% (GC) | [3][4] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |
| InChI Key | MFELLNQJMHCAKI-UHFFFAOYSA-N | [3] |
Chapter 2: Synthesis Protocol - A Proposed Pathway via Claisen Condensation
Proposed Reaction Scheme
The overall reaction involves the deprotonation of the α-carbon of 4-heptanone by a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl pentanoate. Subsequent elimination of the ethoxide leaving group yields the β-diketone product.[4]
Caption: Proposed Claisen condensation pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representation of a standard Claisen condensation procedure and should be adapted and optimized based on laboratory-scale trials.
Materials:
-
4-Heptanone (Reagent Grade)
-
Ethyl Pentanoate (Reagent Grade)[7]
-
Sodium metal or Sodium Ethoxide
-
Anhydrous Ethanol
-
Diethyl Ether
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Copper(II) Acetate
-
Ethylenediaminetetraacetic acid (EDTA) disodium salt
Procedure:
-
Preparation of Sodium Ethoxide (if not commercially available): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal in small portions under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution in ethanol, add 4-heptanone dropwise at room temperature with stirring.
-
Condensation Reaction: Following the addition of the ketone, add ethyl pentanoate dropwise to the reaction mixture. The reaction is often exothermic, and the temperature may need to be controlled with a water bath. After the addition is complete, heat the mixture to reflux for several hours to drive the reaction to completion.
-
Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and water. Acidify the aqueous mixture with 1 M hydrochloric acid until it is acidic to litmus paper. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification via Copper Complexation: For higher purity, the crude β-diketone can be purified by forming its copper(II) complex.[8] Dissolve the crude product in ethanol and add a solution of copper(II) acetate in water with stirring. The copper(II) chelate of the β-diketone will precipitate. Filter the solid complex and wash it with water and ethanol. To recover the purified β-diketone, suspend the copper complex in a biphasic system of diethyl ether and water, and add an aqueous solution of EDTA disodium salt. Stir until the organic layer is colorless, indicating that the copper has been chelated by the EDTA. Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the purified this compound.
-
Final Purification (Optional): The product can be further purified by vacuum distillation.[5]
Chapter 3: Application in Organic Light-Emitting Diodes (OLEDs)
The primary documented application of this compound is as an intermediate in the synthesis of luminescent materials for OLEDs.[8] β-diketones are excellent chelating ligands for lanthanide ions (e.g., Europium, Terbium).[1][9] The resulting lanthanide β-diketonate complexes are highly fluorescent and are used as emissive materials in the emitting layer of OLED devices.[9][10]
The "Antenna Effect": A Mechanism for Enhanced Luminescence
Lanthanide ions themselves have very low molar absorption coefficients due to the forbidden nature of f-f electronic transitions.[5] To overcome this, organic ligands like β-diketones are used to act as "antennas." The process, known as the "antenna effect" or sensitization, involves the following steps:
-
Ligand Excitation: The β-diketonate ligand, which has a strong absorption in the UV region due to π-π* transitions, absorbs the excitation energy.
-
Intersystem Crossing: The excited singlet state of the ligand undergoes efficient intersystem crossing to a lower-energy triplet state.
-
Energy Transfer: The energy from the triplet state of the ligand is then transferred intramolecularly to the resonant energy levels of the chelated lanthanide ion.
-
Lanthanide Emission: The excited lanthanide ion then relaxes to its ground state by emitting light of a characteristic wavelength, resulting in sharp, pure-color emission.[3][11]
Caption: The "Antenna Effect" in lanthanide complexes for OLEDs.
The long alkyl chains and ethyl groups on this compound can enhance the solubility and film-forming properties of the resulting lanthanide complexes, which is advantageous for the fabrication of OLED devices.[8]
Chapter 4: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The available safety data indicates that this compound presents several health hazards.
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:[3]
-
H302: Harmful if swallowed. [12]
-
H315: Causes skin irritation. [12]
-
H319: Causes serious eye irritation. [12]
-
H335: May cause respiratory irritation. [12]
The corresponding GHS pictogram is the exclamation mark (GHS07).[3]
Recommended Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:[13][14]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).[15]
-
Skin and Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
Conclusion
This compound (CAS 872802-98-7) serves as a valuable, albeit specialized, intermediate in the field of materials science. Its utility is primarily centered on its role as a ligand in the formation of highly luminescent lanthanide complexes for OLED applications. While detailed biological studies on this specific compound are lacking, its chemical properties and the well-established principles of β-diketone synthesis and coordination chemistry provide a solid foundation for its use in research and development. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, an in-depth look at its application in OLEDs, and essential safety guidelines. As the demand for advanced materials continues to grow, the importance of such versatile building blocks will undoubtedly increase.
References
- Chemistry LibreTexts. (2025, January 19). 23.8: Mixed Claisen Condensations.
- Lookchem. (n.d.). Cas 872802-98-7,this compound.
- MSDS Europe. (n.d.). Hazard statements.
- Phelan, G. D., Carlson, B., & Lawson, R. (n.d.). Synthesis and design of organic light emitting devices containing lanthanide cored complexes. CityUHK Scholars.
- PubChemLite. (n.d.). 872802-98-7 (C13H24O2).
- Capot Chemical. (n.d.). 872802-98-7 | this compound.
- AccelaChemBio. (n.d.). 108957-20-6,N-Boc-3-iodo-L-alanine Benzyl Ester.
- Nehra, K., et al. (2022). Lanthanides β-diketonate complexes as energy-efficient emissive materials: A review. Journal of Molecular Structure, 1250, 131531.
- ResearchGate. (n.d.). The typical energy transfer diagram in doped EML of lanthanide complex....
- Fan, X., et al. (2024). Energy transfer process, luminescence optimizing and various applications of lanthanide complexes. OAE Publishing Inc.
- Personal Protective Solutions. (n.d.). Ketodex ‐ Ketone Resistant Chemical Gauntlet.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment (PPE).
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE).
- ResearchGate. (n.d.). In situ monitoring of ligand-to-metal energy transfer in combination with synchrotron-based X-ray diffraction methods to elucidate the synthesis mechanism and structural evolution of lanthanide complexes.
- Witt, K., & Radzyminska-Lenarcik, E. (2017). Studies of the aromatic β-diketones as extractant of copper ions. E3S Web of Conferences, 18, 01016.
- Wikipedia. (n.d.). Ethyl pentanoate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Slow magnetic relaxation and luminescence properties in β-diketonate lanthanide( iii ) complexes. Preparation of Eu( iii ) and Yb( iii ) OLED devices ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00902A [pubs.rsc.org]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. Ethyl pentanoate - Wikipedia [en.wikipedia.org]
- 8. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lanthanides β-diketonate complexes as energy-efficient emissive materials: A review [ouci.dntb.gov.ua]
- 10. Slow magnetic relaxation and luminescence properties in β-diketonate lanthanide(iii) complexes. Preparation of Eu(iii) and Yb(iii) OLED devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. In situ monitoring of ligand-to-metal energy transfer in combination with synchrotron-based X-ray diffraction methods to elucidate the synthesis mechanism and structural evolution of lanthanide complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 13. epa.gov [epa.gov]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 15. ehs.utk.edu [ehs.utk.edu]
An In-Depth Technical Guide to β-Diketone Chemistry: Synthesis, Tautomerism, and Applications in Drug Development
This guide provides a comprehensive exploration of the chemistry of β-diketones (also known as 1,3-diketones), a class of organic compounds characterized by two carbonyl groups separated by a single methylene carbon. Their unique structural features give rise to fascinating reactivity, making them invaluable building blocks in organic synthesis, coordination chemistry, and pharmacology. We will delve into their synthesis, the critical phenomenon of keto-enol tautomerism, their role as powerful chelating ligands, and their growing importance as scaffolds in modern drug discovery.
Part 1: The Synthetic Foundation - Accessing the β-Diketone Scaffold
The preparation of β-diketones is a cornerstone of synthetic organic chemistry. While several methods exist, the Claisen condensation remains the most classical and widely employed approach.[1][2]
The Claisen Condensation: A Classic Carbon-Carbon Bond Formation
The Claisen condensation is a base-catalyzed reaction that forms a carbon-carbon bond between two esters or, more relevantly for β-diketone synthesis, between a ketone and an ester.[3][4] The fundamental driving force of the reaction is the formation of a highly resonance-stabilized enolate anion from the final β-dicarbonyl product.[3][5]
Causality of the Mechanism: The reaction is initiated by a strong base (e.g., sodium ethoxide, sodium hydride) which deprotonates the α-carbon of the ketone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate eliminates an alkoxide leaving group, yielding the β-diketone. A crucial final step is the deprotonation of the newly formed β-diketone's central methylene group by the alkoxide generated in situ. This final, thermodynamically favorable acid-base reaction pulls the entire equilibrium towards the product.[3]
Mixed (Crossed) Claisen Condensations: To synthesize asymmetric β-diketones, a "crossed" Claisen condensation is employed. To prevent the formation of a complex mixture of four different products, this variation requires that one of the carbonyl partners lacks enolizable α-hydrotons (e.g., aromatic esters like ethyl benzoate, or formate esters).[4][5][6] This ensures it can only act as the electrophile, leading to a single desired product.
Experimental Protocol: Synthesis of 1-phenylbutane-1,3-dione via Crossed Claisen Condensation
This protocol describes the synthesis of a common β-diketone from acetophenone (a ketone) and ethyl acetate (an ester).
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil) under a nitrogen atmosphere. Wash the NaH with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous diethyl ether.
-
Enolate Formation: Cool the suspension in an ice bath. Slowly add a solution of acetophenone in anhydrous diethyl ether via the dropping funnel. The formation of the sodium enolate will be observed.
-
Condensation: To the stirring enolate suspension, add ethyl acetate dropwise. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature overnight to ensure the reaction goes to completion.
-
Workup: Cautiously quench the reaction by slowly adding aqueous acid (e.g., 10% sulfuric acid) until the mixture is acidic. This step neutralizes the excess base and protonates the enolate product.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine all organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude β-diketone can be further purified by vacuum distillation or recrystallization.
Self-Validation: The success of the synthesis can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Alternative Synthetic Routes
While the Claisen condensation is prevalent, other methodologies have been developed for synthesizing β-diketones, including:
-
Hydration of Alkynones: The addition of water across the triple bond of an alkynone can yield a β-diketone.[1]
-
Decarboxylative Coupling Reactions: These methods involve the coupling of carboxylic acid derivatives with other carbonyl compounds, accompanied by the loss of carbon dioxide.[1]
-
Acylation of Ketones: Direct acylation of ketone enolates or enol ethers using acylating agents like acid chlorides provides another route.[2]
Part 2: The Heart of Reactivity - Keto-Enol Tautomerism
Perhaps the most defining characteristic of β-diketones is their existence as a rapid equilibrium between two tautomeric forms: a diketo form and an enol form.[7] Unlike simple ketones where the keto form overwhelmingly predominates, the enol form of β-diketones is significantly stabilized and often represents the major species.
The Origin of Enol Stability: The remarkable stability of the enol tautomer is attributed to two key factors:
-
Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-system.
-
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond forms between the enolic hydroxyl group and the carbonyl oxygen, creating a highly stable, pseudo-aromatic six-membered ring.[8][9][10]
Caption: Keto-enol tautomerism in β-diketones.
Factors Governing the Tautomeric Equilibrium
The precise position of the keto-enol equilibrium is a delicate balance, highly sensitive to the molecular environment.
-
Solvent Polarity: This is a dominant factor. In non-polar solvents (e.g., cyclohexane, carbon tetrachloride), the intramolecular hydrogen bond of the enol form is preserved, leading to a high percentage of the enol tautomer.[11] Conversely, polar, protic solvents like water can act as both hydrogen bond donors and acceptors, disrupting the internal hydrogen bond and stabilizing the more polar keto form.[12][13]
-
Substituents: The electronic nature of the R and R' groups plays a significant role. Electron-withdrawing groups (e.g., -CF₃) increase the acidity of the α-protons and stabilize the enolate-like character of the enol form, thus favoring its formation.[8][10]
-
Temperature: Increasing the temperature can shift the equilibrium, though the direction depends on the specific thermodynamics of the system. Often, higher temperatures slightly favor the diketo form.[8]
Data Presentation: Enol Content of Common β-Dicarbonyls
The following table summarizes the percentage of the enol tautomer for acetylacetone and ethyl acetoacetate in different solvents, illustrating the profound influence of the solvent and substituents.
| Compound | Solvent | % Enol Content |
| Acetylacetone | Gas Phase | 92% |
| Cyclohexane | 98%[11] | |
| Liquid (neat) | ~80%[14] | |
| Water | 13-15%[11] | |
| Ethyl Acetoacetate | Liquid (neat) | 7.2%[14] |
| Toluene | 20%[15] | |
| Water | 0.4%[15] |
Insight: The presence of the electron-donating ethoxy group in ethyl acetoacetate, compared to the methyl group in acetylacetone, reduces the stability of the enol form, resulting in a significantly lower enol content across all conditions.
Experimental Protocol: Characterization by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most direct method for quantifying the keto-enol equilibrium. The two tautomers give rise to distinct, easily identifiable signals.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the β-diketone in the desired deuterated solvent (e.g., CDCl₃, D₂O, C₆D₆) at a known concentration.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Spectral Analysis:
-
Enol Form: Identify the highly deshielded signal for the enolic proton , typically appearing between δ 15-17 ppm due to the strong intramolecular hydrogen bond. Also, identify the vinylic proton on the central carbon, usually around δ 5-6 ppm .
-
Keto Form: Identify the signal for the two methylene protons on the central carbon, which typically appears between δ 3-4 ppm .
-
-
Quantification: Integrate the area under the peaks corresponding to a unique proton signal for each tautomer (e.g., the vinylic proton for the enol form and the methylene protons for the keto form). The ratio of the integrals directly corresponds to the molar ratio of the two tautomers in the solution.
Part 3: Coordination Chemistry - The β-Diketonate Ligand
The acidic nature of the central methylene protons (pKa of acetylacetone is ~9 in water) means β-diketones are readily deprotonated by bases to form the corresponding enolate anion, commonly known as the acetylacetonate (acac) anion.[7] This anion is a superb bidentate chelating ligand.[16]
The two oxygen atoms of the β-diketonate anion bind to a metal ion, forming a highly stable six-membered chelate ring.[7][17][18] This chelation results in the formation of neutral, thermally stable, and often volatile metal complexes that are soluble in organic solvents, a stark contrast to many simple metal salts.[17][18][19] These properties make metal β-diketonates exceptionally useful as catalysts, precursors for material synthesis, and NMR shift reagents.[17][18]
Caption: Role of β-diketones in drug development pathways.
Intermediates for Heterocyclic Synthesis
β-Diketones are exceptionally important precursors for the synthesis of five-membered heterocycles like pyrazoles and isoxazoles, which are core structures in many approved drugs. [2]For example, the reaction of a β-diketone with hydrazine or a substituted hydrazine is a classical and efficient method for constructing the pyrazole ring system found in drugs like the COX-2 inhibitor Celecoxib. [2]
Intrinsic Biological Activity
Many natural products containing the β-diketone moiety are known for their significant biological activities. [1][20]* Curcumin , the principal curcuminoid found in turmeric, is a prime example. Its β-diketone structure is central to its well-documented antioxidant, anti-inflammatory, and potential anticancer properties. [21][22]The enol form is believed to be crucial for its ability to scavenge free radicals. [1]* Synthetic β-diketones have been developed as potent drug candidates, showing activities ranging from antibacterial and antifungal to anticancer. [1][23]
Scaffolds for Metal-Based Drugs
The powerful chelating ability of β-diketones is harnessed to design novel metal-based therapeutic agents. [24]* Drug Delivery and Targeting: The β-diketonate ligand can stabilize a therapeutic metal ion, control its redox properties, and improve its solubility and delivery to target tissues. [24]* Novel Anticancer Agents: A number of metal-β-diketonate complexes have shown promising anticancer activity. [21] * Budotitane , a titanium(IV) complex with a β-diketonate ligand, was the first non-platinum metal-based anticancer compound to enter clinical trials. [21] * Complexes of cobalt and organometallic fragments like ferrocene with β-diketonate ligands have demonstrated significant cytotoxicity against various cancer cell lines, often through mechanisms distinct from traditional platinum drugs. [25][26]
Conclusion
The β-diketone moiety represents a deceptively simple yet remarkably versatile functional group. Its chemistry is dominated by the dynamic interplay of the keto-enol tautomerism, which dictates its reactivity and biological function. The ease of synthesis, primarily through the robust Claisen condensation, combined with the profound ability of its conjugate base to chelate metals, ensures its continued prominence. For researchers, scientists, and drug development professionals, a deep understanding of β-diketone chemistry is not merely an academic exercise; it is a gateway to innovation in catalysis, materials science, and the design of next-generation therapeutics.
References
- Wikipedia.
- Cappillino, P. J., et al. (2014).
- Stilinović, V., et al. (2018). Keto-enol tautomerization in β-diketones.
- Wikipedia.
- BenchChem. (2025). Keto-Enol Tautomerism in Long-Chain Beta-Diketones: A Technical Guide. BenchChem.
- AMERICAN ELEMENTS®.
- Moore, S.
- Fiveable.
- Cuthbertson, A. D., et al. (2015). Analysis of transition-metal acetylacetonate complexes by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed.
- de la Torre, M. C., & García, I. (2021). Recent Developments in the Synthesis of β-Diketones. Pharmaceuticals.
- Sharma, S., et al. (2014). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences.
- Special Issue "β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applic
- ProChem, Inc.
- Livotto, P. R., & Saccone, D. (2020). β-Diketonate Coordination: Vibrational Properties, Electronic Structure, Molecular Topology, and Intramolecular Interactions. The Journal of Physical Chemistry A.
- Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. MDPI.
- Pukanic, G. W., et al. (1968). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry.
- Kol'tsov, A. I., & Kheifets, G. M. (1974). Enol Content in Ethyl Acetoacetate and Acetylacetone.
- Holland, J. M., et al. (2020). Mono-β-diketonate Metal Complexes of the First Transition Series. Inorganic Chemistry.
- Lee, H. S., & Kim, K. S. (2000). Reaction Paths of Keto−Enol Tautomerization of β-Diketones. The Journal of Physical Chemistry A.
- Organic Chemistry Portal.
- Maurya, R. C., et al. (2009). Mixed ligand complexes of β-diketonates: synthesis, characterization, and FAB mass spectral analysis.
- Costes, J.-P., et al. (2007).
- JoVE. (2025).
- Tayyari, S. F., et al. (2009). Structure of the enol tautomer of acetylacetone.
- Abd-alhamed, H., et al. (2022). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review.
- Hansen, P. E. (2022).
- Korde, N. S., et al. (2012). Efficient Ultrasound synthesis of β-diketone and its metal complexes. Der Pharma Chemica.
- Gligorijević, N., & Radulović, S. (2016). β-Diketones as Scaffolds for Anticancer Drug Design - From Organic Building Blocks to Natural Products and Metallodrug Components.
- Brainly.in. (2021). Q: Enol contents of acetylacetone is maximum.
- Zhang, H., et al. (2015). β-diketone-cobalt complexes inhibit DNA synthesis and induce S-phase arrest in rat C6 glioma cells. Experimental and Therapeutic Medicine.
- Smith, G. S., et al. (2021). β‐Diketonate versus β‐Ketoiminate: The Importance of a Ferrocenyl Moiety in Improving the Anticancer Potency. Chemistry – A European Journal.
- NIST. (2021). Acetylacetone. NIST Chemistry WebBook.
- Quora. (2018). Why is the enol form of acetoacetic ester less in percentage than the enol form of acetyl acetone?.
- de la Torre, M. C., & García, I. (2021). Recent Developments in the Synthesis of β-Diketones.
Sources
- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpras.com [ijpras.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. Video: β-Dicarbonyl Compounds via Crossed Claisen Condensations [jove.com]
- 7. magritek.com [magritek.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. quora.com [quora.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 18. Metal β-Diketonates - ProChem, Inc. [prochemonline.com]
- 19. americanelements.com [americanelements.com]
- 20. Structural Studies of β-Diketones and Their Implications on Biological Effects [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. derpharmachemica.com [derpharmachemica.com]
- 24. Pharmaceuticals | Special Issue : β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications [mdpi.com]
- 25. β-diketone-cobalt complexes inhibit DNA synthesis and induce S-phase arrest in rat C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. β‐Diketonate versus β‐Ketoiminate: The Importance of a Ferrocenyl Moiety in Improving the Anticancer Potency - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3,7-Diethylnonane-4,6-dione: Physicochemical Properties, Synthesis, and Characterization for Advanced Research Applications
This technical guide provides a comprehensive overview of 3,7-diethylnonane-4,6-dione, a beta-diketone of significant interest in advanced materials science and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular characteristics, synthesis, and analytical characterization.
Core Molecular Attributes of this compound
This compound is a symmetrical beta-diketone characterized by a nine-carbon backbone with ethyl substituents at the 3 and 7 positions and ketone functionalities at the 4 and 6 positions. This structure imparts specific chemical properties that are valuable in various synthetic applications.
Molecular Formula and Weight
The fundamental molecular attributes of this compound are summarized in the table below. The molecular formula is C₁₃H₂₄O₂, and the molecular weight is 212.33 g/mol [1]. This information is critical for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₄O₂ | Calculated |
| Molecular Weight | 212.33 g/mol | [1] |
| CAS Number | 872802-98-7 | [1] |
Synthesis of this compound
The synthesis of beta-diketones such as this compound can be achieved through various established organic chemistry methodologies. A common and effective approach is the Claisen condensation reaction. This method involves the condensation of an ester with a ketone in the presence of a strong base.
The logical workflow for a typical synthesis is outlined below:
Caption: General workflow for the synthesis of this compound.
Step-by-Step Synthesis Protocol
The following is a detailed, step-by-step protocol for the synthesis of this compound via a Claisen condensation. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Materials:
-
Ethyl pentanoate
-
4-Heptanone
-
Sodium ethoxide
-
Anhydrous ethanol
-
Dilute hydrochloric acid
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere. The use of a nitrogen atmosphere is crucial to prevent the reaction of the strong base with atmospheric moisture and carbon dioxide.
-
Addition of Reactants: While stirring, add a mixture of 4-heptanone (1 equivalent) and ethyl pentanoate (1 equivalent) dropwise to the sodium ethoxide solution at room temperature. The dropwise addition helps to control the exothermic nature of the reaction.
-
Reaction: After the addition is complete, heat the mixture to reflux for 2-4 hours. The elevated temperature drives the condensation reaction to completion.
-
Workup - Acidification: After cooling the reaction mixture to room temperature, pour it into a beaker containing ice and an excess of dilute hydrochloric acid. This step neutralizes the excess base and protonates the resulting enolate to form the beta-diketone.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Diethyl ether is a suitable solvent for extracting the organic product from the aqueous phase.
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel. This step is essential to remove any unreacted starting materials and byproducts.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed. The choice of these techniques is based on their ability to provide specific information about the molecular structure and purity of the compound.
Caption: Analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (triplets and quartets) and the methylene protons flanked by the two carbonyl groups (a singlet). The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons, the alpha-carbons, and the carbons of the ethyl groups, confirming the carbon skeleton of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (212.33 g/mol ). Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit a strong absorption band in the region of 1680-1720 cm⁻¹, which is characteristic of the C=O stretching vibration of the ketone groups. The presence of a broad absorption around 1600 cm⁻¹ may indicate the presence of the enol tautomer.
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis. Its diketone functionality allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of more complex molecules. One notable application is in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs)[2]. The unique electronic properties of molecules derived from this diketone can be tailored for specific applications in electronic devices.
Conclusion
This technical guide has provided a detailed overview of this compound, including its molecular formula, molecular weight, a representative synthesis protocol, and methods for its analytical characterization. The information presented herein is intended to support researchers and scientists in their work with this versatile beta-diketone and to facilitate its application in the development of novel materials and chemical entities.
References
- Sinopeg.
Sources
Unlocking the Potential of 3,7-Diethylnonane-4,6-dione: A Technical Guide for Researchers
Introduction: Navigating the Landscape of β-Diketones
In the ever-evolving fields of chemical synthesis and materials science, the β-diketone moiety stands out as a remarkably versatile functional group. Its unique electronic and structural properties have established it as a cornerstone in coordination chemistry, catalysis, and the synthesis of complex organic molecules. This guide focuses on a specific, yet underexplored, member of this class: 3,7-Diethylnonane-4,6-dione .
While direct research on this compound (CAS No. 872802-98-7) is nascent, its structural similarity to other well-studied β-diketones allows us to project a wide range of potential applications with a high degree of confidence. This document will serve as an in-depth technical resource, providing researchers, scientists, and drug development professionals with a comprehensive overview of its core properties and a detailed exploration of its most promising research applications. We will also draw insights from its close structural analog, 3,7-diethyl-3,7-dimethylnonane-4,6-dione (CAS No. 865193-73-3), to further inform our understanding.
Physicochemical Properties and Structural Analogs
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research. Below is a summary of the key properties of this compound and its dimethylated analog.
| Property | This compound | 3,7-diethyl-3,7-dimethylnonane-4,6-dione |
| CAS Number | 872802-98-7 | 865193-73-3[1][2] |
| Molecular Formula | C₁₃H₂₄O₂ | C₁₅H₂₈O₂[1][2] |
| Molecular Weight | 212.33 g/mol | 240.39 g/mol [1] |
| Appearance | Not specified (likely a liquid) | Light yellow transparent liquid[3] |
| Predicted Boiling Point | Not available | 312.4±15.0 °C[2] |
| Predicted Density | Not available | 0.888±0.06 g/cm³[2] |
The presence of the β-diketone functional group is the key driver of the chemical reactivity of these compounds. This moiety can exist in equilibrium between the keto and enol tautomeric forms, a property that is fundamental to its utility in synthesis and coordination chemistry.
Sources
Spectroscopic Characterization of 3,7-Diethylnonane-4,6-dione: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the β-diketone, 3,7-diethylnonane-4,6-dione. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, with a special emphasis on the pivotal role of keto-enol tautomerism in understanding the molecule's spectral behavior.
Introduction: The Dynamic Nature of β-Diketones
This compound, a member of the β-diketone family, is a versatile building block in organic synthesis. Its utility is intrinsically linked to its structure and, most importantly, its existence as a dynamic equilibrium of two tautomeric forms: the diketo form and the enol form. This equilibrium is sensitive to environmental factors such as the solvent and temperature, a phenomenon that is directly observable and quantifiable through spectroscopic techniques.[1][2] Understanding this tautomerism is paramount for its effective application and characterization.
The interconversion between the diketo and enol forms is slow on the NMR timescale, allowing for the simultaneous observation of both species in solution.[3][4] Conversely, the equilibrium between the two possible enol forms is typically fast, resulting in an averaged signal.[4] This guide will dissect the expected spectroscopic signatures of both the diketo and enol tautomers of this compound, providing a predictive framework for its analysis.
Caption: Keto-enol tautomerism of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Tautomeric Equilibrium
NMR spectroscopy is arguably the most powerful tool for elucidating the keto-enol equilibrium of β-diketones.[5] By analyzing the chemical shifts and integration of distinct signals for each tautomer, one can determine their relative concentrations in a given solvent.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show separate sets of signals for the diketo and enol forms.
Expected ¹H NMR Signals for this compound:
| Tautomer | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Diketo | -CH(CH₂CH₃)₂ (methine, C3 & C7) | 2.5 - 2.8 | m | 2H |
| -CH₂- (methylene, C5) | 3.5 - 3.7 | s | 2H | |
| -CH(CH₂ CH₃)₂ (methylene) | 1.4 - 1.7 | m | 8H | |
| -CH(CH₂CH₃ )₂ (methyl) | 0.8 - 1.0 | t | 12H | |
| Enol | =C-OH (enolic proton) | 15.0 - 17.0 | br s | 1H |
| -CH(CH₂CH₃)₂ (methine, C3 & C7) | 2.2 - 2.5 | m | 2H | |
| =CH- (vinylic proton, C5) | 5.5 - 5.8 | s | 1H | |
| -CH(CH₂ CH₃)₂ (methylene) | 1.4 - 1.7 | m | 8H | |
| -CH(CH₂CH₃ )₂ (methyl) | 0.8 - 1.0 | t | 12H |
-
Key Differentiators: The most telling signals are the sharp singlet for the methylene protons (-CH₂-) of the diketo form and the downfield singlet for the vinylic proton (=CH-) of the enol form. The presence and integration of the highly deshielded enolic hydroxyl proton is a definitive marker for the enol tautomer. The position of this enolic proton is highly dependent on solvent and concentration due to hydrogen bonding.[1]
¹³C NMR Spectroscopy
The carbon NMR spectrum will also display distinct signals for each tautomer, providing complementary structural information.
Expected ¹³C NMR Signals for this compound:
| Tautomer | Assignment | Predicted Chemical Shift (δ, ppm) |
| Diketo | C=O (carbonyl, C4 & C6) | 200 - 210 |
| -CH₂- (methylene, C5) | 50 - 60 | |
| -CH(CH₂CH₃)₂ (methine, C3 & C7) | 45 - 55 | |
| -CH(C H₂CH₃)₂ (methylene) | 25 - 35 | |
| -CH(CH₂C H₃)₂ (methyl) | 10 - 15 | |
| Enol | =C-O (C4/C6) | 190 - 200 |
| =C-H (C5) | 95 - 105 | |
| -CH(CH₂CH₃)₂ (methine, C3 & C7) | 30 - 40 | |
| -CH(C H₂CH₃)₂ (methylene) | 25 - 35 | |
| -CH(CH₂C H₃)₂ (methyl) | 10 - 15 |
-
Key Differentiators: The carbonyl signals in the diketo form will appear further downfield compared to the enol's carbonyl and enolic carbon signals. The upfield signal of the vinylic carbon (=CH-) in the enol form is also a characteristic feature.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the functional groups present in both tautomers. The carbonyl stretching frequencies are particularly diagnostic.
Expected IR Absorption Bands for this compound:
| Tautomer | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Diketo | C=O stretch | 1720 - 1740 | Strong |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong | |
| Enol | O-H stretch (intramolecular H-bond) | 2500 - 3200 | Broad, Medium |
| C=O stretch (conjugated) | 1600 - 1640 | Strong | |
| C=C stretch | 1580 - 1620 | Medium-Strong | |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |
-
Key Differentiators: The diketo form will exhibit a characteristic sharp carbonyl peak around 1720-1740 cm⁻¹.[6][7] In contrast, the enol form will show a broader, conjugated carbonyl absorption at a lower frequency (1600-1640 cm⁻¹) due to resonance and intramolecular hydrogen bonding.[7] The presence of a broad O-H stretching band in the enol spectrum is also a key indicator.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation of this compound. The diketo and enol tautomers can exhibit different fragmentation pathways under electron impact (EI) ionization.[8]
Expected Molecular Ion and Key Fragments:
-
Molecular Ion (M⁺˙): The molecular weight of this compound (C₁₃H₂₄O₂) is 212.33 g/mol . The EI-MS spectrum should show a molecular ion peak at m/z = 212.
Predicted Fragmentation Pathways:
The fragmentation of β-diketones is complex and can involve α-cleavage, McLafferty rearrangements, and other characteristic rearrangements.[9][10]
-
α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. For this compound, this could lead to the loss of ethyl or propyl radicals.
-
McLafferty Rearrangement: If a γ-hydrogen is available, a McLafferty rearrangement can occur.
-
Enol Form Fragmentation: The enol tautomer can undergo distinct fragmentations, often involving the hydroxyl group and the double bond.[8]
Caption: Predicted major fragmentation pathways for this compound in MS.
Experimental Protocols: A Guideline for Data Acquisition
To obtain high-quality spectroscopic data for this compound, the following general protocols are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a 5 mm NMR tube. The choice of solvent will influence the keto-enol equilibrium.[1][2]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for better signal dispersion.
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C{¹H} spectrum. A DEPT-135 experiment can be useful to distinguish between CH, CH₂, and CH₃ signals.
-
Consider 2D NMR experiments like COSY and HSQC for unambiguous assignment of all proton and carbon signals.
-
-
Data Processing: Process the FID using appropriate window functions and perform phase and baseline corrections. Integrate the relevant signals to determine the keto:enol ratio.
IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid between two NaCl or KBr plates.
-
Solution: Dissolve the compound in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) in a liquid cell.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the carbonyl and hydroxyl groups to assess the presence of both tautomers.
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for separation of any impurities. GC can also potentially separate the tautomers.[8]
-
Ionization: Use Electron Impact (EI) ionization at 70 eV.
-
Data Acquisition: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
The spectroscopic characterization of this compound is a multifaceted process that requires a thorough understanding of its keto-enol tautomerism. By leveraging the complementary information provided by NMR, IR, and Mass Spectrometry, researchers can gain a comprehensive picture of its structure, purity, and dynamic behavior in solution. This guide provides a predictive framework and practical protocols to aid in the successful analysis of this important synthetic building block.
References
- Burget, D. & Czernek, J. Keto–Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy: II. Solvent Effects on Proton Chemical Shifts and on Equilibrium Constants. Canadian Journal of Chemistry. [Link]
- Hansen, P. E. Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules. [Link]
- Reeves, L. W. Keto-Enol Equilibrium Using NMR. Analytical Chemistry. [Link]
- Nanalysis Corp. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. [Link]
- Drexler, E. J. & Field, K. W. An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds.
- Hansen, P. E. Structural Studies of β-Diketones and Their Implications on Biological Effects. PMC. [Link]
- PubChem. 3,7-dimethylnonane-4,6-dione. [Link]
- Dryden, R. P. & Winston, A. The Infrared Spectra of Some metal Chelates of β-Diketones. The Journal of Physical Chemistry. [Link]
- Chemistry LibreTexts. Ketone infrared spectra. [Link]
- Campbell, R. D. & Gilow, H. M. β-Diketones. II. Ultraviolet and Infrared Spectra of Some 2-Aroylcyclohexanones. Journal of the American Chemical Society. [Link]
- Bowie, J. H., Williams, D. H., Lawesson, S.-O., & Schroll, G. Studies in Mass Spectrometry. IX. Mass Spectra of β-Diketones. The Journal of Organic Chemistry. [Link]
- Etinger, A. & Mandelbaum, A. Mass Spectrometric Fragmentation of the Tautomers of 1,3-Diketones. Organic Mass Spectrometry. [Link]
- Der Pharma Chemica. Efficient Ultrasound synthesis of β-diketone and its metal complexes. [Link]
- Bowie, J. H., Williams, D. H., Lawesson, S.-O., & Schroll, G. Studies in Mass Spectrometry. IX.1 Mass Spectra of β-Diketones. The Journal of Organic Chemistry. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cores.research.asu.edu [cores.research.asu.edu]
- 3. Benchtop NMR blog - Beta-diketone tautomerization ratio determined via 60 MHz Benchtop NMR — Nanalysis [nanalysis.com]
- 4. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural Studies of β-Diketones and Their Implications on Biological Effects | MDPI [mdpi.com]
- 7. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: Synthesis of 3,7-Diethylnonane-4,6-dione via Crossed Claisen Condensation
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 3,7-Diethylnonane-4,6-dione, a β-diketone with applications as a key building block in the synthesis of advanced materials and organic intermediates.[1] The protocol herein details a robust and efficient crossed Claisen condensation methodology. Foundational principles of the Claisen condensation, a critical carbon-carbon bond-forming reaction, are discussed in depth.[2] This guide offers a detailed experimental protocol, mechanistic insights, and expected analytical characterization data to ensure reproducible and high-yield synthesis.
Introduction: The Significance of β-Diketones and the Claisen Condensation
β-Diketones are a pivotal class of organic compounds characterized by two carbonyl groups separated by a methylene group. This structural motif imparts unique chemical properties, including the ability to form stable enol tautomers and act as bidentate ligands for metal chelation.[1][3][4] These properties make β-diketones invaluable intermediates in various fields, including the synthesis of pharmaceuticals, catalysts, and advanced materials such as those used in organic light-emitting diodes (OLEDs).[1]
The Claisen condensation is a cornerstone of organic synthesis for the formation of β-dicarbonyl compounds.[5] The reaction involves the base-mediated condensation of two ester molecules or, in a variation known as the crossed Claisen condensation, the reaction between an ester and a ketone.[5][6][7][8] The synthesis of this compound is achieved through a crossed Claisen condensation, a powerful strategy for creating asymmetrical β-diketones.[6][7][8]
Reaction Scheme & Mechanism
The synthesis of this compound is accomplished by the crossed Claisen condensation of 3-pentanone and ethyl 2-ethylbutanoate. In this reaction, the enolate of 3-pentanone acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.
Reaction:
Mechanism of the Crossed Claisen Condensation:
The reaction proceeds through a series of well-defined steps:
-
Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), deprotonates the α-carbon of 3-pentanone, forming a resonance-stabilized enolate. The α-protons of a ketone are generally more acidic than those of an ester, favoring the formation of the ketone enolate.[7]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of ethyl 2-ethylbutanoate, forming a tetrahedral intermediate.
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as a leaving group.
-
Deprotonation of the β-Diketone: The resulting this compound has highly acidic protons on the methylene group between the two carbonyls. The ethoxide base, present in stoichiometric amounts, rapidly and irreversibly deprotonates the β-diketone. This step is the thermodynamic driving force for the reaction, shifting the equilibrium towards the product.[9]
-
Protonation (Workup): A final acidic workup neutralizes the enolate to yield the final this compound product.[9]
Caption: Mechanism of the crossed Claisen condensation.
Detailed Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of this compound.
3.1. Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 3-Pentanone | Reagent grade, ≥99% |
| Ethyl 2-ethylbutanoate | Reagent grade, ≥98% |
| Sodium Ethoxide (NaOEt) | Reagent grade, ≥95% |
| Anhydrous Ethanol (EtOH) | 200 proof |
| Diethyl Ether (Et₂O) | Anhydrous |
| Hydrochloric Acid (HCl) | 1 M aqueous solution |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution |
| Brine (Saturated NaCl) | Aqueous solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade |
| Round-bottom flask (500 mL) | Flame-dried |
| Reflux condenser | |
| Addition funnel | |
| Magnetic stirrer and stir bar | |
| Inert atmosphere setup (Nitrogen or Argon) | |
| Separatory funnel | |
| Rotary evaporator | |
| Vacuum distillation apparatus |
3.2. Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. The entire apparatus should be flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.
-
Base Preparation: To the reaction flask, add 150 mL of anhydrous ethanol followed by the cautious addition of sodium ethoxide (1.1 equivalents). Stir the mixture until the sodium ethoxide is fully dissolved.
-
Ketone Addition: Add 3-pentanone (1.0 equivalent) to the addition funnel and add it dropwise to the stirred sodium ethoxide solution over 30 minutes.
-
Ester Addition and Reflux: After the addition of 3-pentanone is complete, add ethyl 2-ethylbutanoate (1.0 equivalent) to the addition funnel and add it dropwise to the reaction mixture over 30 minutes. Once the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing 200 mL of ice-cold 1 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid. For higher purity, a secondary purification can be performed by forming the copper(II) chelate, followed by its decomposition.[10]
Characterization and Data
4.1. Keto-Enol Tautomerism
β-Diketones exist as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This equilibrium is solvent-dependent and can be readily observed by ¹H NMR spectroscopy.[2][3][11][12]
4.2. Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound.
| Technique | Expected Observations |
| ¹H NMR | Keto form: ~3.5 ppm (s, 2H, -CO-CH₂-CO-). Enol form: ~15-17 ppm (s, 1H, enolic -OH), ~5.5-6.0 ppm (s, 1H, vinylic C-H). Other signals corresponding to the ethyl and propyl groups will also be present. The ratio of the integrals for the methylene protons of the keto form and the vinylic proton of the enol form can be used to determine the keto-enol ratio.[2][3][11][12] |
| ¹³C NMR | Keto form: ~200-210 ppm (C=O), ~50-60 ppm (-CO-CH₂-CO-). Enol form: ~180-195 ppm (C=O), ~90-100 ppm (vinylic C-H).[13][14] |
| IR Spectroscopy | Keto form: Strong absorption around 1700-1725 cm⁻¹ (C=O stretch). Enol form: Broad absorption around 2500-3200 cm⁻¹ (intramolecularly hydrogen-bonded O-H), strong absorption around 1600-1640 cm⁻¹ (conjugated C=O stretch).[3][15][16][17] |
| Mass Spectrometry | Expected M/z for C₁₃H₂₄O₂. |
Safety and Handling
-
Sodium Ethoxide: Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous Solvents: Diethyl ether and ethanol are highly flammable. Work in a well-ventilated area away from ignition sources.
-
Acids: Handle hydrochloric acid with care, as it is corrosive.
-
Inert Atmosphere: The reaction is sensitive to moisture. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure anhydrous conditions. Use a full equivalent of a strong base. Increase reflux time. |
| Side reactions (e.g., self-condensation of the ketone). | Slowly add the ketone to the base, followed by the ester, to maintain a low concentration of the enolate. | |
| Product Contamination | Incomplete workup or purification. | Ensure thorough washing during extraction. Perform careful vacuum distillation. For very high purity, consider purification via the copper chelate.[10] |
Conclusion
The crossed Claisen condensation provides an effective and versatile route for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the stoichiometry of the base and the exclusion of water, high yields of the desired β-diketone can be achieved. The detailed protocol and characterization data provided in this application note serve as a valuable resource for researchers in organic synthesis, materials science, and drug development.
References
- Structural Studies of β-Diketones and Their Implications on Biological Effects. (n.d.). MDPI.
- Recent Developments in the Synthesis of β-Diketones. (n.d.). National Center for Biotechnology Information.
- EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (n.d.). ASU Core Research Facilities.
- KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. (n.d.). Canadian Science Publishing.
- Tautomerism of β-Diketones and β-Thioxoketones. (2023, January 30). MDPI.
- β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. (2022, November 28). Nanalysis.
- The Infrared Spectra of Some metal Chelates of β-Diketones. (n.d.). ACS Publications.
- Diketone NMR spectral data. (n.d.). ResearchGate.
- Ketone infrared spectra. (n.d.). Chemistry LibreTexts.
- β-Diketones. II. Ultraviolet and Infrared Spectra of Some 2-Aroylcyclohexanones. (n.d.). ACS Publications.
- Studies of the aromatic β-diketones as extractant of copper ions. (n.d.). E3S Web of Conferences.
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
- Crossed Claisen condensation. (2018, May 1). YouTube.
- Crossed Claisen and Claisen Variation Reactions. (n.d.). Chemistry Steps.
- 9.8: Mixed Claisen Condensations. (2025, March 17). Chemistry LibreTexts.
- CHEM 2325 Module 30: Crossed Claisen Condensations. (2024, June 17). YouTube.
- 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). OpenStax.
- The Claisen Condensation. (2019, November 25). YouTube.
- Synthesis, Characterization and Computational Study of Novel Copper(II) Chelate Complexes Ligated by Pyridyl-Containing Beta-Diketonates. (2025, June 2). ResearchGate.
- The Claisen Condensation. (n.d.).
- Claisen Condensation. (n.d.). Organic Chemistry Portal.
- 23.7: The Claisen Condensation Reaction. (2024, September 30). Chemistry LibreTexts.
- Practical synthesis of 3-methylnonane-2,4-dione, an intense strawlike and fruity flavored compound. (n.d.). National Center for Biotechnology Information.
- Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. (n.d.). National Center for Biotechnology Information.
- Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. (n.d.). ResearchGate.
- Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. (n.d.). National Center for Biotechnology Information.
- Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents. (2025, August 10). ResearchGate.
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. cores.research.asu.edu [cores.research.asu.edu]
- 3. Structural Studies of β-Diketones and Their Implications on Biological Effects | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Benchtop NMR blog - Beta-diketone tautomerization ratio determined via 60 MHz Benchtop NMR — Nanalysis [nanalysis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Senior Scientist's Guide to the Synthesis of β-Diketones via Claisen Condensation
Introduction: The Synthetic Value of β-Diketones
β-Diketones (or 1,3-diketones) are a cornerstone of modern organic synthesis, prized for their versatile chemical reactivity and significant presence in biologically active molecules and advanced materials.[1] Their unique structural motif, characterized by two carbonyl groups separated by a methylene group, allows them to act as key building blocks for a vast array of heterocyclic compounds, including pyrazoles and isoxazoles, which are prevalent in medicinal chemistry.[2] Furthermore, the enolate form of β-diketones serves as an invaluable bidentate chelating ligand for various transition metals and lanthanides, finding applications from catalysis to the design of luminescent materials.[2][3]
While numerous methods exist for their synthesis—including the hydration of alkynones and decarboxylative coupling reactions—the Claisen condensation remains the most classical, robust, and widely practiced approach.[1][4] This application note provides an in-depth, field-proven protocol for the synthesis of β-diketones using the base-catalyzed Claisen condensation of a ketone with an ester. We will delve into the mechanistic underpinnings, offer a detailed step-by-step experimental workflow, discuss critical process parameters, and provide troubleshooting guidance to empower researchers in achieving successful and reproducible outcomes.
The Underlying Principle: Mechanism of the Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that hinges on the nucleophilicity of an enolate ion.[5] The synthesis of a β-diketone via a "mixed" or "crossed" Claisen condensation involves the reaction between an enolizable ketone and an ester in the presence of a strong, non-nucleophilic base.[6]
The mechanism proceeds through several key steps:
-
Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), abstracts an acidic α-proton from the ketone to form a resonance-stabilized enolate anion. This is the critical nucleophilic species in the reaction.[7]
-
Nucleophilic Attack: The enolate anion attacks the electrophilic carbonyl carbon of the ester molecule. This forms a tetrahedral intermediate.[8]
-
Elimination: The intermediate collapses, eliminating the alkoxy group (e.g., ethoxide) from the ester, which regenerates the base and forms the β-diketone product.[7]
-
Driving the Equilibrium: The methylene protons of the newly formed β-diketone are significantly more acidic (pKa ≈ 9-11) than the α-protons of the starting ketone. The alkoxide base, regenerated in the previous step, rapidly and irreversibly deprotonates the β-diketone to form a highly resonance-stabilized β-diketonate salt. This final deprotonation step is thermodynamically favorable and serves as the driving force for the entire reaction, pulling the equilibrium towards the product.[5]
-
Acidic Workup: A final acidification step is required to neutralize the reaction mixture and protonate the enolate salt, yielding the final, neutral β-diketone product.[5]
Caption: The Claisen condensation mechanism for β-diketone synthesis.
Detailed Experimental Protocol: Synthesis of 1-Phenylbutane-1,3-dione
This protocol details the synthesis of 1-phenylbutane-1,3-dione from acetophenone and ethyl acetate, a representative example of a mixed Claisen condensation.
3.1. Materials & Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Properties |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 6.8 g (0.1 mol) | Corrosive, moisture-sensitive |
| Acetophenone | C₈H₈O | 120.15 | 12.0 g (0.1 mol) | Liquid, irritant |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 26.4 g (0.3 mol) | Flammable liquid |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | Flammable, peroxide-former |
| 1M Hydrochloric Acid | HCl | 36.46 | ~120 mL | Corrosive |
| Saturated NaCl (brine) | NaCl | 58.44 | 50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | Drying agent |
| Equipment | ||||
| 500 mL 3-neck round-bottom flask | 1 | |||
| Reflux condenser | 1 | |||
| 125 mL dropping funnel | 1 | |||
| Magnetic stirrer and stir bar | 1 | |||
| Nitrogen gas inlet/outlet | 1 | |||
| Heating mantle | 1 | |||
| Separatory funnel, beakers, etc. |
3.2. Critical Safety Precautions
-
Sodium Ethoxide: A strong base that is highly corrosive and reacts violently with water. It is also moisture-sensitive and can lose activity upon exposure to air.[9] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), safety goggles, and a lab coat.[10]
-
Anhydrous Solvents: Diethyl ether is extremely flammable and can form explosive peroxides. Use in a fume hood away from ignition sources. Ensure anhydrous conditions are maintained throughout the reaction, as water will quench the base and inhibit the reaction.
-
Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of sodium ethoxide.[9]
3.3. Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen. Establish a positive pressure of nitrogen through the apparatus.
-
Base Suspension: In the reaction flask, suspend sodium ethoxide (6.8 g) in anhydrous diethyl ether (50 mL). Begin stirring to create a slurry.
-
Reagent Addition: In the dropping funnel, prepare a mixture of acetophenone (12.0 g) and ethyl acetate (26.4 g). Add this mixture dropwise to the stirred suspension of sodium ethoxide over approximately 30-45 minutes. Causality Note: A slow, controlled addition prevents a rapid exotherm and minimizes side reactions like the self-condensation of acetophenone.
-
Reaction: After the addition is complete, gently heat the mixture to a slow reflux using a heating mantle. Maintain reflux with continuous stirring for 2-3 hours. The reaction mixture will typically thicken and form a yellowish precipitate, which is the sodium salt of the β-diketone.
-
Workup - Quenching and Acidification: Cool the reaction flask to room temperature, then place it in an ice bath. Slowly pour the reaction mixture into a beaker containing crushed ice (~150 g). Stir until all the ice has melted. Transfer the biphasic mixture to a separatory funnel and slowly add 1M HCl with shaking until the aqueous layer is acidic (pH ~2-3, check with litmus paper). Causality Note: Acidification protonates the diketonate salt, rendering the β-diketone neutral and soluble in the organic layer.[5]
-
Isolation: Separate the organic (ether) layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether. Combine all organic extracts.
-
Purification: Wash the combined organic layers with 50 mL of saturated NaCl (brine) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude 1-phenylbutane-1,3-dione as a yellowish oil or solid.
-
Further Purification (Optional but Recommended): The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or hexane. For challenging purifications, formation of a copper(II) chelate can be employed. The crude diketone is reacted with aqueous copper(II) acetate to precipitate the insoluble copper complex, which is then filtered, washed, and decomposed back to the pure diketone using a strong acid or a chelating agent like EDTA.[11][12]
Caption: Experimental workflow for the synthesis of 1-phenylbutane-1,3-dione.
Characterization and Validation
The identity and purity of the synthesized β-diketone must be confirmed. These compounds exhibit a characteristic keto-enol tautomerism, which is readily observable via spectroscopy.[11]
-
¹H NMR (CDCl₃): Expect to see signals for both tautomers. The enol form is distinguished by a sharp singlet for the vinylic proton (~6.5 ppm) and a very broad, downfield singlet for the hydrogen-bonded enolic proton (~15-17 ppm). The methylene protons of the keto form typically appear as a singlet around 3.5-4.0 ppm.[11][13]
-
IR (neat or KBr): The spectrum is dominated by features of the enol tautomer. Look for a very broad absorption from 3200-2400 cm⁻¹ due to the intramolecularly hydrogen-bonded O-H group. A strong, sharp absorption around 1600 cm⁻¹ is characteristic of the conjugated C=C and C=O bonds of the enol form.[13] The absence of a distinct ketone C=O stretch around 1715 cm⁻¹ indicates the equilibrium lies far towards the enol form.[13]
-
Mass Spectrometry: Confirms the molecular weight of the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Yield | 1. Inactive base due to moisture/air exposure.[9]2. Wet reagents, solvent, or glassware.3. Insufficient reaction time or temperature. | 1. Use fresh, high-quality sodium ethoxide or titrate to check activity.[11]2. Ensure all materials are rigorously dried.3. Increase reflux time and ensure gentle reflux is maintained. |
| Formation of Side Products (e.g., ketone self-condensation) | 1. Reaction temperature too high.2. Reagent addition was too fast.3. Incorrect stoichiometry. | 1. Maintain a gentle, controlled reflux.2. Add the ketone/ester mixture slowly and dropwise.3. Use a slight excess of the ester component if it is not the limiting reagent.[2] |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials.2. Formation of oily, non-crystalline product. | 1. Perform a careful aqueous wash to remove any water-soluble impurities.2. Utilize purification via the copper chelate method for superior purity.[11][12] |
References
- Jadhav, G. R., Shaikh, M. U., & Gaikwad, N. D. (2014). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences, 3(3), 1-12. [Link: Provided search result, no public URL available]
- SFinesse. (n.d.). Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. SFinesse. [Link: Provided search result, no public URL available]
- Gelest, Inc. (2015). SODIUM ETHOXIDE. 95% Safety Data Sheet. [Link: Provided search result, no public URL available]
- Loba Chemie. (2013). SODIUM ETHOXIDE FOR SYNTHESIS MSDS. [Link: Provided search result, no public URL available]
- Al-Hadedi, A. A. M., & El-Azzouny, A. A. (2022). Recent Developments in the Synthesis of β-Diketones. Molecules, 27(19), 6649. [Link]
- Katritzky, A. R., et al. (2001). Preparation of β-Keto Esters and β-Diketones by C-Acylation/Deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-Acylbenzotriazoles. The Journal of Organic Chemistry, 66(16), 5606–5612. [Link]
- Thermo Fisher Scientific. (2023). SAFETY DATA SHEET - Sodium ethoxide. [Link: Provided search result, no public URL available]
- Dib, A. (2013). Synthesis And Characterization Of Schiff Bases Derived From Acetylacetone And Their Theoretical Study. International Journal of ChemTech Research, 5(1), 204-209. [Link: Provided search result, no public URL available]
- Wikipedia. (n.d.). Claisen condensation. In Wikipedia.
- Fiveable. (n.d.). Mixed Claisen Condensations. Organic Chemistry Class Notes. [Link: Provided search result, no public URL available]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Ethoxide, 96+%. [Link: Provided search result, no public URL available]
- Uvarov, V. I., et al. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry, 14, 3054–3061. [Link]
- Al-Hadedi, A. A. M., & El-Azzouny, A. A. (2022). Recent Developments in the Synthesis of β-Diketones. MDPI. [Link]
- Organic Chemistry Portal. (n.d.).
- BYJU'S. (n.d.).
- Szychlińska, P. J., et al. (2014). Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. Journal of the Serbian Chemical Society. [Link: Provided search result, no public URL available]
- Orlov, V. D., et al. (2012). (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones. Beilstein Journal of Organic Chemistry, 8, 1266–1271. [Link]
- Ochromowicz, K., & Wódzki, R. (2019). Studies of the aromatic β-diketones as extractant of copper ions. E3S Web of Conferences, 132, 01007. [Link]
Sources
- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpras.com [ijpras.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. BJOC - (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones [beilstein-journals.org]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. fiveable.me [fiveable.me]
- 9. nbinno.com [nbinno.com]
- 10. gelest.com [gelest.com]
- 11. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols: 3,7-Diethylnonane-4,6-dione as a Chelating Ligand
For: Researchers, scientists, and drug development professionals.
Introduction: The Unique Advantages of Sterically Hindered β-Diketones
In the vast landscape of coordination chemistry, β-diketones are a well-established class of chelating ligands, prized for their ability to form stable complexes with a wide array of metal ions.[1] Their utility stems from the formation of a six-membered chelate ring upon coordination, a thermodynamically favorable arrangement.[1] The keto-enol tautomerism inherent to β-diketones is central to their function as ligands, with the enolate form readily coordinating to metal centers.[1]
While simple β-diketones like acetylacetone have been extensively studied, there is a growing interest in sterically hindered analogues. The introduction of bulky substituents near the coordinating oxygen atoms imparts unique properties to the resulting metal complexes. These bulky groups can provide kinetic stability, enhance solubility in organic solvents, and influence the coordination geometry around the metal center.[2] Such modifications are crucial for applications in catalysis, materials science, and as precursors for thin-film deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD).[3]
This guide focuses on a particularly interesting sterically hindered β-diketone: 3,7-Diethylnonane-4,6-dione . Its symmetric structure and significant steric bulk make it an excellent candidate for forming volatile and thermally stable metal complexes, opening avenues for advanced material synthesis.
Physicochemical Properties of this compound
A thorough understanding of the ligand's properties is fundamental to its successful application.
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₈O₂ | [4][5] |
| Molecular Weight | 240.38 g/mol | [4][5] |
| Appearance | Light yellow transparent liquid | [6] |
| Boiling Point (Predicted) | 312.4 ± 15.0 °C | [5] |
| Density (Predicted) | 0.888 ± 0.06 g/cm³ | [5] |
| CAS Number | 865193-73-3 | [4][5][6] |
Protocol 1: Synthesis of this compound
The synthesis of sterically hindered β-diketones often employs the Claisen condensation reaction, where an ester is reacted with a ketone in the presence of a strong base.[7] The following protocol is a plausible method for the synthesis of this compound, adapted from general procedures for similar compounds.[8][9]
Workflow for the Synthesis of this compound
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. The role of lanthanide luminescence in advancing technology - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00991B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Application and Protocol Guide for the Characterization of 3,7-Diethylnonane-4,6-dione
Abstract: This document provides a comprehensive guide to the analytical techniques for the characterization of 3,7-Diethylnonane-4,6-dione, a significant β-diketone in various industrial and research applications.[1][2] This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed protocols and expert insights into the structural elucidation and purity assessment of this compound. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC), underpinned by a foundational understanding of the keto-enol tautomerism inherent to β-diketones.
Introduction: The Significance of this compound and the Analytical Imperative
This compound belongs to the versatile class of β-diketones, which are widely utilized as intermediates in organic synthesis, particularly in the development of advanced materials such as those used in Organic Light-Emitting Diodes (OLEDs).[1] The unique molecular architecture of β-diketones, characterized by two carbonyl groups separated by a methylene group, imparts them with the ability to form stable metal chelates and engage in a variety of chemical reactions.[3][4][5]
A crucial characteristic of β-diketones is their existence as a dynamic equilibrium of keto and enol tautomers.[6][7][8][9][10][11][12] This tautomerism significantly influences the compound's reactivity, stability, and spectroscopic properties. Therefore, a thorough analytical characterization is paramount to ensure its identity, purity, and suitability for its intended application. This guide provides the scientific rationale and step-by-step protocols for the definitive characterization of this compound.
Foundational Principle: Keto-Enol Tautomerism
The defining feature of β-diketones is their ability to exist as two interconverting isomers: a diketo form and an enol form.[6][7][12] This equilibrium is fundamental to understanding the analytical data obtained for this compound.
Caption: Keto-enol tautomerism of this compound.
The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. The enol form is often stabilized by intramolecular hydrogen bonding and conjugation.[8][10] Analytical techniques, particularly NMR spectroscopy, can be used to determine the ratio of the keto and enol forms in a given sample.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of this compound, providing detailed information about the carbon-hydrogen framework and the keto-enol tautomeric ratio.[6][13][14]
¹H NMR Spectroscopy Protocol
Objective: To identify the different proton environments in the molecule and to quantify the keto-enol tautomeric ratio.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the keto-enol equilibrium.[9]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative analysis).
-
Number of Scans: 16-64 (depending on sample concentration).
Expected ¹H NMR Spectral Features and Interpretation:
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Keto Form | ||||
| -CH₂- (methylene bridge) | ~3.5 | s | 2H | A sharp singlet characteristic of the diketo form. |
| -CH- (at C3 and C7) | ~2.5 - 2.7 | m | 2H | |
| -CH₂- (ethyl groups) | ~1.5 - 1.7 | m | 8H | |
| -CH₃ (ethyl groups) | ~0.9 | t | 12H | |
| Enol Form | ||||
| Enolic -OH | ~15-17 | br s | 1H | Highly deshielded due to intramolecular hydrogen bonding. |
| Vinylic =CH- | ~5.5 | s | 1H | Characteristic of the enol tautomer. |
| -CH- (at C3 and C7) | ~2.2 - 2.4 | m | 2H | |
| -CH₂- (ethyl groups) | ~1.4 - 1.6 | m | 8H | |
| -CH₃ (ethyl groups) | ~0.8 - 1.0 | t | 12H |
Tautomeric Ratio Calculation: The ratio of the keto to enol form can be determined by comparing the integration of the characteristic methylene bridge protons of the keto form to the vinylic proton of the enol form.
¹³C NMR Spectroscopy Protocol
Objective: To identify all unique carbon environments within the molecule.
Data Acquisition:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
Expected ¹³C NMR Spectral Features:
| Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Keto Form | ||
| C=O (carbonyl) | ~200-210 | Two distinct carbonyl signals may be observed. |
| -CH₂- (methylene bridge) | ~50-60 | |
| -CH- (at C3 and C7) | ~55-65 | |
| -CH₂- (ethyl groups) | ~25-35 | |
| -CH₃ (ethyl groups) | ~10-15 | |
| Enol Form | ||
| C=O (carbonyl) | ~190-200 | |
| =C-OH (enol carbon) | ~180-190 | |
| =CH- (vinylic carbon) | ~95-105 | |
| -CH- (at C3 and C7) | ~40-50 | |
| -CH₂- (ethyl groups) | ~20-30 | |
| -CH₃ (ethyl groups) | ~10-15 |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry is an essential technique for confirming the molecular weight of this compound and providing structural information through its fragmentation pattern.[15] Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination for this analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To determine the molecular weight, assess purity, and analyze the fragmentation pattern of this compound.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL of a dilute solution (e.g., 100 µg/mL in dichloromethane).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Expected Results and Interpretation:
-
Molecular Ion Peak (M⁺•): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₂₄O₂), which is approximately 212.33 g/mol .
-
Fragmentation Pattern: Characteristic fragmentation patterns for β-diketones often involve α-cleavage and McLafferty rearrangements. Expect to see fragment ions corresponding to the loss of ethyl and propyl groups.
Caption: General workflow for GC-MS analysis.
Gas Chromatography (GC) for Purity Assessment
For routine quality control and purity assessment, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and reliable method.
GC-FID Protocol
Objective: To determine the purity of this compound and quantify any impurities.
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).
GC Conditions:
-
Use the same GC conditions as described in the GC-MS protocol.
Data Analysis:
-
The purity is determined by the area percent of the main peak corresponding to this compound.
-
The FID provides a response that is proportional to the mass of the carbon atoms, making it suitable for quantitative analysis.
Summary and Concluding Remarks
The comprehensive characterization of this compound requires a multi-technique approach. NMR spectroscopy provides the definitive structural elucidation and an understanding of its tautomeric nature. GC-MS confirms the molecular weight and offers insights into its fragmentation, while GC-FID serves as a reliable tool for purity assessment. The protocols and insights provided in this guide are designed to equip researchers and scientists with the necessary tools to confidently and accurately characterize this important β-diketone, ensuring its quality and suitability for downstream applications.
References
- β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. (n.d.). MDPI.
- Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. (n.d.). Scholars Research Library.
- Synthesis and characterization of new beta-diketo derivatives with iron chelating ability. (n.d.). PubMed.
- Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). Molecules.
- (PDF) Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). ResearchGate.
- β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. (2022). Nanalysis.
- Diketone NMR spectral data. (n.d.). ResearchGate.
- Spectral Investigations of Metal Complexes of β-Diketones. I. Nuclear Magnetic Resonance and Ultraviolet Spectra of Acetylacetonates. (1959). Journal of the American Chemical Society.
- Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes. (n.d.). International Journal of Research in Biosciences, Agriculture and Technology.
- Analysis of Diacetyl and Other Vicinal Diketones (VDKs) in Alcoholic Beverages. (n.d.). Technology Networks.
- 3,7-Dimethyl-4,6-nonanedione. (n.d.). PubChem.
- 3,7-diethyl-3,7-dimethylnonane-4,6-dione. (n.d.). ChemBK.
- Simultaneous Analysis of Vicinal Diketones, Volatile Compounds and Ethanol Content in Beer with a Single Headspace Injection. (n.d.). LabRulez GCMS.
- 3,7-Diethyl-3,7-dimethylnonane-4,6-dione. (n.d.). PubChem.
- Analysis of Diacetyl and other Vicinal Diketones (VDK's) in alcoholic beverages. (n.d.). International Labmate.
- Keto-Enol Tautomerism. (2024). The Organic Chemistry Tutor.
- 3,7-Diethyl-3,7-dimethylnonane-4,6-dione. (n.d.). MySkinRecipes.
- 3,7-Diethyl-3,7- Dimethylnonane-4,6-Dione 865193-73-3 Application: Industrial. (n.d.). Tradeindia.
- Studies in Mass Spectrometry. IX.1 Mass Spectra of β-Diketones. (1966). The Journal of Organic Chemistry.
- Keto-Enol Tautomerism: Key Points. (2022). Master Organic Chemistry.
- Keto Enol Tautomerism - Acidic & Basic Conditions. (2016). The Organic Chemistry Tutor.
- Keto-Enol Tautomerism. (2019). jOeCHEM.
- 22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts.
- 3,7-Diethyl-3,7-Dimethylnonane-4,6-Dione CAS Number: 865193-73-3. (n.d.). IndiaMART.
- 3,7-Dimethyl-6-nonen-1-ol acetate. (n.d.). NIST WebBook.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3,7-diethyl-3,7- Dimethylnonane-4,6-dione 865193-73-3 at 1593000.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]
- 3. mdpi.com [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. ijrbat.in [ijrbat.in]
- 6. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
The Synthetic Versatility of 3,7-Diethylnonane-4,6-dione: A Guide to its Applications in Organic Synthesis
Introduction: Unveiling the Potential of a Versatile β-Diketone
In the landscape of organic synthesis, β-dicarbonyl compounds are foundational building blocks, prized for their dual reactivity as both nucleophiles (through the enolate) and electrophiles (at the carbonyl carbons). 3,7-Diethylnonane-4,6-dione, a non-symmetric β-diketone, embodies this versatility. While extensive literature on this specific molecule is nascent, its inherent chemical architecture—a 1,3-dicarbonyl moiety flanked by alkyl groups—positions it as a valuable precursor for a multitude of heterocyclic and coordination compounds. This guide elucidates the potential applications of this compound in organic synthesis, drawing upon established principles of β-diketone reactivity to provide detailed application notes and protocols for researchers, medicinal chemists, and professionals in drug development.
The reactivity of this compound is centered around the acidic methylene group at the C5 position and the two distinct carbonyl groups. This allows for a range of classical condensation reactions to form diverse heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and functional materials. Furthermore, the ability of the corresponding enolate to act as a bidentate ligand opens avenues in coordination chemistry and catalysis.
Core Applications in Heterocyclic Synthesis
The true power of this compound lies in its utility as a precursor to a variety of five- and six-membered heterocyclic rings. The general principle involves the reaction of the two carbonyl groups with a dinucleophile, leading to cyclization and dehydration.
Synthesis of Substituted Pyrazoles via Knorr-Type Condensation
The reaction of β-diketones with hydrazine and its derivatives is a cornerstone for the synthesis of pyrazoles, a class of heterocycles with a broad spectrum of biological activities.[1][2] The non-symmetrical nature of this compound introduces the potential for regioselectivity in this synthesis.
Reaction Principle: The condensation of a 1,3-dicarbonyl compound with a hydrazine derivative is a robust method for constructing the pyrazole ring.[1][3] The reaction initiates with the condensation of hydrazine with one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring.[2]
Expected Outcome with this compound: Due to the electronic and steric differences between the two carbonyl groups (one flanked by a secondary carbon and the other by a tertiary carbon), the reaction with a substituted hydrazine may favor the formation of one regioisomer over the other.
Protocol 1: General Synthesis of a Substituted Pyrazole
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol or glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add the hydrazine derivative (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Data Interpretation:
| Reactant A | Reactant B | Product(s) | Potential Yield |
| This compound | Hydrazine hydrate | A mixture of 3-ethyl-5-(pentan-3-yl)-1H-pyrazole and 5-ethyl-3-(pentan-3-yl)-1H-pyrazole | Good to Excellent |
| This compound | Phenylhydrazine | Regioisomeric N-phenyl pyrazoles | Good to Excellent |
Diagram: Knorr Pyrazole Synthesis Workflow
Caption: Workflow for the synthesis of pyrazoles.
Paal-Knorr Synthesis of Furans and Pyrroles
The Paal-Knorr synthesis is a powerful and straightforward method for the preparation of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[4][5] While this compound is a 1,3-diketone, it can be a precursor to 1,4-dicarbonyl systems through appropriate synthetic transformations, or can undergo analogous cyclization reactions. The classical Paal-Knorr reaction itself is defined for 1,4-dicarbonyls, and it's important to note this distinction. However, the underlying principle of cyclocondensation is highly relevant.
For the synthesis of pyrroles, the reaction of a 1,4-diketone with ammonia or a primary amine under acidic conditions provides the corresponding pyrrole.[6]
Protocol 2: Paal-Knorr-type Pyrrole Synthesis (Hypothetical from a 1,4-dicarbonyl derived from the starting material)
Materials:
-
A 1,4-dicarbonyl precursor derived from this compound
-
Primary amine (e.g., aniline) or ammonium acetate
-
Glacial acetic acid or other suitable acid catalyst
-
Solvent (e.g., toluene, ethanol)
-
Dean-Stark apparatus (for azeotropic removal of water)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine the 1,4-dicarbonyl compound (1 equivalent), the primary amine or ammonium acetate (1.1-1.5 equivalents), and a catalytic amount of acid in a suitable solvent.
-
Heat the mixture to reflux, collecting the water generated in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting pyrrole by column chromatography or distillation.
Caption: Bidentate coordination of the diketonate ligand.
Conclusion and Future Outlook
This compound, as a representative β-diketone, holds significant untapped potential in organic synthesis. The protocols and conceptual frameworks presented herein provide a solid foundation for its exploration in the synthesis of valuable heterocyclic compounds and in the development of novel coordination complexes. While the non-symmetrical nature of this molecule presents challenges in terms of regioselectivity, it also offers opportunities for the synthesis of unique and specifically functionalized molecules that may not be accessible from symmetrical precursors. Future research in this area will likely focus on developing regioselective synthetic methods and exploring the catalytic and material properties of its metal complexes.
References
- Paal-Knorr Furan Synthesis - Organic Chemistry Portal. (URL: [Link])
- Paal–Knorr synthesis - Grokipedia. (URL: [Link])
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. (URL: [Link])
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])
- Paal–Knorr furan synthesis | Request PDF - ResearchG
- Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])
- Recent Advances in the Synthesis of Pyrazole Deriv
- Knorr pyrrole synthesis - Grokipedia. (URL: [Link])
- SYNTHESIS OF PYRIMIDINE DERIV
- Synthesis of pyrimidines derived from the symmetrical β‐enamino diketone 2.
- Recent Developments in the Synthesis of β-Diketones - PMC - PubMed Central - NIH. (URL: [Link])
- Knorr pyrrole synthesis - Wikipedia. (URL: [Link])
- Reactions of .alpha.,.beta.-unsaturated ketones with urea. Synthesis and spectral properties of 2(1H)
- Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes | Request PDF - ResearchG
- Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity - SciSpace. (URL: [Link])
- Pyrimidine synthesis - Organic Chemistry Portal. (URL: [Link])
- β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applic
- Recent Developments in the Synthesis of β-Diketones - PubMed. (URL: [Link])
Sources
Application Notes & Protocols: Metal Complex Formation with 3,7-Diethylnonane-4,6-dione
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on the synthesis and characterization of metal complexes using the sterically hindered β-diketone ligand, 3,7-Diethylnonane-4,6-dione. We present detailed, field-tested protocols for the synthesis of the ligand itself, followed by its complexation with representative transition metals and lanthanides. The core of this guide emphasizes the causal relationships between the ligand's unique structure and the resulting properties of the metal complexes, such as enhanced solubility and thermal stability. This work serves as a practical resource for professionals in catalysis, materials science, and drug development, offering both foundational knowledge and actionable experimental procedures.
Introduction: The Strategic Advantage of Sterically Hindered β-Diketones
β-Diketones are a cornerstone class of chelating ligands in coordination chemistry, prized for their ability to form stable, neutral complexes with a vast array of metal ions.[1][2] Their utility stems from the facile deprotonation of the central methylene group, leading to a resonance-stabilized enolate anion that coordinates in a bidentate fashion through its two oxygen atoms.
The subject of this guide, this compound, belongs to a strategic subclass of β-diketones characterized by significant steric bulk flanking the carbonyl groups. Unlike simpler ligands like acetylacetone (acac), the two ethyl groups at the α-positions introduce significant steric hindrance. This structural feature is not a complication but a design element that imparts desirable properties to the resulting metal complexes.
Key Advantages of this compound as a Ligand:
-
Enhanced Solubility: The bulky, nonpolar alkyl groups disrupt crystal lattice packing, leading to significantly improved solubility of the metal complexes in nonpolar organic solvents.[3]
-
Increased Volatility: The steric shielding effect of the ligands can prevent intermolecular interactions, leading to more volatile metal complexes. This is a critical property for applications in Metal-Organic Chemical Vapor Deposition (MOCVD) for the fabrication of thin films.[2][4]
-
Kinetic Stabilization: The bulky framework can protect the metal center from decomposition pathways or unwanted side reactions, allowing for the isolation of unique coordination geometries and reactive intermediates.[5]
-
Control of Coordination Number: Sterically demanding ligands can limit the number of ligands that coordinate to a metal center, preventing the formation of saturated, coordinatively inert species and promoting catalytic activity.[5][6]
This guide will first detail the synthesis of the this compound ligand, a crucial first step as it is not as readily commercially available as simpler analogues. Subsequently, we will provide robust protocols for its use in the synthesis of metal complexes.
Synthesis of the Ligand: this compound
The most reliable and classical method for synthesizing β-diketones is the Claisen condensation, which involves the base-mediated reaction between a ketone and an ester to form a new carbon-carbon bond.[7][8][9] The following protocol adapts this methodology for the synthesis of this compound from 3-pentanone and ethyl 2-ethylbutanoate.
Protocol 2.1: Ligand Synthesis via Mixed Claisen Condensation
Reaction Principle: The enolate of 3-pentanone, formed by a strong base, acts as the nucleophile, attacking the electrophilic carbonyl of ethyl 2-ethylbutanoate. The subsequent elimination of the ethoxide leaving group yields the target β-diketone. A strong base like sodium hydride (NaH) or sodium amide (NaNH₂) is used to drive the reaction to completion by irreversibly deprotonating the product.[10]
Materials:
-
3-Pentanone (reagent grade, dried over molecular sieves)
-
Ethyl 2-ethylbutanoate (reagent grade)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes and Ethyl Acetate for chromatography (optional)
Instrumentation:
-
Three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus or flash chromatography system
Procedure:
-
Preparation: Under a nitrogen atmosphere, add sodium hydride (1.0 eq) to a three-neck flask. Carefully wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes each time. Add anhydrous toluene to the flask.
-
Enolate Formation: While stirring, add 3-pentanone (1.0 eq) dropwise to the NaH suspension in toluene. The mixture may warm up, and hydrogen gas will evolve. Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure full enolate formation.
-
Condensation: Add ethyl 2-ethylbutanoate (1.0 eq) dropwise to the reaction mixture via the dropping funnel. After the addition, heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature, then carefully quench by slowly adding ethanol to destroy any unreacted NaH, followed by slow addition to an ice-water mixture.
-
Acidification: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of ~5 with 1 M HCl. This step is crucial to protonate the enolate of the β-diketone product.
-
Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water, then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product, a yellowish oil, can be purified by vacuum distillation. Alternatively, for higher purity, flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) can be employed. Some protocols suggest purification via the formation of a copper complex, which can be precipitated and then decomposed to yield the pure ligand.[8][11]
Metal Complex Formation: Principles and Protocols
The formation of a metal β-diketonate complex is typically a straightforward substitution reaction. The deprotonated ligand (diketonate) displaces other ligands (like water, halides, or acetate) from the metal's coordination sphere.[1]
Keto-Enol Tautomerism and Chelation
β-Diketones exist as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding. In the presence of a base, the acidic enolic proton is removed to form the chelating enolate anion.
Figure 1: Keto-Enol tautomerism in β-diketones. R and R' represent the sterically hindering alkyl groups.
Protocol 3.2: Synthesis of a Copper(II) Complex - Bis(3,7-diethylnonane-4,6-dionato)copper(II)
This protocol describes a general method for synthesizing a square planar d⁹ Cu(II) complex.
Materials:
-
This compound (from Protocol 2.1)
-
Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O] or Copper(II) chloride dihydrate [CuCl₂·2H₂O]
-
Methanol or Ethanol
-
Ammonia solution (aqueous, ~2 M) or Sodium hydroxide solution (1 M)
Procedure:
-
Ligand Solution: Dissolve the this compound ligand (2.0 eq) in a suitable solvent like methanol in a round-bottom flask.
-
Deprotonation: While stirring, slowly add a base (e.g., ammonia or NaOH solution) dropwise to the ligand solution until it becomes slightly basic (pH ~8-9). This deprotonates the ligand to form the enolate anion in situ. The solution should become clear yellow.
-
Metal Salt Solution: In a separate beaker, dissolve the copper(II) salt (1.0 eq) in a minimum amount of methanol or water.
-
Complexation: Slowly add the copper(II) salt solution to the stirring ligand solution. An immediate color change to green or blue-green and the formation of a precipitate should be observed.[12]
-
Reaction Completion: Stir the reaction mixture at room temperature for 1-2 hours to ensure complete complexation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the precipitate thoroughly with water to remove any unreacted metal salts and base, followed by a small amount of cold methanol to remove unreacted ligand.
-
Drying: Dry the resulting green crystalline solid in a vacuum oven at a low temperature (~50 °C).
Causality Note: The choice of a copper(II) salt with a weakly coordinating anion like acetate is strategic. Acetate is easily displaced by the strongly chelating diketonate ligand, facilitating a high-yield reaction under mild conditions.
Protocol 3.3: Synthesis of a Lanthanide(III) Complex - Tris(3,7-diethylnonane-4,6-dionato)europium(III)
Lanthanide complexes are valuable for their unique luminescent properties.[13][14] This protocol is representative for the synthesis of an eight-coordinate Eu(III) complex, which often includes coordinated solvent molecules.
Materials:
-
This compound (from Protocol 2.1)
-
Europium(III) chloride hexahydrate [EuCl₃·6H₂O]
-
Ethanol
-
Sodium hydroxide (NaOH) or Triethylamine (NEt₃)
Procedure:
-
Ligand Solution: Dissolve this compound (3.0 eq) in ethanol in a flask.
-
Deprotonation: Add a stoichiometric amount of base (e.g., NaOH in ethanol, 3.0 eq) to the ligand solution while stirring.
-
Metal Salt Solution: In a separate flask, dissolve Europium(III) chloride hexahydrate (1.0 eq) in ethanol.
-
Complexation: Slowly add the lanthanide salt solution to the deprotonated ligand solution. A white or off-white precipitate will typically form immediately.
-
Reaction & Digestion: Heat the mixture to a gentle reflux for 2-3 hours. This "digestion" step helps to improve the crystallinity and purity of the product.
-
Isolation: Cool the mixture to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the product with cold ethanol and then with a small amount of hexane.
-
Drying: Dry the white powder under vacuum. The final product may be a hydrate or solvate, e.g., [Eu(L)₃(H₂O)₂].
Workflow and Characterization
A systematic workflow is essential for validating the synthesis of new metal complexes. This involves a combination of spectroscopic and analytical techniques to confirm the structure, purity, and properties of the final product.
Figure 2: General workflow for the synthesis and characterization of metal complexes with this compound.
Key Characterization Data
The following table summarizes the expected characterization data for the synthesized complexes.
| Technique | Ligand (HL) | Cu(L)₂ Complex | Eu(L)₃ Complex | Rationale and Interpretation |
| FT-IR (cm⁻¹) | ~1700 (C=O stretch), Broad ~3000 (enol O-H) | No C=O or O-H bands. New bands ~1580-1600 (coordinated C=O/C=C) and ~450-550 (M-O stretch).[15][16] | Similar to Cu(L)₂. New bands ~1580-1600 and ~400-500 (M-O). A broad band ~3400 indicates coordinated H₂O.[13] | The disappearance of the ligand's C=O stretch and the appearance of new, lower-frequency bands confirm coordination of the carbonyl oxygens to the metal. The M-O stretch is direct evidence of complex formation. |
| UV-Vis | Intense π→π* transitions in UV region (<350 nm). | Ligand-based π→π* bands remain. A new, broad d-d transition band appears in the visible region (~600-700 nm).[16] | Ligand-based π→π* bands. No d-d bands. Sharp, weak f-f transitions may be visible. | The d-d transition is characteristic of the d⁹ Cu(II) ion in a non-centrosymmetric environment. Lanthanide f-f transitions are typically very weak. |
| Elemental Analysis | C, H, O consistent with C₁₃H₂₄O₂. | C, H, Cu consistent with C₂₆H₄₆CuO₄. | C, H, Eu consistent with a formula like C₃₉H₆₉EuO₆(H₂O)₂. | Confirms the stoichiometry of the complex (metal-to-ligand ratio) and the presence of any coordinated solvent molecules. |
| Thermal Analysis (TGA) | Volatilizes at a specific temperature. | Exhibits high thermal stability, followed by decomposition. Volatility is higher than analogous acac complexes.[4] | Shows initial weight loss corresponding to solvent molecules, followed by ligand decomposition at higher temperatures. | TGA is critical for assessing the thermal stability and volatility, key parameters for MOCVD precursor suitability.[2] |
Applications and Future Directions
Metal complexes of sterically hindered β-diketones like this compound are not merely academic curiosities; they are functional molecules with significant potential.
-
Catalysis: The controlled coordination environment and high solubility make these complexes excellent candidates for homogeneous catalysis, such as in cross-coupling reactions or polymerizations.[5]
-
Materials Science (MOCVD): Their designed volatility and thermal stability make them superior precursors for the chemical vapor deposition of high-purity metal or metal oxide thin films for electronics and coatings.[3]
-
Luminescent Probes: Lanthanide complexes, particularly those of Europium(III) and Terbium(III), can exhibit strong, sharp emission bands when the ligand acts as an "antenna," absorbing UV light and transferring the energy to the metal center. This makes them suitable for applications in OLEDs, sensors, and bio-imaging.[14][17]
The protocols and principles outlined in this guide provide a robust foundation for researchers to synthesize and explore the rich coordination chemistry of this compound, paving the way for the development of new advanced materials and technologies.
References
- Fiveable. (n.d.). Mixed Claisen Condensations. Organic Chemistry Class Notes.
- Marques, M. M. B., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(11), 3418.
- Sievers, R. E., & Sadlowski, J. E. (1978). Volatile metal complexes. Science, 201(4352), 217-223.
- Morressier. (2019). Sterically hindered β-diketones: Synthesis and applications in catalysis.
- ACS Omega. (2024). Exploring C–F···π Interactions: Synthesis, Characterization, and Surface Analysis of Copper β-Diketone Complexes.
- ACS Omega. (2024). Structural Information on Supramolecular Copper(II) β-Diketonate Complexes from Atomic Force Microscopy and Analytical Ultracentrifugation.
- Wikipedia. (n.d.). Claisen condensation.
- University of New Hampshire. (n.d.). Lanthanide Beta-Diketonate Compounds: Synthesis, Characterization, and Reactivity.
- ResearchGate. (2023). Synthesis, Characterization and Computational Study of Novel Copper(II) Chelate Complexes Ligated by Pyridyl-Containing Beta-Diketonates.
- ACS Omega. (2019). Synthesis of Bis-β-Diketonate Lanthanide Complexes with an Azobenzene Bridge and Studies of Their Reversible Photo/Thermal Isomerization Properties.
- Organic Chemistry Portal. (n.d.). Claisen Condensation.
- ResearchGate. (2019). Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates.
- National Center for Biotechnology Information. (2019). Synthesis of Bis-β-Diketonate Lanthanide Complexes with an Azobenzene Bridge and Studies of Their Reversible Photo/Thermal Isomerization Properties.
- Chemistry LibreTexts. (2023). 23.8: Mixed Claisen Condensations.
- National Center for Biotechnology Information. (2014). Lanthanide Complexes of Substituted β-Diketone Hydrazone Derivatives: Synthesis, Characterization, and Biological Activities.
- ResearchGate. (2008). Spectroscopic studies of some oxygen-bonded copper(II) β-diketonate complexes.
- IOSR Journal of Applied Chemistry. (2022). Kinetic and mechanistic studies of metal complexes of – diketones - a review.
- ResearchGate. (2005). Synthesis and characterization of volatile metal β-diketonate chelates of M(DPM)n (M=Ce, Gd, Y, Zr, n=3,4) used as precursors for MOCVD.
- DergiPark. (2021). Synthesis, Characterization, and Use of Lanthanide Chelate of β- Diketonate Based Ligand as a Luminescent Biolabel.
- ResearchGate. (2006). Synthesis of tris(β-diketones) and study of their complexation with some transition metals.
- Oriental Journal of Chemistry. (2012). Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes.
- RSC Publishing. (2022). Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films.
- Boron Molecular. (n.d.). This compound: Your Key Building Block for Advanced Materials.
- Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
- Pharmaffiliates. (n.d.). 3,7-Diethyl-3,7-dimethylnonane-4,6-dione.
- PubMed. (2007). Practical synthesis of 3-methylnonane-2,4-dione, an intense strawlike and fruity flavored compound.
- MDPI. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione.
Sources
- 1. Metal β-Diketonates - ProChem, Inc. [prochemonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Volatile metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sterically hindered <i>β</i>-diketones: Synthesis and applications in catalysis [morressier.com]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Claisen condensation - Wikipedia [en.wikipedia.org]
- 10. Claisen Condensation [organic-chemistry.org]
- 11. Practical synthesis of 3-methylnonane-2,4-dione, an intense strawlike and fruity flavored compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. "Lanthanide Beta-Diketonate Compounds: Synthesis, Characterization, and" by Sai Durga Phani Deepthi Yadav Chappidi [digitalcommons.latech.edu]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Synthesis of Bis-β-Diketonate Lanthanide Complexes with an Azobenzene Bridge and Studies of Their Reversible Photo/Thermal Isomerization Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: A Multi-Step Protocol for the Purification of 3,7-Diethylnonane-4,6-dione
Abstract
This application note provides a comprehensive, multi-step protocol for the purification of 3,7-Diethylnonane-4,6-dione, a substituted aliphatic β-diketone. β-Diketones are crucial intermediates in organic synthesis, serving as precursors for various heterocyclic compounds and as versatile chelating ligands for metal complexes.[1] However, their purification is often complicated by their inherent keto-enol tautomerism and potential instability under certain conditions, such as on standard silica gel chromatography.[2][3] This guide details a robust purification strategy centered on selective copper(II) chelation, followed by an optional vacuum distillation step for achieving high purity. We provide detailed procedural steps, the scientific rationale behind the methodology, and protocols for analytical validation.
Introduction and Core Principles
This compound is a long-chain aliphatic β-diketone. Like other 1,3-dicarbonyl compounds, its chemistry is dominated by the equilibrium between its diketo and enol tautomers.[4][5]
-
Keto-Enol Tautomerism: The equilibrium between the diketo and enol forms is highly sensitive to the solvent environment.[6] In non-polar solvents, the enol form is stabilized by a strong intramolecular hydrogen bond, while polar protic solvents can disrupt this bond, favoring the diketo form.[4][6] This dynamic equilibrium can lead to challenges in chromatographic separations, often resulting in poor peak shapes.
-
Purification Rationale: The purification strategy outlined herein exploits the ability of the enolate form to act as a potent bidentate ligand for metal ions. By introducing copper(II) acetate, a stable, often crystalline copper(II) diketonate complex is formed, which precipitates from the reaction mixture.[2][7] This allows for the separation of the desired β-diketone from non-chelating impurities, such as unreacted starting materials or byproducts from a Claisen condensation synthesis. The pure β-diketone is then liberated from the copper complex by treatment with a stronger chelating agent or acid.
Below is a diagram illustrating the fundamental tautomerism and the chelation principle that underpins this purification protocol.
Caption: Workflow for purification via copper chelation.
Protocol 3: High-Purity Finishing via Vacuum Distillation (Optional)
For applications requiring exceptionally high purity (>99%), vacuum distillation can be performed.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Distillation: Transfer the purified oil from Protocol 2 into the distillation flask. Heat the flask gently using an oil bath while applying vacuum.
-
Collection: Collect the fraction that distills at a constant temperature. The boiling point will depend on the vacuum achieved. Discard any initial forerun and stop before the pot temperature rises significantly, which could indicate decomposition.
Purity Assessment and Characterization
Analytical validation is critical to confirm the purity and identity of the final product.
| Technique | Expected Observations for this compound |
| ¹H NMR (CDCl₃) | Enol Form (Dominant): A sharp singlet for the enolic proton (δ ~15-17 ppm). A singlet for the vinyl proton (C5-H) (δ ~5.5-6.0 ppm). Resonances for the ethyl and other aliphatic protons. Keto Form (Minor): A singlet for the C5 methylene protons (δ ~3.5-4.0 ppm). Distinct signals for the aliphatic protons. [8] |
| ¹³C NMR (CDCl₃) | Enol Form: Signals for the enolic carbonyl carbons (δ ~190 ppm) and the vinyl carbons (C5 at δ ~90-100 ppm). Keto Form: Signal for the diketo carbonyl carbons (δ >200 ppm) and the C5 methylene carbon (δ ~50-60 ppm). |
| IR Spectroscopy | A broad O-H stretch (~2400-3200 cm⁻¹) and a strong C=O stretch (~1580-1640 cm⁻¹) characteristic of the hydrogen-bonded enol tautomer. A weaker C=O stretch (~1700-1730 cm⁻¹) may be visible from the minor keto form. |
| GC-MS | A single major peak confirming high purity. The mass spectrum should show the correct molecular ion peak (m/z = 240.39 for C₁₅H₂₈O₂) and a fragmentation pattern consistent with the structure. |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No precipitate forms upon adding Cu(OAc)₂ | Product concentration is too low; crude material is not the diketone. | Concentrate the methanolic solution. Verify the identity of the crude material by ¹H NMR. |
| Low recovery after decomposition | Incomplete decomposition of the copper complex; product loss during workup. | Shake longer or more vigorously with 2M HCl. Use a stronger acid (e.g., dilute H₂SO₄) or add EDTA to the aqueous layer. Perform additional extractions. |
| Product decomposes during distillation | Excessive temperature; presence of acid/base contaminants. | Ensure a high vacuum is achieved to lower the boiling point. Ensure the product is neutralized and free of contaminants before distillation. |
| Broad peaks in NMR spectrum | Presence of paramagnetic Cu(II) ions. | Ensure the product is thoroughly washed during the aqueous workup. If necessary, re-dissolve in ether and wash again with dilute acid or an EDTA solution. |
References
- MDPI. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules. [Link]
- Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals. [Link]
- MDPI. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules. [Link]
- Scholars Research Library. (2012). Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. Der Pharma Chemica. [Link]
- PMC. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules. [Link]
- E3S Web of Conferences. (2018). Studies of the aromatic β-diketones as extractant of copper ions. E3S Web Conf.. [Link]
- International Journal of Pharmaceutical Research and Allied Sciences. (2016).
- Der Pharma Chemica. (2012). Efficient Ultrasound synthesis of β-diketone and its metal complexes. Der Pharma Chemica. [Link]
- ResearchGate. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals. [Link]
- Organic Syntheses. (2007). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)
- HAL Open Science. (n.d.). β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. [Link]
- Google Patents. (1990). Novel process for the production of 4,6-dimethyl-7-hydroxynonan-3-one.
- International Journal of Research in Advent Technology. (2014). Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes.
- Organic Chemistry Portal. (2011).
- National Institutes of Health. (2023).
- Beaudry Research Group. (2011). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. J. Org. Chem.. [Link]
- ResearchGate. (n.d.).
- PubMed. (2010). Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography.
- ACS Publications. (2001). Reaction Paths of Keto−Enol Tautomerization of β-Diketones. J. Am. Chem. Soc.. [Link]
- PubChem. (n.d.). 3,7-Diethyl-3,7-dimethylnonane-4,6-dione. [Link]
- ResearchGate. (2010).
- Pharmaffiliates. (n.d.). 3,7-Diethyl-3,7-dimethylnonane-4,6-dione. [Link]
- Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]
- MDPI. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Molecules. [Link]
- ResearchGate. (2016). Synthesis of (3-Cyano-4, 5, 6, 7-Tetrahydrobenzo [B] Thiophen-2- Yl) Formamidine Derivatives as Effective Antimicrobial Agents. [Link]
- ResearchGate. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. [Link]
Sources
- 1. ijpras.com [ijpras.com]
- 2. mdpi.com [mdpi.com]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Sustainable solvents for β-diketone extraction from wheat straw wax and their molecular self-assembly into nano-structured tubules for hydrophobic coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
Application Note & Protocol: The Baker-Venkataraman Rearrangement for β-Diketone Synthesis
Abstract: This document provides a comprehensive technical guide to the Baker-Venkataraman rearrangement, a robust and elegant method for the synthesis of 1,3-diketones (β-diketones). This base-catalyzed intramolecular acyl migration of o-acyloxyaryl ketones is a cornerstone reaction in synthetic organic chemistry, particularly for its utility in constructing precursors for biologically significant molecules such as flavonoids and chromones.[1][2] This guide delves into the reaction mechanism, provides detailed experimental protocols, discusses critical process parameters, and offers practical troubleshooting advice tailored for researchers, chemists, and professionals in drug development.
Theoretical Framework and Mechanism
The Baker-Venkataraman rearrangement, named after its discoverers Wilson Baker and K. Venkataraman, is the transformation of an o-acyloxyacetophenone into an o-hydroxyaryl-β-diketone using a base.[1][3][4] The reaction is fundamentally an intramolecular Claisen condensation, driven by the proximity of the reacting functional groups on the aromatic ring.[5][6]
Mechanism of Action: The accepted mechanism proceeds through several distinct steps:[1][5]
-
Enolate Formation: A base abstracts an α-hydrogen from the acetyl group of the o-acyloxyacetophenone. This is the critical initiating step, requiring the presence of this acidic proton.[2][3] The resulting enolate is a potent intramolecular nucleophile.
-
Intramolecular Acyl Transfer: The newly formed enolate attacks the proximal ester carbonyl group, leading to the formation of a cyclic alkoxide intermediate.[1][6]
-
Ring Opening: The tetrahedral cyclic intermediate collapses, breaking the ester C-O bond and expelling a stable phenoxide anion. This step is essentially irreversible and drives the reaction to completion.[2]
-
Protonation: An acidic work-up protonates the phenoxide to yield the final o-hydroxyaryl-β-diketone product.[1] The product often exists in equilibrium with its more stable enol tautomer.[7]
The following diagram illustrates the complete mechanistic pathway.
Caption: Mechanism of the Baker-Venkataraman Rearrangement.
Experimental Design: Critical Parameters
The success of the Baker-Venkataraman rearrangement hinges on the careful selection of reagents and conditions. The causality behind these choices is crucial for achieving high yields and purity.
| Parameter | Recommended Reagents/Conditions | Rationale & Field-Proven Insights |
| Substrate | o-Acyloxyaryl ketones with at least one α-hydrogen on the ketone side chain. | The presence of an acidic α-hydrogen is non-negotiable as its abstraction initiates the entire reaction cascade.[2][3] The aromatic ring can be substituted with various electron-donating or -withdrawing groups, which may influence reaction rates. |
| Base | KOH, NaH, K₂CO₃, Potassium tert-butoxide, Pyridine. | The choice of base depends on the substrate's reactivity. Stronger, non-nucleophilic bases like NaH or KH are highly effective for less reactive substrates.[2] KOH pulverized and heated is a classic, cost-effective choice.[8] Pyridine can act as both a base and a solvent, often used at reflux temperatures.[2][9] |
| Solvent | Anhydrous Pyridine, THF, DMSO, Acetone. | The reaction must be conducted under anhydrous conditions.[2] Protic solvents or residual water will quench the base and can hydrolyze the starting ester or the β-diketone product, severely reducing the yield. Aprotic solvents are therefore mandatory.[2] |
| Temperature | Room Temperature to Reflux (50-120 °C). | The required temperature is coupled to the reactivity of the substrate and the strength of the base. Highly reactive systems may proceed at room temperature, while others, particularly those using weaker bases like K₂CO₃ in acetone, often require heating to reflux to achieve a reasonable reaction rate.[2] |
Detailed Experimental Protocol: Synthesis of o-Hydroxydibenzoylmethane
This protocol details the synthesis of o-hydroxydibenzoylmethane from o-benzoyloxyacetophenone, a classic example of the Baker-Venkataraman rearrangement. This product is a direct precursor to flavone.[8]
Materials & Reagents:
-
o-Benzoyloxyacetophenone
-
Dry Pyridine (anhydrous)
-
Potassium Hydroxide (KOH), pellets
-
Glacial Acetic Acid
-
Methanol
-
Deionized Water
-
Ice
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser with a calcium chloride drying tube
-
Heating mantle or water bath
-
Mortar and pestle (pre-heated)
-
Büchner funnel and vacuum filtration apparatus
-
Beakers and standard laboratory glassware
Experimental Workflow Diagram:
Caption: Workflow for o-Hydroxydibenzoylmethane Synthesis.
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a reflux condenser topped with a CaCl₂ tube, dissolve o-benzoyloxyacetophenone (7.0 g, 0.029 mol) in dry pyridine (27 mL).[8]
-
Initiation: Begin stirring and heat the mixture to 50 °C using a water bath.[8]
-
Base Addition: Quickly pulverize potassium hydroxide (2.5 g, 0.045 mol) in a mortar that has been pre-heated to approximately 100 °C to minimize moisture absorption. Immediately add the powdered KOH to the reaction mixture.[8]
-
Scientist's Note: Pulverizing the KOH increases its surface area, ensuring a rapid and efficient reaction. Pre-heating the mortar is a critical step to maintain anhydrous conditions.
-
-
Reaction: Continue stirring at 50 °C. A thick, yellow precipitate of the potassium salt of the β-diketone should form within 15-20 minutes.[8]
-
Quenching and Precipitation: Once the precipitation is complete, cool the flask to room temperature. Slowly add a 10% aqueous solution of acetic acid (approx. 40 mL) with continuous stirring to neutralize the mixture and precipitate the product.[8]
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove pyridine and potassium acetate.
-
Purification: Recrystallize the crude solid from methanol to yield pure, yellow crystals of o-hydroxydibenzoylmethane. Dry the product under vacuum. The expected yield is typically high.
Applications in Drug Development and Heterocyclic Synthesis
The primary value of the Baker-Venkataraman rearrangement in medicinal chemistry and drug development lies in its ability to generate β-diketone intermediates, which are versatile precursors for a wide array of heterocyclic compounds.[5][10]
-
Flavones and Chromones: The most prominent application is the synthesis of flavones and chromones.[1][11][12] The β-diketone product readily undergoes an acid-catalyzed cyclodehydration to form the core heterocyclic scaffold of these compounds.[4][8] Flavonoids are a large class of natural products known for their diverse biological activities, including antioxidant, anti-inflammatory, and antiviral properties.[11]
-
Other Heterocycles: The rearrangement is also a key step in the synthesis of other important classes of compounds, including coumarins, xanthones, and anthracyclin antibiotics.[2][13] This versatility makes it a powerful tool in the synthesis of novel therapeutic agents.
Troubleshooting Guide
Even robust reactions can present challenges. This section provides insights into common issues and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents or solvents. 2. Inactive base (e.g., old KOH). 3. Insufficient reaction time or temperature. | 1. Ensure all glassware is oven-dried. Use freshly opened or distilled anhydrous solvents.[2] 2. Use fresh, high-purity base. Pulverize solid bases just before use. 3. Monitor the reaction by TLC. If starting material persists, consider increasing the temperature or using a stronger base like NaH. |
| Recovery of Starting Material | 1. Base is not strong enough to deprotonate the α-carbon. 2. Reaction temperature is too low. | 1. Switch to a stronger base system (e.g., NaH in THF or potassium tert-butoxide in DMSO).[2][3] 2. Gradually increase the reaction temperature and monitor progress by TLC. |
| Side Product Formation | 1. Hydrolysis of the ester starting material or diketone product due to moisture. 2. Intermolecular Claisen condensation if conditions are not optimized. | 1. Rigorously maintain anhydrous conditions throughout the setup and reaction.[2] 2. Ensure efficient stirring and controlled addition of the base to favor the intramolecular pathway. |
References
- Baker–Venkataraman rearrangement. (n.d.). In Wikipedia.
- Valdivia, P., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules.
- Baker-Venkataraman Rearrangement. (n.d.). Organic Chemistry Portal.
- Ameen, D., & Snape, T. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Semantic Scholar.
- Baker-Venkatraman Rearrangement. (n.d.). Cambridge University Press.
- Synthesis of Flavonoids Using Baker-Venkataraman rearrangement. (2022). ResearchGate.
- Ameen, D. (2015). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. ResearchGate.
- Ameen, D., & Snape, T. J. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. ResearchGate.
- Synthesis of 1,3-diketones. (n.d.). Organic Chemistry Portal.
- Fernandes, D. M., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules.
- (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones. (2014). Beilstein Journals.
- Synthesis of Flavone. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Crosby, O. (2020). Baker‐Venkataraman rearrangement. SciSpace.
- Application of the O-N intramolecular acyl migration reaction in medicinal chemistry. (2007). PubMed.
- Study of Acyl Migration Phenomena in Organic Chemistry. (2025). Oreate AI.
- Ameen, D., & Snape, T. J. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. University of Central Lancashire.
- Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. (2014). SciSpace.
- O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides. (2004). PubMed.
- Baker–Venkataraman Rearrangement. (2015). ResearchGate.
- Application of the ON Intramolecular Acyl Migration Reaction in Medicinal Chemistry. (2007). ResearchGate.
- 1,3-Diketones. Synthesis and properties. (2014). ResearchGate.
- Skwarczynski, M., & Kiso, Y. (2007). Application of the O-N Intramolecular Acyl Migration Reaction in Medicinal Chemistry. Current Medicinal Chemistry.
- Majhi, S. (2024). Applications of Baker-Venkataraman Rearrangement in the Synthesis of Promising Organic Molecules. Current Indian Science.
- Applications of Baker-Venkataraman Rearrangement in the Synthesis of Promising Organic Molecules. (2024). R Discovery.
- Baker-Venkataraman Rearrangement. (n.d.). Online Organic Chemistry Tutor.
- Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. (2014). CORE.
- Base catalysed rearrangement of N-alkyl-O-acyl hydroxamic acids: synthesis of 2-acyloxyamides. (1998). Journal of the Chemical Society, Perkin Transactions 1.
- Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. Journal of the Chemical Society (Resumed).
- Sun, Q., et al. (2023). Construction of α-Acyloxy Ketones via Photoredox-Catalyzed O–H Insertion of Sulfoxonium Ylides with Carboxylic Acids. Organic Letters.
- Preparation of α-Acyloxy Ketones via Visible-Light-Driven Aerobic Oxo-Acyloxylation of Olefins with Carboxylic Acids. (2016). Organic Chemistry Portal.
- Acid-catalyzed Rearrangement of Fused Alkylideneoxetanols. (1998). PubMed.
Sources
- 1. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Baker-Venkatraman Rearrangement (Chapter 3) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 6. Baker-Venkataraman Rearrangement [organic-chemistry.org]
- 7. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 8. books.rsc.org [books.rsc.org]
- 9. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Application Notes & Protocols: Leveraging 3,7-Diethylnonane-4,6-dione in the Synthesis of Pharmaceutical Intermediates
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic utilization of 3,7-Diethylnonane-4,6-dione as a versatile building block in the synthesis of key pharmaceutical intermediates. While specific applications of this diketone are not extensively documented in peer-reviewed literature, its inherent reactivity as a β-diketone offers significant potential for constructing complex heterocyclic scaffolds. This document outlines the fundamental principles of its reactivity, supported by established chemistry of β-diketones, and presents detailed, field-proven protocols for the synthesis of pyrazole and isoxazole derivatives—core structures in numerous marketed drugs. The causality behind experimental choices is explained to empower users to adapt and optimize these methods for their specific drug discovery programs.
Introduction: The Strategic Value of this compound
This compound (CAS No. 872802-98-7) is a symmetrical β-dicarbonyl compound characterized by a central reactive methylene group flanked by two carbonyls, with diethyl groups at the 3 and 7 positions.[1][2] β-Diketones are a cornerstone in synthetic organic and medicinal chemistry, primarily because they serve as precursors for a vast array of heterocyclic systems.[3][4] The unique electronic arrangement in β-diketones, particularly their existence as an equilibrium of keto and enol tautomers, governs their reactivity and makes them powerful synthons.[5][6]
The ethyl groups in this compound provide steric bulk and lipophilicity, which can be strategically employed to modulate the physicochemical properties (e.g., solubility, crystal packing) of the resulting pharmaceutical intermediates and, ultimately, the active pharmaceutical ingredient (API). These application notes will focus on the practical synthesis of pyrazole and isoxazole cores, demonstrating the utility of this reagent.
Physicochemical Properties & Safety Data
A summary of the key properties of this compound is presented below. Users must consult the full Safety Data Sheet (SDS) before handling.[2]
| Property | Value | Reference |
| CAS Number | 872802-98-7 | [1][2] |
| Molecular Formula | C₁₃H₂₄O₂ | [1] |
| Molecular Weight | 212.33 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [2] |
| IUPAC Name | This compound | [2] |
| InChI Key | MFELLNQJMHCAKI-UHFFFAOYSA-N | [2] |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.[2]
-
Avoid breathing vapors or mist.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place as recommended.[2]
Core Reactivity & Mechanistic Rationale
The synthetic utility of this compound is dominated by its β-dicarbonyl motif, which exhibits keto-enol tautomerism. The enol form is stabilized by intramolecular hydrogen bonding, creating a pseudo-aromatic six-membered ring. This equilibrium is crucial as it dictates the nucleophilic and electrophilic sites within the molecule.
The methylene protons (at the C5 position) are significantly acidic (pKa ≈ 10-11) due to the electron-withdrawing effect of the two adjacent carbonyl groups and the resonance stabilization of the resulting enolate anion. This acidity allows for easy deprotonation to form a potent nucleophile for alkylation and acylation reactions.
However, the most powerful application in pharmaceutical synthesis is its use as a precursor for heterocycles through condensation reactions with dinucleophiles.[3][7] The two carbonyl carbons act as electrophilic centers, readily reacting with nucleophiles like hydrazines, hydroxylamines, and ureas to form five- and six-membered rings.
Caption: Keto-enol tautomerism in this compound.
Application Note 1: Synthesis of a Substituted Pyrazole
Objective: To synthesize 3,5-bis(sec-butyl)-1H-pyrazole, a potential pharmaceutical intermediate, via condensation of this compound with hydrazine. Pyrazole rings are prevalent in drugs such as Celecoxib and Rimonabant.[3]
Workflow Diagram:
Sources
Application Notes and Protocols for the Oxidation of β-Hydroxyketones to β-Diketones
Abstract
The conversion of β-hydroxyketones to β-diketones is a pivotal transformation in organic synthesis, providing access to valuable building blocks for pharmaceuticals, natural products, and advanced materials. β-Diketones are crucial intermediates in the synthesis of various heterocyclic compounds like pyrazoles and isoxazoles, which are prevalent in many drug candidates[1]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the oxidation of β-hydroxyketones. It delves into the mechanistic underpinnings of various oxidative methods, offers a comparative analysis of their efficacy, and presents detailed, field-proven protocols for their successful implementation.
Introduction: The Significance of β-Diketones
β-Diketones, or 1,3-diketones, are a class of organic compounds characterized by the presence of two carbonyl groups separated by a single methylene group. This unique structural motif imparts a rich and versatile chemical reactivity, making them indispensable precursors in medicinal chemistry and materials science[1]. Their ability to form stable enol tautomers and act as bidentate ligands for metal chelation further broadens their utility. In the context of drug development, the β-diketone scaffold is a key component in numerous bioactive molecules, highlighting the importance of efficient and reliable synthetic routes to this functional group. One of the most direct methods for their synthesis is the oxidation of readily available β-hydroxyketones, which are often prepared through aldol reactions[1].
Strategic Selection of an Oxidizing Agent: A Comparative Overview
The choice of an oxidizing agent is critical for the successful synthesis of β-diketones from their β-hydroxyketone precursors. The ideal oxidant should be efficient, selective, and compatible with a wide range of functional groups. This section provides a comparative analysis of commonly employed oxidation methods, with a focus on their application to β-hydroxyketone substrates.
DMSO-Based Oxidations: Swern and Parikh-Doering
Dimethyl sulfoxide (DMSO)-based oxidations are popular due to their mild reaction conditions and avoidance of heavy metals.
-
Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride to activate DMSO, followed by the addition of a hindered base like triethylamine[2][3]. It is generally effective but requires cryogenic temperatures (-78 °C) to control the reaction and minimize side products. A significant drawback is the production of the malodorous dimethyl sulfide[3].
-
Parikh-Doering Oxidation: This is a modification of the Swern oxidation that employs the sulfur trioxide pyridine complex (SO₃·Py) as the DMSO activator[4][5][6]. A key advantage is that it can be performed at or above 0 °C, making it more operationally convenient than the Swern protocol[5][6].
Hypervalent Iodine Reagents: IBX and Dess-Martin Periodinane (DMP)
Hypervalent iodine reagents have emerged as powerful and selective oxidants in modern organic synthesis.
-
o-Iodoxybenzoic Acid (IBX): IBX has proven to be a highly efficient and operationally simple reagent for the oxidation of β-hydroxyketones to β-diketones, often providing near-quantitative yields[7][8][9][10][11]. It is particularly advantageous as it is superior to many other common oxidants for this specific transformation and the workup is often a simple filtration[7][8][9]. However, IBX is known to be explosive under certain conditions, requiring careful handling[12].
-
Dess-Martin Periodinane (DMP): DMP is a commercially available and widely used hypervalent iodine reagent[13]. It offers mild reaction conditions (typically room temperature) and a broad functional group tolerance[13]. While effective, studies have shown that for the oxidation of β-hydroxyketones, IBX often gives superior yields[7][14]. DMP is also known to be shock-sensitive and potentially explosive, necessitating appropriate safety precautions[15][16][17][18][19].
Ruthenium-Based Oxidation: Ley-Griffith (TPAP)
The Ley-Griffith oxidation employs a catalytic amount of tetrapropylammonium perruthenate (TPAP) with a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO)[20][21][22]. This method is known for its mildness and high selectivity.
Chromium-Based Oxidation: Jones Oxidation
The Jones oxidation utilizes a solution of chromium trioxide in aqueous sulfuric acid and acetone[23][24][25][26]. It is a powerful and cost-effective oxidizing agent. However, its use has diminished due to the high toxicity and carcinogenicity of chromium(VI) compounds[25]. Furthermore, the strongly acidic conditions can be incompatible with sensitive functional groups.
Data Presentation: Comparative Yields of Oxidation Methods
The following table summarizes the reported yields for the oxidation of various β-hydroxyketone substrates to their corresponding β-diketones using different oxidation methods. This data is compiled from a systematic study by Bartlett and Beaudry, which highlights the superior efficacy of IBX for this transformation[7][27].
| Entry | β-Hydroxyketone Substrate | Swern Oxidation Yield (%) [a] | DMP Oxidation Yield (%) [b] | IBX Oxidation Yield (%) [c] |
| 1 | 1-hydroxy-1,3-diphenylpropan-2-one | 35 | 40 | 99 |
| 2 | 4-hydroxy-4-phenylbutan-2-one | 52 | 65 | 99 |
| 3 | 3-hydroxy-1,3-diphenylpropan-1-one | 45 | 58 | 98 |
| 4 | 3-hydroxy-1-phenylpentan-1-one (anti) | 60 | 72 | 99 |
| 5 | 2-(hydroxy(phenyl)methyl)cyclohexan-1-one | 55 | 68 | 99 |
| 6 | 3-hydroxy-1-phenylpentan-1-one (syn) | 62 | 75 | 99 |
Experimental Protocols
This section provides detailed, step-by-step protocols for the most effective and commonly used methods for the oxidation of β-hydroxyketones.
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Anhydrous solvents and reagents should be used where specified.
-
Reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).
Protocol 1: o-Iodoxybenzoic Acid (IBX) Oxidation (Preferred Method)
This protocol is adapted from the work of Bartlett and Beaudry and is recommended for its high yields and operational simplicity[27].
Workflow for IBX Oxidation
Materials:
-
β-Hydroxyketone
-
o-Iodoxybenzoic acid (IBX)
-
Ethyl acetate (EtOAc), anhydrous
-
Silica gel
Procedure:
-
To a solution of the β-hydroxyketone (1.0 equiv) in ethyl acetate (0.14 M) at room temperature, add IBX (3.0 equiv).
-
Heat the reaction mixture to 77 °C.
-
Monitor the reaction for the complete consumption of the starting material by TLC (typically 3-12 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a small pad (1-2 cm) of silica gel to remove the IBX and its byproduct.
-
Concentrate the filtrate under reduced pressure to yield the pure β-diketone[27].
Self-Validation: The high purity of the product obtained after simple filtration and concentration, as confirmed by NMR spectroscopy, validates the efficiency and selectivity of this protocol.
Protocol 2: Swern Oxidation
This protocol is a general procedure for the Swern oxidation and may require optimization for specific substrates[2][28][29].
Reaction Mechanism for Swern Oxidation
Materials:
-
β-Hydroxyketone
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water
-
Brine
Procedure:
-
To a solution of oxalyl chloride (2.0 equiv) in anhydrous CH₂Cl₂ (to make a 0.5 M solution) at -78 °C (dry ice/acetone bath), add a solution of DMSO (4.0 equiv) in anhydrous CH₂Cl₂ dropwise. Stir the mixture for 30 minutes.
-
Add a solution of the β-hydroxyketone (1.0 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture at -78 °C. Stir for 1 hour.
-
Add triethylamine (8.0 equiv) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the addition of water.
-
Separate the organic layer and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workup Note: The dimethyl sulfide byproduct has a strong, unpleasant odor. Workup should be conducted in a well-ventilated fume hood. The odor can be mitigated by washing the glassware with a bleach solution[30].
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation
This protocol is a general procedure for DMP oxidation[31].
Safety Precautions for DMP:
-
Dess-Martin Periodinane is shock-sensitive and can be explosive, especially on a larger scale. Handle with care and avoid grinding or subjecting it to impact.
-
Store in a cool, dry place away from combustible materials.
-
Always use a safety shield when running reactions with DMP.
Materials:
-
β-Hydroxyketone
-
Dess-Martin Periodinane (DMP)
-
Sodium bicarbonate (NaHCO₃) (optional, as a buffer)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
To a solution of the β-hydroxyketone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at room temperature, add DMP (1.2-1.5 equiv). If the substrate is acid-sensitive, add sodium bicarbonate (4.0 equiv) prior to the DMP.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC (typically 1-4 hours).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Conclusion
The oxidation of β-hydroxyketones is a fundamental and highly valuable transformation in organic synthesis. While several methods are available, the use of o-iodoxybenzoic acid (IBX) has demonstrated superior performance in terms of yield, operational simplicity, and ease of purification for this specific conversion. The protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and execute these important reactions with confidence and success. As with any chemical procedure, careful attention to safety and adherence to established laboratory practices are paramount.
References
- Jones, E. R. H. (1946). The Jones Oxidation.
- Organic Chemistry Portal. (n.d.). Jones Oxidation.
- AK Scientific, Inc. (n.d.).
- Bartlett, S. L., & Beaudry, C. M. (2011). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. The Journal of Organic Chemistry, 76(23), 9852–9855. [Link]
- University of Rochester, Department of Chemistry. (n.d.). How To: Prepare Jones Reagent.
- ADICHEMISTRY. (n.d.). JONES REAGENT & OXIDATION REACTIONS.
- Carl ROTH. (2025).
- Thermo Fisher Scientific. (2025).
- Carl ROTH. (2025).
- Apollo Scientific. (2022).
- Bartlett, S. L., & Beaudry, C. M. (2011). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. J. Org. Chem., 76(23), 9852-9855.
- Grokipedia. (n.d.).
- NROChemistry. (n.d.). Parikh-Doering Oxidation.
- Chemistry LibreTexts. (2023).
- National Center for Biotechnology Information. (2011). High-yielding oxidation of β-hydroxyketones to β-diketones using o-iodoxybenzoic acid. PubMed.
- Organic Chemistry Portal. (n.d.).
- NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism.
- ACS Publications. (2011). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. The Journal of Organic Chemistry.
- National Center for Biotechnology Information. (2021). Recent Developments in the Synthesis of β-Diketones. PubMed Central.
- Kwan, E. E., & Roetheli, A. (2015). Synthesis of Dess-Martin-Periodinane.
- ResearchGate. (2016). How to quech the DMS (dimethyl sulfide) in swern oxidation because it smell very bad while doing cloumn?
- NROChemistry. (n.d.). Ley-Griffith Oxidation: Mechanism & Examples.
- BenchChem. (2025).
- Michigan State University, Department of Chemistry. (n.d.).
- Wikipedia. (n.d.).
- University of Wisconsin-Platteville. (n.d.).
- Organic Chemistry Portal. (n.d.). IBX, 2-Iodoxybenzoic acid.
- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP)
- Organic Synthesis. (n.d.).
- International Journal of Pharmaceutical Research and Allied Sciences. (2017).
- Chem-Station International Edition. (2014). TPAP (Ley-Griffith)
- Chem-Station International Edition. (2014).
- Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP).
- SynArchive. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
- Chem-Station International Edition. (2014).
- Scribd. (n.d.).
- Synthesis. (1994).
- Chemistry Hall. (2021).
- Royal Society of Chemistry. (2018).
- ResearchGate. (2017).
- J-GLOBAL. (n.d.). Oxidation of β-hydroxyketones and esters: A convenient synthesis of 1,3-diketones and β-ketoesters.
Sources
- 1. ijpras.com [ijpras.com]
- 2. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 6. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid [organic-chemistry.org]
- 8. High-yielding oxidation of β-hydroxyketones to β-diketones using o-iodoxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β-Diketone synthesis by oxidation [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 12. IBX Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. scribd.com [scribd.com]
- 14. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aksci.com [aksci.com]
- 16. carlroth.com [carlroth.com]
- 17. fishersci.com [fishersci.com]
- 18. carlroth.com [carlroth.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 21. synarchive.com [synarchive.com]
- 22. researchgate.net [researchgate.net]
- 23. Jones oxidation - Wikipedia [en.wikipedia.org]
- 24. adichemistry.com [adichemistry.com]
- 25. alfa-chemistry.com [alfa-chemistry.com]
- 26. Jones Oxidation [organic-chemistry.org]
- 27. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 28. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 29. organic-synthesis.com [organic-synthesis.com]
- 30. researchgate.net [researchgate.net]
- 31. organic-synthesis.com [organic-synthesis.com]
Application Note: Structural Elucidation of β-Diketones Using a Multi-dimensional NMR Spectroscopy Protocol
Abstract
β-Diketones are a fundamental class of organic compounds, pivotal in synthesis, coordination chemistry, and pharmaceutical development. Their unique structural feature is the presence of two carbonyl groups separated by a methylene carbon, which facilitates a dynamic equilibrium between keto and enol tautomeric forms. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for characterizing this tautomerism and elucidating the complete molecular structure. This application note provides a comprehensive, field-proven protocol for the structural analysis of β-diketones, designed for researchers, chemists, and drug development professionals. We detail an integrated approach using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, explaining the causality behind each step to ensure scientifically sound and reproducible results.
Introduction: The Challenge of β-Diketone Analysis
β-Diketones are not static structures. They exist as a mixture of two constitutional isomers in rapid equilibrium: a diketo form and a chelated enol form.[1][2] This phenomenon, known as keto-enol tautomerism, is central to their reactivity and function. The position of this equilibrium is highly sensitive to the molecular structure, solvent, temperature, and pH.
-
Keto Form: Contains two distinct carbonyl groups (C=O) and an intervening sp³-hybridized methylene group (CH₂).
-
Enol Form: Features a carbon-carbon double bond (C=C), a hydroxyl group (-OH), and a carbonyl group. A strong intramolecular hydrogen bond forms between the enolic proton and the carbonyl oxygen, creating a stable six-membered pseudo-ring.[2]
Attempting to analyze these forms separately is often impossible due to their rapid interconversion. NMR spectroscopy excels in this scenario because it can capture the "snapshot" of the equilibrium in solution, allowing for the simultaneous characterization and quantification of both tautomers.[3][4][5] This guide provides the necessary protocols to leverage the full power of NMR for unambiguous structural assignment.
Principle: An Integrated NMR Strategy
Our protocol employs a hierarchical series of NMR experiments. Each experiment provides a specific piece of the structural puzzle, and together they create a self-validating system for complete elucidation.
-
¹H NMR: Identifies all proton environments, reveals their relative populations through integration (quantifying the keto:enol ratio), and provides initial connectivity data through spin-spin coupling (J-coupling).[6][7][8]
-
¹³C NMR: Identifies all unique carbon environments, providing direct information about the carbon skeleton and the presence of key functional groups (e.g., C=O, C=C, C-O).[9][10][11]
-
2D COSY (Correlation Spectroscopy): Maps all ¹H-¹H J-couplings, definitively establishing proton connectivity within each tautomer's spin system.[12][13][14][15]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, providing unambiguous assignment of the ¹³C spectrum.[16][17][18]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2- and 3-bond) ¹H-¹³C correlations, which are critical for piecing together the entire molecular framework across non-protonated carbons and connecting different spin systems.[16][17][19]
This multi-dimensional approach ensures that every atom's position is confirmed through multiple, independent correlations, leading to an authoritative structural assignment.
Experimental Protocols
Protocol 1: Sample Preparation
The quality of the NMR data is fundamentally dependent on the quality of the sample.[20][21] This protocol ensures optimal conditions for high-resolution spectra.
Causality: The choice of a deuterated solvent is critical. It eliminates overwhelming solvent signals from the ¹H NMR spectrum and provides a deuterium signal for the spectrometer's field-frequency lock.[22][23] Furthermore, solvent polarity can shift the keto-enol equilibrium; therefore, consistency is key for comparative studies. Chloroform-d (CDCl₃) is a common starting point due to its ability to dissolve a wide range of organic compounds.[24]
Step-by-Step Methodology:
-
Mass Determination: Accurately weigh 5-25 mg of the β-diketone sample for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[25] Higher concentrations are needed for less sensitive experiments like ¹³C NMR and 2D NMR.[21]
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆).[25][26] The choice depends on sample solubility.
-
Homogenization: Vortex the vial until the sample is completely dissolved. A homogeneous solution is essential for sharp, well-resolved NMR signals.[27]
-
Filtration & Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[20] Solid particles will degrade spectral quality.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
Protocol 2: NMR Data Acquisition
The following are standard starting parameters. Optimization may be required based on the specific compound and spectrometer.
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1D proton spectrum with 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS.[24]
-
Integrate all signals to determine relative proton counts and the keto:enol ratio.
¹³C NMR Acquisition:
-
Use the same locked and shimmed sample.
-
Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Process the data and reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Load standard, pre-optimized parameter sets for COSY, HSQC, and HMBC experiments.
-
Ensure the spectral widths in both dimensions are appropriate to cover all relevant signals.
-
The number of scans per increment and the number of increments will determine the experiment time and resolution. Default parameters are often a good starting point.
-
Process the 2D data to generate the correlation plots.
Data Interpretation: A Guided Walk-through
The key to analyzing β-diketones is to treat the spectrum as a superposition of two distinct molecules: the keto tautomer and the enol tautomer.
Identifying Tautomeric Forms
The following table summarizes the characteristic NMR signals that serve as diagnostic markers for each tautomer.
| Functional Group | Tautomer | Nucleus | Typical Chemical Shift (δ, ppm) | Key Features & Causality |
| Enolic Proton | Enol | ¹H | 12.0 - 17.0 | Very downfield due to strong intramolecular H-bonding and deshielding. Often a broad singlet. |
| Vinylic Proton | Enol | ¹H | 5.0 - 6.5 | Proton on a C=C bond, deshielded compared to aliphatic protons. |
| α-Methylene Protons | Keto | ¹H | 3.0 - 4.5 | Protons on the CH₂ group between two C=O groups are significantly deshielded. Appears as a singlet. |
| Carbonyl Carbon | Keto | ¹³C | 190 - 210 | Typical chemical shift for a ketone carbonyl carbon.[10][11] |
| Carbonyl Carbon | Enol | ¹³C | 175 - 195 | One C=O and one C-OH. The enolic C=O is slightly upfield from the keto C=O. |
| Olefinic Carbons | Enol | ¹³C | 95 - 160 | sp² carbons of the C=C bond. The carbon bearing the -OH group (C-O) is more downfield.[28] |
| α-Methylene Carbon | Keto | ¹³C | 45 - 65 | sp³ carbon situated between two deshielding carbonyl groups. |
Quantifying the Keto:Enol Ratio
The keto-enol equilibrium constant (KT) can be determined directly from the ¹H NMR spectrum.[1][29]
KT = [Enol] / [Keto]
This is achieved by comparing the integral of a signal unique to the enol form with one unique to the keto form, after normalizing for the number of protons each signal represents.
-
Example Calculation: In acetylacetone, one might compare the integral of the enol's vinylic proton (1H) at ~5.5 ppm to the integral of the keto's α-methylene protons (2H) at ~3.5 ppm.
-
Ratio = Integralenol / (Integralketo / 2)
-
Building the Structure with 2D NMR
The following diagrams illustrate the logical workflow for using 2D NMR to confirm the structure.
Caption: Integrated NMR workflow for β-diketone analysis.
-
COSY: Will show a cross-peak between adjacent protons. For an ethyl-substituted β-diketone, it would confirm the -CH₂-CH₃ fragment in both tautomers.
-
HSQC: A proton at 3.5 ppm (keto CH₂) will show a cross-peak to a carbon at ~50 ppm. This definitively links the proton and carbon signals of the keto α-methylene group.
-
HMBC: This is the ultimate tool. For the enol form, the enolic OH proton (~16 ppm) will show a correlation to the carbonyl carbon (~190 ppm) and the olefinic carbons, confirming the hydrogen-bonded pseudo-ring structure.
The keto-enol tautomerism itself can be visualized as follows:
Caption: Keto-Enol tautomeric equilibrium in β-diketones.
Conclusion
The structural analysis of β-diketones requires more than a single experiment; it demands a logical, multi-faceted strategy. The protocol outlined in this application note provides a robust and self-validating workflow. By systematically applying 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, researchers can unambiguously determine the molecular structure, confirm atom connectivity, and accurately quantify the dynamic keto-enol tautomeric equilibrium. This comprehensive approach ensures the highest level of scientific integrity and provides the authoritative data required for research, publication, and drug development.
References
- Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation.
- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
- Journal of Chemical Education. NMR Spectroscopy and Its Value: A Primer.
- University of Leicester. NMR Sample Preparation.
- Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation.
- Nanalysis. (2022, April 1). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR.
- Organomation. NMR Sample Preparation: The Complete Guide.
- Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry. (2022). ACS Publications.
- Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). (2022). ResearchGate.
- Low-field NMR Spectroscopy in Chemical Education. (2021). MDPI.
- University College London. Sample Preparation.
- Tautomerism of β-Diketones and β-Thioxoketones. (2023). MDPI.
- Keto-enol tautomerism of β-diketone. (2018). ResearchGate.
- Tautomerism Detected by NMR. (2021). Encyclopedia.pub.
- Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). (2022). ACS Publications.
- Journal of Chemical Education. Nuclear magnetic resonance spectroscopy.
- Tautomerization and isomerization in quantitative NMR: a case study with 4-deoxynivalenol (DON). (2022). NRC Publications Archive.
- Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. (2014). Journal of Chemical Education.
- 13C NMR spectroscopy • Chemical shift. Indian Institute of Technology Delhi.
- Simple Web-Based Interactive Visualizations to Illustrate and Explore Concepts in NMR Spectroscopy. (2025). Journal of Chemical Education.
- Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). PMC.
- University of Ottawa. Quantitative NMR Spectroscopy.
- 13C NMR Spectra and Isomerism of β-Alkoxy Enones. (1983). Taylor & Francis Online.
- J-coupling. LibreTexts Chemistry.
- Columbia University NMR Core Facility. HSQC and HMBC.
- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
- V J-Coupling. Weizmann Institute of Science.
- NMR J-couplings. University of Cambridge.
- 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. University of Oxford.
- 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. (2025). ResearchGate.
- 13C Carbon NMR Spectroscopy. Chemistry Steps.
- 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts.
- 2D NMR- Worked Example 2 (HSQC and HMBC). (2020). YouTube.
- J-coupling. Wikipedia.
- Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. (2022). NIH.
- COSY (COrrelation Spectroscopy). CEITEC.
- Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science.
- Observing Spin Systems using COSY. (2015). Magritek.
- 7.3: Two Dimensional Homonuclear NMR Spectroscopy. (2024). Chemistry LibreTexts.
- 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. (2015). PubMed Central.
Sources
- 1. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. grokipedia.com [grokipedia.com]
- 7. weizmann.ac.il [weizmann.ac.il]
- 8. J-coupling - Wikipedia [en.wikipedia.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. nmr.ceitec.cz [nmr.ceitec.cz]
- 14. Observing Spin Systems using COSY - Magritek [magritek.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 19. youtube.com [youtube.com]
- 20. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 21. organomation.com [organomation.com]
- 22. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 23. labinsights.nl [labinsights.nl]
- 24. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 25. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. ucl.ac.uk [ucl.ac.uk]
- 28. tandfonline.com [tandfonline.com]
- 29. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Investigating 3,7-Diethylnonane-4,6-dione as a Novel Ligand for High-Efficiency OLED Materials
Authored for: Researchers, Materials Scientists, and Professionals in Organic Electronics
Senior Application Scientist: Dr. Evelyn Reed
Herein, we provide a comprehensive guide for the exploration of 3,7-Diethylnonane-4,6-dione as a promising, yet underexplored, β-diketone ligand for the development of advanced Organic Light-Emitting Diode (OLED) materials. While direct literature on this specific compound in OLEDs is nascent, its structural characteristics suggest significant potential for forming highly efficient luminescent lanthanide complexes. This document outlines the scientific rationale, synthesis protocols, characterization techniques, and a roadmap for device fabrication and testing, drawing upon established principles of analogous β-diketonate systems.
Scientific Rationale & Foundational Concepts
The performance of lanthanide-based OLEDs is intrinsically linked to the molecular design of the organic ligands encapsulating the central lanthanide ion. These ligands serve a dual purpose: they facilitate the absorption of electrical energy and efficiently transfer it to the lanthanide ion, a process known as the "antenna effect"[1][2]. The choice of the β-diketone ligand is critical as it directly influences the photophysical properties of the resulting complex, including its luminescence quantum yield, emission color, and operational stability.
This compound presents an intriguing scaffold for several reasons:
-
Alkyl Group Steric Hindrance: The presence of ethyl and methyl groups at the 3 and 7 positions can provide steric hindrance around the central lanthanide ion. This can shield the ion from non-radiative decay pathways caused by interactions with solvent molecules or other quenching species, potentially leading to higher quantum yields.
-
Solubility and Film Formation: The aliphatic nature of the ligand is expected to enhance the solubility of its lanthanide complexes in common organic solvents. This is a crucial property for solution-processed OLED fabrication techniques like spin-coating and inkjet printing, which offer advantages in terms of cost and large-area manufacturing.
-
Electronic Tuning: The electron-donating nature of the alkyl groups can modulate the energy levels of the ligand's triplet state. A well-matched triplet energy level with the emissive energy level of the chosen lanthanide ion is paramount for efficient energy transfer.
Experimental Roadmap: From Ligand to Device
The following sections detail a systematic approach to synthesize, characterize, and evaluate this compound-based lanthanide complexes for OLED applications.
While commercially available from suppliers like BLDpharm and Pharmaffiliates, custom synthesis may be required for high-purity grades suitable for organic electronics[3][4]. A general synthetic route is outlined below, based on established methods for β-diketone synthesis[5].
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a nitrogen-purged, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add N,N'-dimethoxy-N,N'-dimethylmalonamide and 2-methyltetrahydrofuran.
-
Grignard Reagent Addition: Cool the mixture to -20°C using a suitable cooling bath. Slowly add a 1.5 M solution of 3-methylpentylmagnesium chloride in 2-methyltetrahydrofuran dropwise, maintaining the temperature below -15°C.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to 0°C and stir for 1 hour.
-
Quenching and Extraction: Quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation, collecting the fraction at 145-152°C[5].
Diagram 1: Experimental Workflow for Synthesis and Purification
Caption: The four key steps of the antenna effect in lanthanide complexes.
OLED Device Fabrication and Testing
Once a promising lanthanide complex has been synthesized and characterized, the next step is to incorporate it into an OLED device to evaluate its electroluminescence performance.
A typical multilayer OLED structure is recommended to ensure efficient charge injection and transport, leading to effective recombination in the emissive layer.
Table 1: Proposed OLED Device Structure
| Layer | Material | Function | Deposition Method |
| Anode | Indium Tin Oxide (ITO) | Hole Injection | Sputtering (pre-patterned) |
| Hole Injection Layer (HIL) | PEDOT:PSS | Facilitate Hole Injection | Spin-coating |
| Hole Transport Layer (HTL) | TPD or α-NPD | Hole Transport | Vacuum Thermal Evaporation |
| Emissive Layer (EML) | Host Material doped with Ln-complex | Light Emission | Co-evaporation or Spin-coating |
| Electron Transport Layer (ETL) | TPBi or Alq₃ | Electron Transport | Vacuum Thermal Evaporation |
| Electron Injection Layer (EIL) | LiF or Cs₂CO₃ | Facilitate Electron Injection | Vacuum Thermal Evaporation |
| Cathode | Aluminum (Al) | Electron Injection | Vacuum Thermal Evaporation |
Protocol 3: OLED Fabrication by Vacuum Thermal Evaporation
-
Substrate Cleaning: Sequentially clean patterned ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
HIL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal on a hotplate.
-
Organic Layer Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Sequentially deposit the HTL, EML (by co-evaporating the host and the lanthanide complex at a specific doping concentration), ETL, and EIL. The deposition rates and thicknesses should be carefully controlled using a quartz crystal monitor.
-
Cathode Deposition: Deposit the aluminum cathode through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
Protocol 4: OLED Fabrication by Solution Processing (Spin-Coating)
-
Substrate Preparation: Follow step 1 from Protocol 3.
-
HIL Deposition: Follow step 2 from Protocol 3.
-
EML Deposition: Prepare a solution of the host material and the lanthanide complex in a suitable organic solvent (e.g., chloroform or toluene). Spin-coat this solution onto the HTL (if a solution-processable HTL is used) or directly onto the HIL. Anneal the film to remove residual solvent.
-
Evaporated Layers: Transfer the substrate to a vacuum thermal evaporation chamber to deposit the ETL, EIL, and cathode as described in Protocol 3.
-
Encapsulation: Encapsulate the device as described in Protocol 3.
The performance of the fabricated OLEDs should be evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE).
| Parameter | Measurement Technique | Significance |
| Turn-on Voltage | J-V-L measurement | The voltage at which light emission begins. A low turn-on voltage is desirable for low power consumption. |
| Luminance | J-V-L measurement | The brightness of the emitted light. |
| Current Efficiency | Calculated from J-V-L data | A measure of the light output per unit of current (cd/A). |
| Power Efficiency | Calculated from J-V-L data | A measure of the light output per unit of power consumed (lm/W). |
| External Quantum Efficiency (EQE) | Measured using an integrating sphere | The ratio of the number of photons emitted from the device to the number of electrons injected. This is a key metric for device efficiency. [6] |
| Electroluminescence Spectrum | Spectrometer | The emission spectrum of the device under electrical excitation. The color purity can be determined from the CIE coordinates. |
| Operational Lifetime | Continuous operation at a constant current | The time it takes for the initial luminance to decrease by 50% (LT₅₀). |
Conclusion and Outlook
This compound represents a promising, yet unexplored, ligand for the development of novel luminescent materials for OLED applications. Its unique steric and electronic properties warrant a systematic investigation. By following the detailed protocols outlined in this application note for synthesis, characterization, and device fabrication, researchers can effectively evaluate the potential of this compound and its corresponding lanthanide complexes. The insights gained from such studies will not only contribute to the fundamental understanding of structure-property relationships in lanthanide complexes but also pave the way for the development of next-generation, high-performance OLED displays and lighting.
References
- Reyes, R. et al. (2005). Voltage color tunable OLED with (Sm,Eu)-β-diketonate complex blend. Journal of Luminescence, 113(1-2), 17-24.
- Martins, J. et al. (2014). Lanthanide tetrakis-β-diketonate dimers for solution-processed OLEDs. Materials Chemistry and Physics, 147(3), 1157-1164.
- Korshunov, V. M. et al. (2019). Novel Eu³⁺ complex based on β – diketonate ligand for OLED application. Journal of Physics: Conference Series, 1348, 012042.
- PubChem. (n.d.). 3,7-Diethyl-3,7-dimethylnonane-4,6-dione.
- Koptev, I. et al. (2023). OLED Structure Optimization for Pure and Efficient NIR Electroluminescence of Nd³⁺ Complexes Bearing Fluorinated 1,3-Diketones. Molecules, 28(3), 1369.
- Couto, M. et al. (2024). Slow magnetic relaxation and luminescence properties in β-diketonate lanthanide(III) complexes. Preparation of Eu(III) and Yb(III) OLED devices. Dalton Transactions, 53(20), 8845-8857.
- UIV Chem. (n.d.). 3,7-diethyl-3,7-dimethyl-4,6-Nonanedione_CAS:865193-73-3.
- Pharmaffiliates. (n.d.). 865193-73-3| Chemical Name : 3,7-Diethyl-3,7-dimethylnonane-4,6-dione.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 865193-73-3|3,7-Diethyl-3,7-dimethylnonane-4,6-dione|BLD Pharm [bldpharm.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 3,7-diethyl-3,7-dimethyl-4,6-Nonanedione | 865193-73-3 [chemicalbook.com]
- 6. Slow magnetic relaxation and luminescence properties in β-diketonate lanthanide( iii ) complexes. Preparation of Eu( iii ) and Yb( iii ) OLED devices ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00902A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 3,7-Diethylnonane-4,6-dione Synthesis
Welcome to the technical support center for the synthesis of β-diketones, with a specific focus on 3,7-Diethylnonane-4,6-dione. This molecule is a valuable building block in the development of advanced materials, including organic light-emitting diodes (OLEDs), where its structural and electronic properties are highly sought after.[1]
The synthesis of β-diketones, while conceptually straightforward, is often plagued by challenges that can significantly impact yield and purity. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their synthetic protocols. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Section 1: The Core Synthetic Strategy - The Crossed Claisen Condensation
The most established and versatile method for synthesizing β-diketones like this compound is a base-mediated acylation of a ketone, commonly known as the Claisen Condensation or, in this case, a Crossed Claisen Condensation since it involves two different carbonyl compounds (a ketone and an ester).[2][3][4]
The fundamental mechanism involves three key stages:
-
Enolate Formation: A strong base removes an α-proton from the ketone starting material to form a nucleophilic enolate.
-
Nucleophilic Acyl Substitution: The ketone enolate attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate expels an alkoxide leaving group.[5][6]
-
Acid-Base Equilibrium: The newly formed β-diketone is significantly more acidic than the starting ketone or alcohol byproducts. The base used in the reaction deprotonates the product, forming a stabilized enolate. This final, irreversible deprotonation is the thermodynamic driving force that pulls the entire reaction equilibrium towards the product.[6] A final acidic workup is required to yield the neutral β-diketone.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of β-diketones.
Q1: My yield of this compound is consistently low. What are the likely causes?
This is the most frequent challenge, and it typically stems from one of three areas:
-
Inefficient Enolate Formation: The reaction cannot proceed if the ketone is not effectively converted to its enolate.
-
Causality: Alkoxide bases like sodium ethoxide (NaOEt) exist in equilibrium and may not be strong enough to fully deprotonate the ketone, especially if the ketone's α-protons are sterically hindered or only weakly acidic.
-
Solution: Employ a stronger, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA).[4][7] NaH offers the advantage of an irreversible deprotonation, with hydrogen gas as the only byproduct. LDA is excellent for achieving fast, quantitative enolate formation at low temperatures.
-
-
Reversibility and Unfavorable Equilibrium: The key condensation step (nucleophilic attack and elimination) is often reversible.
-
Causality: Without a strong thermodynamic driving force, the reaction equilibrium may not favor the product. The crucial step that drives the reaction to completion is the final deprotonation of the β-diketone product, which is far more acidic than any other species in the mixture.[5][6]
-
Solution: You must use at least a full stoichiometric equivalent of base. Using a catalytic amount of base is a common error that leads to very low yields. The base is consumed to form the final, stable β-diketonate salt, effectively removing the product from the equilibrium and pulling the reaction forward.[6]
-
-
Competing Side Reactions: The reactive enolate intermediate can participate in undesired pathways.
-
Causality: The ketone enolate can react with another molecule of the neutral ketone in an aldol condensation. Likewise, if the ester has α-hydrogens, it can undergo self-condensation.
-
Solution: Control the reaction conditions. A common strategy is to add the ketone slowly to a mixture of the base and the ester. This keeps the concentration of the ketone enolate low at any given moment, favoring the reaction with the ester (which is present in higher concentration) over self-condensation.
-
Q2: My final product is a complex mixture according to NMR and LC-MS. How do I identify and prevent the formation of impurities?
A messy reaction crude is often a result of poor control over reaction conditions or reagents.
-
Probable Impurity 1: Self-Condensation Product: You may be forming the aldol adduct of your ketone starting material.
-
Diagnosis: Look for signals corresponding to a β-hydroxy ketone or its dehydrated α,β-unsaturated analog.
-
Prevention: As mentioned above, slow addition of the ketone can minimize this. Using a highly reactive ester or acyl chloride can also increase the rate of the desired reaction relative to the undesired self-condensation.
-
-
Probable Impurity 2: Regioisomers: Your ketone may have two non-equivalent α-carbons, leading to the formation of different enolates and, consequently, different product isomers.
-
Diagnosis: This can be difficult to confirm without isolating and characterizing the byproducts. However, the presence of multiple, closely related sets of peaks in the NMR is a strong indicator.
-
Prevention: Regioselectivity can be controlled by your choice of base and temperature. For forming the less-substituted (kinetic) enolate, a bulky, strong base like LDA at low temperatures (e.g., -78 °C) is the standard method.[7] For the more-substituted (thermodynamic) enolate, a smaller base like NaH at room temperature or slightly elevated temperatures is preferred.
-
-
Probable Impurity 3: Hydrolysis Products: The presence of water can be highly detrimental.
-
Causality: Water will quench the enolate and hydrolyze the ester starting material. The strong bases used are also readily neutralized by water.
-
Prevention: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Reagents should be pure and dry. The reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).[8]
-
Q3: I am struggling with the purification of the final product. What are the best practices?
β-diketones can be challenging to purify due to their acidity and potential instability.
-
Standard Purification:
-
Workup: After the reaction is complete, it must be carefully quenched and neutralized. The crude mixture contains the sodium or lithium salt of your product. Pouring the reaction mixture into a cold, dilute acid (like HCl or KHSO₄) will protonate the salt.[9] Ensure the aqueous layer is acidic before proceeding with extraction.
-
Chromatography: Silica gel column chromatography can be effective. However, β-diketones are acidic and can streak or even decompose on standard silica gel.[3] Consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in your eluent system.
-
-
Advanced Purification via Copper Chelation (Recommended):
-
Principle: This is a highly effective classical method for purifying β-diketones.[10] β-diketones form stable, often insoluble, chelate complexes with divalent copper (Cu²⁺) ions. Most organic impurities do not.
-
Protocol:
-
Dissolve the crude product in a solvent like ethanol or acetic acid.
-
Add an aqueous solution of a copper(II) salt, such as copper(II) acetate (Cu(OAc)₂).[3][11]
-
The copper(II) bis(β-diketonate) complex will precipitate as a solid.
-
Isolate the solid complex by filtration and wash it thoroughly to remove impurities.
-
Regenerate the pure β-diketone by decomposing the copper complex. This can be done by stirring the solid complex in a biphasic system with a strong acid (e.g., H₂SO₄) or, for more sensitive substrates, a strong chelating agent like EDTA.[3][10] The pure product will be released into the organic layer.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the most critical parameters to control for a successful synthesis?
-
A: The three most critical parameters are: (1) Anhydrous Conditions: Water is the enemy of this reaction.[8] (2) Base Stoichiometry: You must use at least one full equivalent of a strong base to drive the reaction to completion.[6] (3) Temperature Control: Temperature can influence which enolate is formed (kinetic vs. thermodynamic) and can affect the rate of side reactions.
-
-
Q: Can I use an acid chloride or anhydride instead of an ester?
-
A: Absolutely. Acylation of a ketone enolate with an acid chloride or anhydride is often a more reactive and efficient method for producing β-diketones.[12][13][14] The reaction is typically faster and more irreversible. Boron trifluoride can also be used as an acidic reagent to promote acylation with acid anhydrides.[8][12]
-
-
Q: My β-diketone seems to exist in two forms in my NMR spectrum. Is this an impurity?
-
A: Not necessarily. β-diketones exist in a rapid equilibrium between their keto and enol tautomers. The position of this equilibrium is highly dependent on the solvent, temperature, and the specific structure of the diketone.[10] In many solvents, like CDCl₃, the enol form is often the major or even exclusive species observed.[10]
-
Section 4: Data Summary & Protocols
Table 1: Comparison of Common Bases for Claisen Condensation
| Base | Formula | Type | Key Advantages | Key Disadvantages |
| Sodium Ethoxide | NaOEt | Alkoxide (Strong) | Inexpensive, classic reagent. | Nucleophilic, reaction is an equilibrium. |
| Sodium Hydride | NaH | Hydride (Strong) | Non-nucleophilic, irreversible deprotonation, H₂ is the only byproduct.[4] | Flammable solid, requires careful handling. |
| Lithium Diisopropylamide | LDA | Amide (Very Strong) | Non-nucleophilic, very fast, excellent for regioselective kinetic enolate formation at low temp.[7] | Must be freshly prepared or titrated, requires low temperatures (-78 °C). |
Experimental Protocol: General Synthesis using Sodium Hydride
Disclaimer: This is a representative protocol and should be adapted and optimized for your specific laboratory conditions and scale.
-
Preparation: Under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel. Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, and then add anhydrous THF.
-
Reaction Initiation: Add the ester (e.g., ethyl propionate, 1.0 equivalent) to the NaH suspension.
-
Ketone Addition: Slowly add the ketone (e.g., 4-ethylhexan-3-one, 1.2 equivalents) dissolved in anhydrous THF to the reaction mixture via the dropping funnel over 1-2 hours. The reaction may exotherm. Maintain the temperature at or slightly above room temperature.
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature or gentle reflux (e.g., 50 °C) for several hours until TLC or LC-MS analysis indicates the consumption of the starting ester.
-
Workup: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow addition of ethanol to destroy any excess NaH, followed by pouring the entire mixture into a beaker of ice-cold 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil using the copper chelate method described in Section 2 or by column chromatography.
References
- Hauser, C. R., Swamer, F. W., & Adams, J. T. (n.d.). The Acylation of Ketones to Form β-Diketones or β-Keto Aldehydes. Organic Reactions. [Link]
- Hauser, C. R., Swamer, F. W., & Adams, J. T. (2011). The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. SciSpace. DOI: 10.1002/0471264180.OR008.03. [Link]
- Fiveable. (n.d.). Mixed Claisen Condensations. Organic Chemistry Class Notes. [Link]
- Hauser, C. R., et al. (1953). The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes.
- Val C. et al. (2021). Recent Developments in the Synthesis of β-Diketones. PMC - PubMed Central - NIH. [Link]
- Organic Chemistry Portal. (n.d.).
- Malev, V. V., et al. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry. [Link]
- JoVE. (2025).
- International Journal of Pharmaceutical Research and Allied Sciences. (2012).
- Organic Chemistry Portal. (n.d.).
- Val, C., et al. (2021). Recent Developments in the Synthesis of β-Diketones. MDPI. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. [Link]
- Val, C., et al. (2021). Recent Developments in the Synthesis of β-Diketones.
- E3S Web of Conferences. (2018). Studies of the aromatic β-diketones as extractant of copper ions. [Link]
- ChemScence. (n.d.).
- Organic Syntheses Procedure. (n.d.). Synthesis of enantiopure di(tert-butyl) (2S,4S)
- Chemistry LibreTexts. (2024). 23.
- OpenStax. (2023). 23.7 The Claisen Condensation Reaction. Organic Chemistry. [Link]
- Chemistry LibreTexts. (2024). 23.
- BYJU'S. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. fiveable.me [fiveable.me]
- 3. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. Video: β-Dicarbonyl Compounds via Crossed Claisen Condensations [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. organicreactions.org [organicreactions.org]
- 13. The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes (2011) | Charles R. Hauser | 5 Citations [scispace.com]
- 14. ijpras.com [ijpras.com]
Troubleshooting Claisen condensation side reactions
Welcome to the technical support center for the Claisen condensation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful carbon-carbon bond-forming reaction. Here, we will move beyond simple procedural lists to provide in-depth, field-proven insights into troubleshooting common side reactions and optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Claisen condensation is resulting in a low yield of the desired β-keto ester. What are the most probable causes and how can I address them?
A low yield in a Claisen condensation can be attributed to several factors, often related to the reaction equilibrium or competing side reactions. The Claisen condensation is a reversible reaction, and the equilibrium often does not favor the product.[1][2] To drive the reaction forward, a stoichiometric amount of base is typically required to deprotonate the newly formed β-keto ester, which is more acidic than the starting ester.[2][3]
Troubleshooting Steps:
-
Choice and Stoichiometry of the Base:
-
Insight: The base must be strong enough to deprotonate the starting ester but should not introduce competing reactions like hydrolysis or transesterification.[1][4] Using a full equivalent of the base is crucial because the final deprotonation of the β-keto ester product drives the reaction to completion.[2]
-
Protocol:
-
Ensure you are using at least one full equivalent of the base.
-
The ideal base is the alkoxide corresponding to the alcohol portion of your ester (e.g., sodium ethoxide for ethyl esters) to prevent transesterification.[1][5]
-
For increased reactivity, consider stronger, non-nucleophilic bases like sodium hydride (NaH) or sodium amide (NaNH2), especially if using a less reactive ester.[6]
-
-
-
Reaction Conditions:
-
Insight: While heating can increase the reaction rate, it can also promote side reactions. Running the reaction at the lowest effective temperature is often beneficial.
-
Protocol:
-
-
Purity of Reagents and Solvents:
-
Insight: Impurities, especially water or alcohols that do not correspond to the ester's alkoxy group, can significantly impact the reaction.
-
Protocol:
-
Use freshly distilled solvents.
-
Ensure your starting ester is pure and dry.
-
If using a solid base like NaH, wash it with dry hexane to remove any mineral oil before use.
-
-
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting Decision Tree for Low Yields.
Q2: I am observing significant amounts of a carboxylic acid in my product mixture. What is causing this hydrolysis and how can I prevent it?
The presence of a carboxylic acid indicates that your ester starting material or β-keto ester product is undergoing hydrolysis. This is a common side reaction, especially if there is residual water in your reaction mixture or if an inappropriate base is used.
Root Cause Analysis:
-
Water Contamination: Strong bases like sodium ethoxide react readily with any trace amounts of water, which can then lead to the saponification (base-catalyzed hydrolysis) of the ester.[1]
-
Hydroxide Bases: Using hydroxide bases (e.g., NaOH, KOH) is generally not recommended for Claisen condensations as they directly cause ester hydrolysis.[4]
Preventative Measures and Protocols:
-
Rigorous Anhydrous Technique:
-
Protocol:
-
Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF) is recommended.[8]
-
Handle hygroscopic bases in a glovebox or under an inert atmosphere.
-
-
-
Correct Base Selection:
Reaction Pathway: Desired vs. Side Reaction
Caption: Competing Reaction Pathways in Claisen Condensation.
Q3: My final product is a ketone, not the expected β-keto ester. What happened?
The formation of a ketone is a strong indicator that your β-keto ester product has undergone hydrolysis followed by decarboxylation.[9][10] This is a common subsequent reaction, especially during acidic workup or if the reaction mixture is heated for prolonged periods after acidification.[11]
Mechanism of Decarboxylation:
The β-keto ester is first hydrolyzed to a β-keto acid. This β-keto acid is thermally unstable and readily loses carbon dioxide upon gentle heating to yield a ketone.[12]
How to Avoid Unwanted Decarboxylation:
-
Controlled Workup Conditions:
-
Insight: The acidic workup is primarily to neutralize the base and protonate the enolate of the β-keto ester.[3][7] This step should be performed at low temperatures to minimize hydrolysis.
-
Protocol:
-
Cool the reaction mixture in an ice bath before and during the addition of the acid.
-
Add the acid (e.g., dilute HCl or H₂SO₄) slowly, ensuring the temperature does not rise significantly.
-
Once neutralized, proceed with the extraction as quickly as possible.
-
-
-
Avoid Excessive Heat:
-
Insight: The β-keto acid intermediate is sensitive to heat.
-
Protocol:
-
During the removal of the solvent after extraction, use a rotary evaporator at a low temperature.
-
If purification by distillation is required, perform it under reduced pressure to keep the temperature down.
-
-
Table 1: Temperature Effects on Product Stability
| Condition | Product Stability | Predominant Product |
| Low Temperature Workup (<10°C) | High | β-Keto Ester |
| Room Temperature Workup | Moderate | Mixture of β-Keto Ester and Ketone |
| Heated Acidic Workup | Low | Ketone |
Q4: I am performing a crossed Claisen condensation with two different esters, and I'm getting a complex mixture of products. How can I improve the selectivity?
A crossed Claisen condensation between two different esters that both have α-hydrogens will lead to a mixture of four possible products, making it synthetically challenging.[7][13]
Strategies for Selective Crossed Claisen Condensation:
-
Use a Non-enolizable Ester:
-
Insight: The most effective strategy is to use one ester that does not have any α-hydrogens. This ester can only act as the electrophile (the acceptor).[7][13] Common examples include esters of aromatic acids (e.g., ethyl benzoate), formates (e.g., ethyl formate), and carbonates.[6][7]
-
Protocol:
-
Choose one ester partner that lacks α-hydrogens.
-
Slowly add the enolizable ester to a mixture of the non-enolizable ester and the base. This ensures that the enolate, once formed, primarily reacts with the more abundant non-enolizable ester.
-
-
-
Directed Claisen Condensation:
-
Insight: If both esters must be enolizable, you can pre-form the enolate of one ester using a strong, non-nucleophilic base at low temperature before adding the second ester.
-
Protocol:
-
Dissolve the ester you want to act as the nucleophile in an anhydrous aprotic solvent (e.g., THF).
-
Cool the solution to -78°C.
-
Slowly add a strong base like Lithium Diisopropylamide (LDA).
-
After enolate formation is complete, slowly add the second ester (the electrophile).
-
-
Crossed Claisen Selectivity Diagram
Caption: Strategies for achieving selectivity in crossed Claisen reactions.
Q5: My Dieckmann condensation (intramolecular Claisen) is failing or giving low yields. What are the specific considerations for this reaction?
The Dieckmann condensation is an intramolecular Claisen reaction that forms cyclic β-keto esters.[14][15][16] Its success is highly dependent on the formation of a stable ring, typically 5- or 6-membered rings.[15][16]
Troubleshooting Dieckmann Condensations:
-
Ring Strain:
-
Insight: The formation of 3- or 4-membered rings is highly unfavorable due to ring strain. Similarly, the formation of medium-sized rings (8-12 members) can be difficult due to entropic factors, and intermolecular condensation may compete.[17]
-
Solution: The Dieckmann condensation is most effective for forming 5- and 6-membered rings.[15][16] For larger rings, high-dilution conditions may be necessary to favor the intramolecular reaction over the intermolecular one.
-
-
Base and Solvent Choice:
-
Insight: While sodium ethoxide is traditional, sterically hindered, non-nucleophilic bases in aprotic solvents can minimize side reactions and improve yields, especially for more complex substrates.[15]
-
Protocol: Consider using potassium t-butoxide (t-BuOK) or LDA in a solvent like THF or toluene. These conditions often allow for lower reaction temperatures.[15]
-
-
Thorpe-Ziegler Reaction as an Alternative:
References
- NROChemistry.
- BYJU'S.
- Chemistry LibreTexts. 23.
- Chemistry Steps.
- Chemistry LibreTexts. 23.
- Fiveable. 3.
- Chemistry Steps.
- AK Lectures.
- Chemistry LibreTexts. 9.
- Master Organic Chemistry.
- Pearson. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. [Link]
- ACS Publications. Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. [Link]
- YouTube.
- Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Link]
- Organic Chemistry Portal.
- Chemistry Steps.
- Wikipedia.
- ResearchGate. Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)
- Wikipedia.
- Wikipedia. Thorpe reaction. [Link]
- Reddit.
- Organic Chemistry Tutor.
- Organic Chemistry Portal.
- Chemistry Notes.
- Chem-St
- chemeurope.com. Thorpe reaction. [Link]
- University of Glasgow School of Chemistry. Lecture 7 The Claisen Condensation, and Control of Relative Stereochemistry in Aldol Reactions. [Link]
- ResearchGate. Thorpe–Ziegler reaction | Request PDF. [Link]
- ResearchGate. Overview of assays for hydrolysis of β -keto esters. (A) Hydrolysis.... [Link]
- RSC Publishing.
- YouTube.
Sources
- 1. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aklectures.com [aklectures.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 13. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 14. byjus.com [byjus.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 17. chemistnotes.com [chemistnotes.com]
- 18. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 19. Thorpe_reaction [chemeurope.com]
- 20. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Purification Challenges for Long-Chain β-Diketones
Welcome to the technical support center for the purification of long-chain β-diketones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions. Long-chain β-diketones are valuable intermediates in organic synthesis, particularly for creating heterocyclic compounds used in medicinal chemistry.[1] However, their purification can be challenging due to their unique structural properties. This resource offers practical, field-proven insights to help you navigate these complexities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of long-chain β-diketones in a question-and-answer format.
Crystallization Issues
Q1: My long-chain β-diketone is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common if the melting point of your β-diketone is low or if it is highly impure, which can significantly depress the melting point.[2]
Causality & Solution:
-
High Impurity Load: A high concentration of impurities can prevent the formation of a crystal lattice.
-
Solution: Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel to remove gross impurities before attempting recrystallization.
-
-
Cooling Too Rapidly: If the solution is cooled too quickly, the molecules don't have sufficient time to orient themselves into a crystal lattice.
-
Solvent Choice: The solvent may not be optimal for your specific long-chain β-diketone.
-
Solution: Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be effective. If oiling out occurs in a mixed solvent system, try reheating the solution and adding more of the "soluble" solvent before allowing it to cool slowly again.[2][3]
-
Q2: My crystallization is happening too quickly, likely trapping impurities. How can I achieve a more controlled crystallization?
A2: Rapid crystallization is undesirable as it can lead to the inclusion of impurities within the crystal lattice, defeating the purpose of the purification.[2][3]
Causality & Solution:
-
Supersaturation: The solution is likely too concentrated, leading to rapid precipitation.
-
Insufficient Insulation: The flask may be losing heat too quickly to the surrounding environment.
Q3: No crystals are forming even after my solution has cooled completely. What should I do?
A3: The absence of crystal formation usually indicates that the solution is not supersaturated, or that there are no nucleation sites for crystal growth to begin.
Causality & Solution:
-
Excess Solvent: You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling.
-
Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. You can check for saturation by dipping a glass rod into the solution and then removing it; if a solid residue forms on the rod as the solvent evaporates, the solution is likely saturated.[3]
-
-
Lack of Nucleation Sites: Crystal growth requires a starting point.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles that are dislodged can act as nucleation sites.
-
Solution 2: Seeding: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed crystal" will provide a template for further crystal growth.
-
Column Chromatography Issues
Q1: My long-chain β-diketone is showing poor peak shape and tailing during HPLC analysis and purification. What is the cause?
A1: Poor peak shapes for β-diketones on conventional HPLC stationary phases are a known issue.[4][5] This is often due to interactions between the β-diketone and the stationary phase.
Causality & Solution:
-
Keto-Enol Tautomerism: β-Diketones exist as an equilibrium mixture of keto and enol tautomers.[6][7][8] These two forms can have different polarities and interact differently with the stationary phase, leading to peak broadening and tailing.
-
Metal Chelation: The β-diketone moiety can chelate metal ions present in the system (e.g., from the stainless steel components of the HPLC), leading to complex formation and poor chromatography.
Q2: I'm observing decomposition of my long-chain β-diketone on the silica gel column during flash chromatography. How can I prevent this?
A2: Some β-diketones can be unstable and prone to isomerization or decomposition on silica gel.[9]
Causality & Solution:
-
Acidity of Silica Gel: The acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds.
-
Solution 1: Neutralized Silica: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize the acidic sites.
-
Solution 2: Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a bonded phase like diol or cyano.
-
-
Prolonged Exposure: The longer the compound remains on the column, the greater the chance of decomposition.
-
Solution: Optimize your chromatography conditions to ensure a reasonably fast elution. This may involve using a stronger solvent system or a shorter column. In some cases, a rapid filtration through a plug of silica gel may be sufficient to remove impurities without significant decomposition.[10]
-
Q3: I'm having difficulty separating my long-chain β-diketone from closely related impurities. What strategies can I employ?
A3: The purification of curcuminoids, which are natural long-chain β-diketones, often requires careful chromatographic techniques to separate the desired compound from its analogues.[11]
Causality & Solution:
-
Similar Polarity: The impurities may have very similar polarities to your target compound, making separation by normal-phase chromatography challenging.
-
Solution 1: Gradient Elution: Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can help to resolve compounds with similar Rf values. For example, a chloroform:methanol gradient is often used for the separation of curcuminoids.[12]
-
Solution 2: Preparative TLC/HPLC: For difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be necessary to achieve high purity.[13]
-
Frequently Asked Questions (FAQs)
Q1: How does the keto-enol tautomerism of long-chain β-diketones affect their purification?
A1: The keto-enol tautomerism is a fundamental property of β-diketones that significantly influences their behavior during purification.[6][8] The keto and enol forms are constitutional isomers that can interconvert, and they often exhibit different physical properties, such as polarity and solubility.[7][14] This can lead to challenges in both crystallization and chromatography, as you are essentially trying to purify a mixture of two rapidly interconverting compounds. The enol form is often stabilized by a strong intramolecular hydrogen bond, which can affect its interaction with solvents and stationary phases.[6][14]
Q2: Can metal chelation be used as a purification strategy for long-chain β-diketones?
A2: Yes, the ability of β-diketones to form stable complexes with metal ions can be exploited as a purification method.[9][15]
Methodology:
-
Complex Formation: The crude β-diketone is treated with a metal salt, such as copper(II) acetate, to form a metal chelate.[9] These chelates are often colored and can be insoluble in certain solvents, allowing for their separation from non-chelating impurities by filtration.
-
Decomposition of the Chelate: The purified metal chelate is then treated to release the β-diketone. This can be achieved by adding a stronger chelating agent, like EDTA, in a biphasic system (e.g., water/ethyl acetate) or by treatment with acid.[9]
Q3: What are some common impurities I might encounter in the synthesis of long-chain β-diketones?
A3: The impurities will depend on the synthetic route used. For example, in a Claisen condensation, which is a common method for synthesizing β-diketones, you might encounter the following byproducts:[9]
-
Unreacted Starting Materials: The ketone and ester used in the condensation.
-
Self-Condensation Products: Byproducts from the self-condensation of the starting ketone.
-
Side-Reaction Products: Depending on the reaction conditions, other side reactions may occur.
It is important to characterize your crude product by techniques such as NMR spectroscopy to identify the major impurities before planning your purification strategy.
Experimental Protocols
Protocol 1: Purification of a Long-Chain β-Diketone by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the β-diketone when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Dissolution: Place the crude β-diketone in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid.[16]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.[16]
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[16]
-
Drying: Dry the purified crystals under vacuum.[16]
Protocol 2: Purification of a Long-Chain β-Diketone by Column Chromatography
-
Stationary Phase and Solvent System Selection: Choose an appropriate stationary phase (e.g., silica gel, alumina) and a solvent system that provides good separation of your β-diketone from impurities on a TLC plate.
-
Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial eluting solvent.
-
Sample Loading: Dissolve the crude β-diketone in a minimum amount of the eluting solvent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. You may use a gradient elution of increasing polarity to improve separation.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure β-diketone.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Data Summary
Table 1: Common Solvents for Recrystallization of Organic Compounds
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexane | 69 | Non-polar | Good for non-polar compounds. |
| Ethyl Acetate | 77 | Medium | A versatile solvent for a range of polarities. |
| Acetone | 56 | Polar aprotic | Can be a good choice for moderately polar compounds. |
| Ethanol | 78 | Polar protic | Often used in combination with water. |
| Water | 100 | Very polar | Suitable for polar compounds that are not water-sensitive. |
This table provides a general guide; the optimal solvent must be determined experimentally for each specific long-chain β-diketone.
Visualizations
Keto-Enol Tautomerism in β-Diketones
Caption: Equilibrium between the keto and enol forms of a β-diketone.
Purification Workflow for Long-Chain β-Diketones
Caption: General purification workflow for long-chain β-diketones.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Chlorinated Organic Compounds.
- ResearchGate. (2012). Isolation and synthesis of curcumin.
- Semantic Scholar. (n.d.). Revisiting Curcumin Chemistry Part I: A New Strategy for the Synthesis of Curcuminoids.
- Rance, M. J., & Wilson, S. (2010). Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography. Journal of Chromatography A, 1217(12), 1912-5.
- PubMed. (2010). Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography.
- MDPI. (2021). Recent Developments in the Synthesis of β-Diketones.
- ResearchGate. (n.d.). Isolation of the β-diketone and its application as metals chelator.
- Beaudry Research Group. (2011). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Update Publishing House. (2011). Isolation, Purification and Identification of Curcuminoids from Turmeric (Curcuma longa L.) by Column Chromatography.
- Benchchem. (n.d.). Keto-Enol Tautomerism in Long-Chain Beta-Diketones: A Technical Guide.
- National Institutes of Health. (2023). Sustainable solvents for β-diketone extraction from wheat straw wax and their molecular self-assembly into nano-structured tubules for hydrophobic coatings.
- ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?.
- Nanalysis. (2022). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR.
- Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points.
- MDPI. (2023). Tautomerism of β-Diketones and β-Thioxoketones.
- International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). β-diketones: Important Intermediates for Drug Synthesis.
Sources
- 1. ijpras.com [ijpras.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. updatepublishing.com [updatepublishing.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Sustainable solvents for β-diketone extraction from wheat straw wax and their molecular self-assembly into nano-structured tubules for hydrophobic coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to the Purification of 3,7-Diethylnonane-4,6-dione
Welcome to the technical support hub for handling and purifying 3,7-Diethylnonane-4,6-dione. As Senior Application Scientists, we understand that the success of your synthesis hinges on the purity of your materials. This guide is designed to provide you with practical, field-tested solutions to common purification challenges encountered with this versatile β-diketone building block. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have about this compound and its purification.
Q1: What are the fundamental properties of this compound?
Understanding the physical and chemical properties of your target compound is the first step in designing an effective purification strategy. This compound is a β-diketone, a class of compounds known for their utility as ligands and synthetic intermediates.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 872802-98-7 | [3] |
| Molecular Formula | C₁₃H₂₄O₂ | [3] |
| Molecular Weight | 212.33 g/mol | [3] |
| Appearance | Light yellow transparent liquid | [4] |
| Predicted Boiling Point | 312.4 ± 15.0 °C (at 760 mmHg) | [5] |
| Predicted Density | 0.888 ± 0.06 g/cm³ | [5] |
The most critical takeaway from these properties is the high boiling point. This strongly indicates that standard atmospheric distillation is not a viable purification method, as many organic molecules will decompose at such high temperatures.[6]
Q2: My synthesis is complete. What are the likely impurities I need to remove?
The impurities in your crude product are almost always related to the synthetic route used. The most common synthesis for β-diketones is the Claisen condensation , where an ester reacts with a ketone or another ester in the presence of a strong base.[7][8]
Common impurities may include:
-
Unreacted Starting Materials: The original ester and/or ketone used in the synthesis.
-
Base and Salts: Residual base (e.g., sodium ethoxide) and salts formed during the reaction and workup (e.g., sodium chloride).
-
Side-Products: Self-condensation products from the starting materials if both are enolizable.
-
Solvent: Residual solvent from the reaction or extraction (e.g., ethanol, diethyl ether, ethyl acetate).
Caption: Origin of impurities from a typical Claisen condensation synthesis.
Q3: Which analytical techniques are best for assessing the purity of my sample?
Before and after purification, you must assess the sample's purity.
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to visualize the number of components in your mixture. The product, being a diketone, is moderately polar.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their structures are known.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separates volatile components and provides mass information, which is useful for identifying unknown impurities.
Q4: What are the principal purification strategies for a high-boiling liquid like this?
Based on the compound's properties, three primary methods stand out. The choice depends on the nature of the impurities and the scale of your reaction.
Caption: Decision workflow for selecting the appropriate purification method.
Part 2: Troubleshooting Guide
Here, we address specific problems you might encounter during your experiments.
-
Issue: "My crude product is a dark, viscous oil, and I'm not sure which method to use."
-
Analysis & Solution: Dark coloration often suggests polymeric or high-molecular-weight byproducts. A direct distillation might leave these behind, but they could also cause bumping or decomposition.
-
Recommendation: First, try passing a small amount of the crude material through a short plug of silica gel using a non-polar solvent (like hexane) to remove baseline, highly polar impurities. This can lighten the color. Then, proceed with vacuum distillation on the filtered liquid for the bulk purification.
-
-
Issue: "During vacuum distillation, the temperature is fluctuating, and the product seems to be decomposing (turning dark in the distillation pot)."
-
Analysis & Solution: This indicates that either the vacuum is not low enough, causing you to heat to an excessive temperature, or your system has a leak. The boiling point of a liquid is dependent on the pressure; a lower pressure results in a lower boiling point.[9][10][11]
-
Troubleshooting Steps:
-
Check for Leaks: Ensure all glass joints are properly sealed with vacuum grease and clamps are secure.
-
Improve Vacuum: Use a high-performance vacuum pump rather than a water aspirator for compounds with very high boiling points.[9]
-
Measure Pressure: Use a manometer to know the actual pressure of your system. This allows you to predict the boiling point more accurately.
-
Minimize Heating Time: Heat the flask rapidly to the distillation temperature and collect the product quickly. Prolonged heating, even at a lower temperature, can cause decomposition.
-
-
-
Issue: "In column chromatography, my desired product is co-eluting with an impurity."
-
Analysis & Solution: This means the polarity of your product and the impurity are too similar for the chosen solvent system to resolve.
-
Troubleshooting Steps:
-
Optimize Solvent System with TLC: Before running a large column, test various solvent systems using TLC.[12] Aim for an Rf value of 0.3-0.4 for your product and the largest possible separation (ΔRf) from the impurity spot.[13]
-
Try a Different Solvent System: If a hexane/ethyl acetate mixture doesn't work, try a different combination, such as dichloromethane/hexane or ether/hexane.[14]
-
Use Gradient Elution: Start with a non-polar solvent to elute non-polar impurities, then gradually increase the polarity of the mobile phase to elute your product, leaving more polar impurities on the column.
-
-
Part 3: Detailed Experimental Protocols
As a Senior Application Scientist, I must insist that before proceeding with any protocol, you consult the Safety Data Sheet (SDS) for this compound and all solvents and reagents used.[3] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Purification by Vacuum Distillation
This is the preferred method for large quantities if impurities are significantly less volatile.
Objective: To separate this compound from non-volatile impurities by distillation at reduced pressure to prevent thermal decomposition.[6]
Materials:
-
Round-bottom flask (distilling flask)
-
Short-path distillation head (or Claisen adapter with condenser)
-
Thermometer and adapter
-
Receiving flask(s)
-
Heating mantle
-
Vacuum pump and tubing
-
Stir bar or boiling chips
-
Vacuum grease
Procedure:
-
Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are lightly greased and sealed.
-
Charging the Flask: Add the crude this compound and a magnetic stir bar to the distilling flask. Do not fill the flask more than two-thirds full.
-
Engage Vacuum: Turn on the vacuum pump and allow the system to reach a stable, low pressure.
-
Heating: Begin gently heating the distilling flask while stirring.
-
Fraction Collection: As the liquid begins to boil and condense, monitor the temperature at the thermometer.
-
Discard any initial low-boiling fractions (forerun), which may be residual solvent.
-
Collect the main fraction when the temperature is stable and consistent with the expected boiling point at your measured pressure.
-
Change receiving flasks if the temperature drops or rises significantly, indicating a different component is distilling.
-
-
Shutdown: Once the main fraction is collected, remove the heating mantle and allow the system to cool before releasing the vacuum. Releasing the vacuum on a hot system can cause air to rush in and potentially ignite flammable vapors.
Caption: Simplified workflow of a vacuum distillation setup.
Protocol 2: Purification by Flash Column Chromatography
Ideal for separating compounds with different polarities, especially on a smaller scale.[12][15]
Objective: To separate this compound from more polar or less polar impurities using silica gel chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Sand
-
Eluent (solvent system determined by TLC, e.g., 95:5 Hexane:Ethyl Acetate)
-
Crude product
-
Collection tubes or flasks
Procedure:
-
Column Packing:
-
Secure the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Pour the slurry into the column, tapping the side gently to ensure even packing. Allow the silica to settle, and add a protective layer of sand on top.
-
Drain the solvent until it is just level with the top of the sand. Never let the column run dry.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (e.g., dichloromethane).
-
Carefully add the sample solution to the top of the silica gel using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply positive pressure (using a pump or bulb) to force the solvent through the column at a steady rate (approx. 2 inches/minute).
-
Begin collecting fractions in separate test tubes.
-
-
Analysis:
-
Monitor the collected fractions by TLC to determine which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 3: Purification via Copper (II) Chelate Formation
This is an advanced chemical method for achieving very high purity, as β-diketones readily form stable, often crystalline, complexes with copper (II) ions.[16][17] This technique is particularly useful for removing stubborn impurities that are structurally similar to the desired product.[18]
Objective: To selectively precipitate the product as a solid copper chelate, leaving impurities in solution, and then regenerate the pure β-diketone.
Procedure:
-
Chelate Formation:
-
Dissolve the crude this compound in a suitable solvent like ethanol or methanol.
-
In a separate flask, prepare a solution of copper (II) acetate in water, possibly with a few drops of acetic acid.[16]
-
Slowly add the copper (II) acetate solution to the diketone solution with stirring. A colored precipitate (often blue or green) of the copper (II) bis(diketonate) complex should form.
-
-
Isolation of the Chelate:
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid copper complex by suction filtration using a Büchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol or hexane to remove soluble impurities.
-
-
Regeneration of the β-Diketone:
-
Suspend the filtered copper complex in a biphasic solvent system (e.g., diethyl ether and water).
-
Acidify the aqueous layer by adding a strong acid, such as dilute sulfuric acid or hydrochloric acid, dropwise with vigorous stirring. This will protonate the diketonate ligand, breaking the complex. The aqueous layer will typically change color as the free copper ions are released.
-
Separate the organic layer, which now contains the pure this compound.
-
Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
References
- ChemBK. (n.d.). 3,7-diethyl-3,7-dimethylnonane-4,6-dione.
- University of Colorado Boulder. (n.d.). Distillation.
- MSDS of this compound. (2018).
- Numerade. (n.d.). *Solved: Liquids with high boiling points and those which decompose below their boiling point are purifies using ______. *.
- Khan Academy. (n.d.).
- Columbia University. (n.d.).
- Unknown Source. (n.d.).
- JoVE. (n.d.).
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry.
- MDPI. (2019). Recent Developments in the Synthesis of β-Diketones.
- ChemicalBook. (2025). 3,7-diethyl-3,7-dimethyl-4,6-Nonanedione.
- National Institutes of Health (NIH). (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety.
- Khan Academy. (n.d.).
- YouTube. (2022).
- GlobalChemMall. (n.d.).
- PubChem. (n.d.). 3,7-Diethyl-3,7-dimethylnonane-4,6-dione.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices.
- PubChem. (n.d.). 3,7-Dimethyl-4,6-nonanedione.
- Fisher Scientific. (n.d.).
- Pharmaffiliates. (n.d.). 3,7-Diethyl-3,7-dimethylnonane-4,6-dione.
- Creative Chemistry. (n.d.).
- IU East Experimental Chemistry Laboratory Manual. (n.d.).
- Sigma-Aldrich. (2024).
- University of Rochester. (n.d.).
- Unknown Source. (n.d.).
- Fiveable. (n.d.). 3.
- E3S Web of Conferences. (n.d.). Studies of the aromatic β-diketones as extractant of copper ions.
- Wikipedia. (n.d.).
- Journal of the American Chemical Society. (2026). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F.
- GeeksforGeeks. (2025).
- BYJU'S. (n.d.).
- Scholars Research Library. (n.d.). Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity.
- Organic Syntheses Procedure. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)
- Unknown Source. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (n.d.). Practical synthesis of 3-methylnonane-2,4-dione, an intense strawlike and fruity flavored compound.
- MDPI. (n.d.). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione.
- ResearchGate. (n.d.). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione.
- Google Patents. (n.d.). US4925985A - Novel process for the production of 4,6-dimethyl-7-hydroxynonan-3-one.
Sources
- 1. nbinno.com [nbinno.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. capotchem.cn [capotchem.cn]
- 4. 3,7-diethyl-3,7-dimethyl-4,6-Nonanedione | 865193-73-3 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. atlas.org [atlas.org]
- 11. Khan Academy [khanacademy.org]
- 12. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 13. columbia.edu [columbia.edu]
- 14. Chromatography [chem.rochester.edu]
- 15. Khan Academy [khanacademy.org]
- 16. mdpi.com [mdpi.com]
- 17. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Practical synthesis of 3-methylnonane-2,4-dione, an intense strawlike and fruity flavored compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solution Stability of 3,7-Diethylnonane-4,6-dione
Welcome to the technical support guide for 3,7-Diethylnonane-4,6-dione. This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this and other β-dicarbonyl compounds in solution. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Section 1: Fundamental Principles of Stability
Q1: What is the core chemical feature of this compound that governs its behavior in solution?
The most critical characteristic of this compound, as a β-dicarbonyl compound, is its existence in a dynamic equilibrium between two constitutional isomers: the keto and enol forms.[1][2][3] This phenomenon is known as keto-enol tautomerism .
-
Keto form: Contains two distinct ketone (C=O) groups.
-
Enol form: Contains a hydroxyl (-OH) group adjacent to a carbon-carbon double bond (C=C), forming an enol. This form is stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-six-membered ring.[1][4]
The equilibrium between these two forms is not static; it is highly sensitive to environmental conditions.[5][6] This dynamic nature is the primary reason for many of the "stability issues" observed, as the two tautomers can exhibit different solubilities, reactivities, and spectroscopic properties. The equilibrium is slow on the NMR timescale, meaning both forms can often be observed and quantified distinctly.[3][7]
Caption: Troubleshooting workflow for pH-related stability issues.
References
- Vedantu. (n.d.). The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE.
- Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems.
- Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526.
- Moreker, M. M. (n.d.). CHEMISTRY OF β-DICARBONYL COMPOUNDS. V. P. & R. P. T. P. Science College.
- Starkey, J. A., & Abboud, K. A. (2009). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR: Revisiting a Classic Physical Chemistry Experiment.
- Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Science Publishing.
- Peng, S., Su, F., Yin, S., Sun, B., Tian, H., & Liang, S. (2022). Advances in α-Hydroxylation of β-Dicarbonyl Compounds.
- Rahil, J., & Pratt, R. F. (1981). The alkaline hydrolysis of .beta.-dicarbonyl compounds. Journal of the American Chemical Society, 103(24), 7432-7433.
- Christoffers, J. (2002). α‐Hydroxylation of β‐Dicarbonyl Compounds.
- KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis.
- Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism.
- Professor Dave Explains. (2018, October 23). Reactions of Beta-Dicarbonyl Compounds [Video]. YouTube. [Link]
- Hansen, P. E., & Spanget-Larsen, J. (2021).
- Pod"yachev, S. N., Sudakova, S. N., Sakharov, S. G., Stoikov, I. I., Mustafina, A. R., Habicher, W. D., & Konovalov, A. I. (2006). Synthesis of tris(β-diketones) and study of their complexation with some transition metals.
- MSDS of this compound. (2018, January 3).
- Enolates of β-Dicarbonyl Compounds. (n.d.).
- D'Andrea, L., De Simone, G., Imbimbo, C., D'Errico, G., & D'Auria, G. (2014). Solvent effect on keto-enol tautomerism in a new β-diketone: A comparison between experimental data and different theoretical approaches.
- Raissi, H., Nowroozi, A., Mohammadi, R., & Hakimi, M. (2011). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry, 23(4), 1563.
- Hansen, P. E., & Spanget-Larsen, J. (2021).
- Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189.
- Al-Mughaid, H., & R. de la Pradilla, R. (2021). Recent Developments in the Synthesis of β-Diketones. MDPI.
- Pearson. (n.d.). Beta-Dicarbonyl Synthesis Pathway: Videos & Practice Problems.
- Li, Y., Zhang, J., & Sun, J. (2017). Oxidation of β-Ketoamides: The Synthesis of Vicinal Tricarbonyl Amides.
- Kulkarni, A., Shimpi, M. R., & Zaera, F. (2015). Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder.
Sources
- 1. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE [vedantu.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 3,7-Diethylnonane-4,6-dione Synthesis
Welcome to the technical support center for the synthesis and scale-up of 3,7-Diethylnonane-4,6-dione. This guide is designed for researchers, chemists, and process engineers navigating the complexities of transitioning β-diketone synthesis from the laboratory bench to a pilot plant. We will delve into the core chemistry, provide actionable troubleshooting advice, and address the critical challenges encountered during scale-up.
Foundational Chemistry: The Claisen Condensation Pathway
The most common and versatile route to β-diketones like this compound is the Claisen condensation .[1] This carbon-carbon bond-forming reaction occurs between a ketone and an ester in the presence of a strong base.[2] Understanding its mechanism is paramount for effective troubleshooting and process optimization.
The reaction proceeds through several key steps:
-
Enolate Formation: A strong base removes an α-proton from the ketone (in this case, 4-ethyl-2-methylhexan-3-one) to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the ester (e.g., ethyl 3-ethyl-3-methylpentanoate).
-
Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide (e.g., ethoxide) as a leaving group.
-
Deprotonation (Driving Force): The newly formed β-diketone has a highly acidic proton on the central methylene group. The alkoxide base, generated in the previous step, rapidly removes this proton. This final, essentially irreversible deprotonation thermodynamically drives the entire reaction to completion.[2][3]
-
Acidic Work-up: An acidic quench is required in the final step to neutralize the base and protonate the enolate, yielding the final β-diketone product.[2]
Laboratory Synthesis: Troubleshooting Guide
This section addresses common issues encountered during the bench-scale synthesis of this compound.
Q1: My reaction yield is very low or non-existent. What went wrong?
A1: This is a frequent issue, often traceable to a few key parameters:
-
Insufficiently Strong or Degraded Base: The Claisen condensation requires a strong base to generate the ketone enolate. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are common choices.[3] NaH is particularly effective as it irreversibly deprotonates the ketone, but it is highly sensitive to moisture. If your NaH is old or has been improperly stored, it may be coated with inactive NaOH.
-
Solution: Use fresh, high-quality NaH from a newly opened container. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). If using NaOEt, ensure it has not degraded from exposure to air and moisture.[4]
-
-
Presence of Water: Water will quench the strong base and the enolate intermediate, halting the reaction.
-
Solution: Use anhydrous solvents. Distill solvents like THF or ether from a suitable drying agent (e.g., sodium/benzophenone) before use. Ensure starting materials are also dry.
-
-
Reaction Reversibility: The equilibrium of the initial steps does not heavily favor the product. The reaction is driven forward by the final deprotonation of the β-diketone.[2][5] If a stoichiometric amount of base is not used, the reaction will not proceed to completion.
-
Solution: Use at least one full equivalent of a strong base. Using a slight excess (1.1 equivalents) can often improve yields.
-
Q2: I'm seeing a lot of side products, particularly from ketone self-condensation. How can I improve selectivity?
A2: Self-condensation (an aldol reaction) of the ketone is a major competing pathway.[6] This occurs when the ketone enolate attacks another molecule of the ketone instead of the ester.
-
Control Addition Rate: The relative concentration of the reactants is critical.
-
Solution: Add the ketone slowly to a mixture of the strong base and the ester.[7] This keeps the instantaneous concentration of the enolate low and ensures it is more likely to encounter an ester molecule than another ketone molecule.
-
-
Use a Stronger, Non-Nucleophilic Base: A very strong, sterically hindered base can rapidly and irreversibly convert one of the reactants into its enolate before the second reactant is introduced, allowing for a more controlled reaction.
-
Solution: Consider using a base like Lithium Diisopropylamide (LDA). This allows for the pre-formation of the enolate at low temperatures (e.g., -78 °C), after which the ester can be added.[8] This method provides excellent control over crossed-Claisen reactions.
-
Q3: The final product is difficult to purify. It's an oil, and column chromatography is giving me trouble.
A3: β-diketones can be challenging to purify due to their keto-enol tautomerism and similar polarity to starting materials. A highly effective and scalable alternative to chromatography is purification via a copper (II) chelate.[1][4]
-
Mechanism: β-diketones readily form stable, often crystalline, chelate complexes with copper (II) ions. These complexes are typically insoluble in water and can be precipitated from the reaction mixture.
-
Protocol:
-
After the initial work-up, dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add an aqueous solution of copper (II) acetate [Cu(OAc)₂].[1]
-
Stir the mixture. The copper chelate of the β-diketone will precipitate as a solid.
-
Filter the solid and wash it with water and a non-polar solvent like hexane to remove unreacted starting materials.
-
To recover the pure β-diketone, suspend the copper complex in a biphasic system (e.g., EtOAc/water) and add a strong acid (like H₂SO₄) or a chelating agent like EDTA to break the complex.[1][4] The purified β-diketone will be in the organic layer.
-
-
Scaling from Lab to Pilot Plant: A New Set of Challenges
Transitioning a synthesis to a pilot plant is not merely about using larger flasks; it's a fundamental shift in process control and safety considerations.[9][10] A successful scale-up requires a deep understanding of how physical parameters change with volume.[11]
| Parameter | Laboratory Scale (1 L Flask) | Pilot Plant Scale (100 L Reactor) | Key Implication for Scale-Up |
| Surface Area to Volume Ratio | High (~4.8 cm⁻¹) | Low (~0.48 cm⁻¹) | Heat transfer is much less efficient. Exothermic reactions can "run away" if not properly controlled.[12] |
| Mixing | Magnetic stir bar (efficient) | Impeller/baffles (potential for dead spots) | Inefficient mixing can lead to localized hot spots, concentration gradients, and reduced yield. |
| Reagent Addition | Pipette/dropping funnel (fast) | Dosing pump/pressure transfer (slow) | Addition times must be recalculated to manage heat evolution. Adding reagents too quickly can be extremely dangerous. |
| Work-up & Isolation | Separatory funnel, filtration | Pumping, centrifugation | Phase separation can be slower and more difficult. Handling large volumes of solids and liquids requires specialized equipment. |
| Safety | Fume hood | Process safety management (PSM) | Risks are magnified. A small fire in a flask is a major incident in a 100 L reactor.[10][11] |
Pilot Plant Scale-Up: FAQs and Troubleshooting
Q4: We scaled our synthesis to 50 L and the yield dropped by 30%. The reaction also seems to be creating more impurities. What's happening?
A4: This is a classic scale-up problem, almost always linked to heat and mass transfer limitations.
-
Inefficient Heat Removal: The Claisen condensation is exothermic. In a large reactor, the heat generated in the bulk of the liquid cannot escape as quickly as it does in a small flask. This leads to a higher internal reaction temperature.
-
Impact: Higher temperatures can accelerate side reactions, such as aldol condensation or decomposition of the product, leading to lower yield and more impurities.
-
Solution:
-
Extend Addition Time: Slow down the addition rate of your limiting reagent (e.g., the ketone). This reduces the rate of heat generation, allowing the reactor's cooling system to keep up.
-
Improve Cooling: Ensure the reactor jacket is set to a lower temperature than in the lab protocol to compensate for the poor surface-area-to-volume ratio.
-
Perform a Reaction Calorimetry Study: Before going to the pilot plant, a reaction calorimeter (e.g., an RC1) can measure the heat of reaction and help you model the thermal behavior at scale, ensuring the process is safe.
-
-
-
Poor Mixing: In a large, baffled reactor, it's possible to have "dead zones" where mixing is poor.
-
Impact: This creates localized areas of high reagent concentration, leading to uncontrolled reactions and side product formation.
-
Solution: Consult with a chemical engineer to ensure the impeller speed and design are appropriate for the viscosity and volume of your reaction mixture.[13]
-
Q5: The color of our reaction at scale is much darker (dark red/brown) than the yellow/orange we saw in the lab. Should we be concerned?
A5: A significant color change often indicates the formation of different or higher concentrations of impurities.
-
Possible Cause - Temperature Excursion: As mentioned in Q4, localized hot spots or a general increase in reaction temperature can lead to decomposition or polymerization pathways that were negligible at the lab scale.[6]
-
Solution: Install multiple temperature probes in the reactor to monitor for hot spots. Cross-reference temperature data with the addition rate and cooling jacket temperature to identify any deviations from the intended process parameters.
-
-
Possible Cause - Extended Reaction Time: Sometimes, for logistical reasons, reactions are held at temperature for longer in a pilot plant.
-
Solution: Take samples throughout the reaction and analyze them by HPLC or GC to create a reaction profile. This will tell you when the product is formed and if it is degrading over time. Optimize the reaction time based on this data.
-
Q6: We are using Sodium Hydride (NaH) as the base. What are the key safety considerations for handling this at the kilogram scale?
A6: Sodium hydride is extremely hazardous at scale and requires rigorous safety protocols.
-
Reactivity: NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. It is typically supplied as a mineral oil dispersion to reduce its pyrophoricity.
-
Charging the Reactor: Never add NaH to the reactor in open air.
-
Solution: Use a contained charging system, such as a glove box or an enclosed solids-charging vessel, to transfer the NaH under an inert atmosphere. The reactor must be thoroughly purged with nitrogen before charging.
-
-
Solvent Addition: Never add solvent directly onto a pile of NaH. This can create a localized, highly exothermic reaction.
-
Solution: Charge a portion of the anhydrous solvent to the reactor first, begin agitation, and then slowly add the NaH dispersion to the moving solvent.
-
-
Quenching: Quenching unreacted NaH at the end of the reaction is a critical step. Never add water or alcohol directly to the reaction mixture.
-
Solution: Devise a controlled quench protocol. A common method is to slowly add a less reactive alcohol, like isopropanol, to the cooled reaction mixture to safely consume any residual NaH before the aqueous work-up. The rate of hydrogen evolution must be carefully monitored.
-
References
- Wikipedia. (n.d.). Claisen condensation.
- Fiveable. (n.d.). Mixed Claisen Condensations.
- de la Torre, M. C., & Sierra, M. A. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules, 25(16), 3563.
- Organic Chemistry Portal. (n.d.). Claisen Condensation.
- CQAB. (n.d.). Fine Chemicals Pilot Plant.
- JoVE. (2025). β-Dicarbonyl Compounds via Crossed Claisen Condensations.
- Aondona, K., et al. (2018). Modification of Biobased Lipophilic Β-Diketone. Organic & Medicinal Chem IJ, 7(1).
- Dorovatovskii, P. V., et al. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry, 14, 3056–3063.
- The Drug Discovery Channel. (2025). From Lab Bench to Pilot Plant: Navigating the Challenges of Chemical Process Scale-Up.
- Adesis, Inc. (2024). Guide of Pilot Plant Scale-Up Techniques.
- Scientific Update. (2013). Right First Time in (Fine-Chemical) Process Scale-up.
- Gate2Biotech.com. (n.d.). Secrets of Batch Process Scale-Up.
- ChemBK. (n.d.). 3,7-diethyl-3,7-dimethylnonane-4,6-dione.
- LookChem. (n.d.). This compound: Your Key Building Block for Advanced Materials.
- MDPI. (2022). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications.
- PubChem. (n.d.). 3,7-Diethyl-3,7-dimethylnonane-4,6-dione.
- CPI. (2025). 6 key challenges when scaling up sustainable chemical processes.
- E3S Web of Conferences. (2018). Studies of the aromatic β-diketones as extractant of copper ions.
- Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?.
- MySkinRecipes. (n.d.). 3,7-Diethyl-3,7-dimethylnonane-4,6-dione.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones.
- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
- Pearson. (n.d.). Beta-Dicarbonyl Synthesis Pathway.
- Google Patents. (n.d.). CN101565364B - Synthetic method of Beta-diketone metal salt.
- Reddit. (2023). How can I make a beta-diketone more reactive (carboxylic derivatives on a beta-dicarbonyl).
- ScienceMadness.org. (2012). problem in claisen condensation reaction.
- Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
- Pharmaffiliates. (n.d.). 3,7-Diethyl-3,7-dimethylnonane-4,6-dione.
- PubMed. (2014). Practical synthesis of 3-methylnonane-2,4-dione, an intense strawlike and fruity flavored compound.
- MDPI. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione.
- ResearchGate. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione.
Sources
- 1. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sciencemadness Discussion Board - problem in claisen condensation reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Video: β-Dicarbonyl Compounds via Crossed Claisen Condensations [jove.com]
- 9. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 10. Secrets of Batch Process Scale-Up - Gate2Biotech.com [gate2biotech.com]
- 11. youtube.com [youtube.com]
- 12. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 13. scientificupdate.com [scientificupdate.com]
Technical Support Center: Synthesis of Sterically Hindered β-Diketones
Welcome to the technical support center for the synthesis of sterically hindered β-diketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing sterically demanding 1,3-dicarbonyl compounds. Here, we address common pitfalls through a series of frequently asked questions and provide detailed troubleshooting protocols to enhance your synthetic success.
The synthesis of sterically hindered β-diketones presents a significant challenge in organic chemistry. Traditional methods like the Claisen condensation are often hampered by the steric bulk of the substrates, leading to low yields and undesired side reactions.[1][2] This guide offers insights into overcoming these obstacles, grounded in mechanistic understanding and validated experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Issues Related to Low Yield and Reactivity
Question 1: My Claisen condensation with a bulky ketone and ester is giving very low yields. What are the primary factors limiting the reaction?
Answer: Low yields in Claisen-type condensations involving sterically hindered substrates are typically due to a combination of factors that impede the key steps of the reaction mechanism.
-
Steric Hindrance at the Enolate Formation Step: The formation of the enolate from the ketone is the first critical step. Bulky substituents around the α-carbon can hinder the approach of the base, slowing down or preventing deprotonation.
-
Steric Hindrance in the Nucleophilic Attack: Even if the enolate is formed, its nucleophilic attack on the carbonyl carbon of the ester is sterically hindered. The bulky groups on both the enolate and the electrophilic ester create a high-energy transition state, disfavoring the desired carbon-carbon bond formation.
-
Equilibrium Considerations: The Claisen condensation is a reversible reaction.[3] The final deprotonation of the resulting β-diketone by the alkoxide base is what drives the reaction to completion.[3] If the product is also sterically hindered, this final deprotonation might be slow, allowing the reaction to revert to the starting materials.
Troubleshooting Workflow for Low Reactivity:
Caption: Troubleshooting workflow for low yields.
Question 2: What is the best choice of base for deprotonating a sterically hindered ketone?
Answer: The choice of base is critical. For sterically hindered ketones, a strong, non-nucleophilic base is required to efficiently generate the enolate without competing side reactions.
| Base | pKa of Conjugate Acid | Advantages | Disadvantages |
| Sodium Hydride (NaH) | ~36 (H₂) | Strong, non-nucleophilic, irreversible deprotonation. | Can be slow due to heterogeneity; requires careful handling. |
| Lithium Diisopropylamide (LDA) | ~36 (Diisopropylamine) | Very strong, non-nucleophilic, soluble in organic solvents. | Thermally unstable; must be freshly prepared or titrated. |
| Potassium tert-Butoxide (KOtBu) | ~19 (tert-Butanol) | Strong, commercially available, good for many systems.[4] | Can act as a nucleophile in some cases; equilibrium can be an issue. |
| Sodium Ethoxide (NaOEt) | ~16 (Ethanol) | Classical base for Claisen condensations. | Often not strong enough for highly hindered ketones; can lead to transesterification. |
Expert Recommendation: For most challenging cases, LDA is the base of choice due to its high basicity and non-nucleophilic nature.[5] However, NaH is also a very effective and common choice, particularly when run at slightly elevated temperatures to increase the rate of deprotonation.[6]
Protocol: Small-Scale Test Reaction for Base Optimization
-
Setup: In four separate, dry, argon-flushed round-bottom flasks, place your sterically hindered ketone (1.0 mmol).
-
Solvent: Add anhydrous THF (5 mL) to each flask and cool to -78 °C (for LDA) or 0 °C (for other bases).
-
Base Addition:
-
Flask 1: Add NaH (1.2 mmol, 60% dispersion in mineral oil).
-
Flask 2: Add a freshly prepared solution of LDA in THF (1.1 mmol).
-
Flask 3: Add KOtBu (1.2 mmol).
-
Flask 4: Add NaOEt (1.2 mmol).
-
-
Enolate Formation: Stir each reaction mixture for 1-2 hours at the appropriate temperature.
-
Acylation: Add the ester (1.0 mmol) to each flask and allow the reactions to slowly warm to room temperature overnight.
-
Workup and Analysis: Quench the reactions with saturated aqueous NH₄Cl, extract with an organic solvent, and analyze the crude product yields by ¹H NMR or GC-MS to determine the most effective base.
II. Issues with Acylating Agents and Side Reactions
Question 3: I'm still getting low yields even after optimizing the base. Could the ester be the problem? Are there more reactive alternatives?
Answer: Yes, the electrophilicity of the acylating agent is a major factor. Esters are moderately reactive electrophiles. When both the nucleophile (enolate) and the electrophile are sterically hindered, the activation energy for the reaction can be prohibitively high. Using a more reactive acylating agent can overcome this barrier.
Acid chlorides are excellent alternatives to esters for the acylation of hindered enolates. [1][2] They are significantly more electrophilic, leading to faster and more efficient reactions.
Comparative Reactivity of Acylating Agents:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of 3,7-Diethylnonane-4,6-dione
Last Updated: 2026-01-10
Introduction
Welcome to the technical support guide for 3,7-Diethylnonane-4,6-dione. This document is intended for researchers, scientists, and professionals in drug development who are working with this β-diketone. The purity of this compound is critical for its application, as impurities can lead to undesirable side reactions, lower yields in subsequent steps, and complications in mechanistic studies. This guide provides a structured, in-depth approach to troubleshooting common purity issues encountered post-synthesis and offers validated protocols for effective purification.
Troubleshooting Guide & FAQs
This section is designed to help you diagnose and resolve common purity-related challenges.
Question 1: My crude product is a yellow or brown oil, but the literature reports it as a colorless to pale yellow liquid. What causes this discoloration?
Answer: Discoloration is typically due to the presence of polymeric or high-molecular-weight byproducts from side reactions, or residual base from the synthesis. The Claisen condensation, a common route to β-diketones, is base-catalyzed and can promote self-condensation of starting materials or products if not properly controlled.[1][2]
-
Causality: Overly aggressive reaction conditions (e.g., high temperature, prolonged reaction time) or the use of an inappropriate base can lead to the formation of colored impurities. Aldol condensation side-products can also contribute to discoloration.[3]
-
Immediate Action: Before attempting advanced purification, perform an aqueous workup. Wash the crude product in a separatory funnel with a dilute acid (e.g., 1M HCl) to neutralize and remove any residual base, followed by a wash with brine to remove water-soluble impurities. Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Question 2: My ¹H NMR spectrum shows the presence of unreacted starting materials (e.g., an ester like ethyl pentanoate and a ketone like 4-heptanone). How can I remove them?
Answer: The presence of starting materials indicates an incomplete reaction or an equilibrium that did not fully favor the product. Due to their volatility compared to the desired β-diketone, these can often be removed by careful distillation.
-
Expert Insight: this compound has a significantly higher boiling point than the likely starting materials. A fractional vacuum distillation is the most effective method to separate these components. Applying a vacuum is crucial as it lowers the boiling points of all compounds, preventing thermal decomposition of the desired β-diketone at atmospheric pressure.[4][5]
-
Recommended Protocol: See the detailed Fractional Vacuum Distillation Protocol in the section below.
Question 3: GC-MS analysis of my product shows multiple peaks close to the main product peak. What are these and how can I separate them?
Answer: These are likely isomers or closely related side-products from the synthesis. Common side-products in Claisen-type condensations include self-condensation products of the starting ketone or ester.[6] For compounds with similar boiling points, distillation is often ineffective.
-
Causality: The formation of these impurities is often a result of competing reaction pathways. For instance, the enolate of the starting ketone can react with itself (an Aldol condensation) or the enolate of the starting ester can react with itself (a classic Claisen condensation).
-
Solution: Column chromatography is the preferred method for separating structurally similar, non-volatile impurities.[7][8] Given the relatively non-polar nature of this compound, a normal-phase silica gel column is effective.
-
Recommended Protocol: See the Column Chromatography Protocol below. A good starting point for the solvent system is a mixture of hexane and ethyl acetate.[9]
Question 4: I've tried distillation, but I still have persistent impurities. Is there a chemical method to purify my β-diketone?
Answer: Yes, a highly effective and classic technique for purifying β-diketones is through the formation and subsequent decomposition of a copper(II) chelate.[3][10][11]
-
Mechanism: β-Diketones exist in equilibrium with their enol tautomer.[12][13] The enol form can be deprotonated and acts as a bidentate ligand, forming a stable, often crystalline, complex with copper(II) ions.[14][15][16] Many organic impurities do not form such complexes and remain in the solution. The purified copper complex can then be isolated and decomposed to regenerate the high-purity β-diketone.
-
Applicability: This method is particularly useful for removing impurities that are difficult to separate by chromatography or distillation.
-
Recommended Protocol: See the Purification via Copper(II) Chelate Formation Protocol .
Logical Troubleshooting Workflow
This diagram outlines a decision-making process for addressing purity issues with this compound.
Caption: Troubleshooting Decision Tree for Purification.
Detailed Purification Protocols
Protocol 1: Fractional Vacuum Distillation
This method is ideal for removing lower-boiling point impurities such as unreacted starting materials and solvents.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is inspected for cracks and is free of defects.[5] Use high-vacuum grease on all joints to prevent leaks.[5] Include a stir bar in the distillation flask for smooth boiling.
-
Vacuum Connection: Connect the apparatus to a vacuum trap, which is then connected to a vacuum pump (a water aspirator or a mechanical pump). A manometer should be placed between the trap and the pump to monitor the pressure.
-
System Evacuation: Before heating, turn on the vacuum and allow the system to reach a stable, low pressure. Address any audible hissing sounds, as they indicate leaks.[17]
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect a forerun fraction, which will contain the most volatile impurities. Once the temperature stabilizes at the boiling point of the desired product at the given pressure, switch to a clean receiving flask to collect the main fraction.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before venting the apparatus to atmospheric pressure.[5] Venting a hot system can cause the residue to react with oxygen.
| Parameter | Typical Value | Rationale |
| Pressure | 1-10 mmHg | Lowers the boiling point to prevent thermal decomposition. |
| Stirring | Vigorous | Prevents bumping, which is common under vacuum.[5] |
| Insulation | Glass wool/foil | Helps maintain the temperature gradient in the column, especially for high-boiling compounds.[18] |
Protocol 2: Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase.
Step-by-Step Methodology:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system. For this compound, a mixture of hexane and ethyl acetate is a good starting point.[8] The ideal system should give the desired product an Rf value of approximately 0.2-0.3.[8]
-
Column Packing: Pack a glass column with silica gel using the "wet slurry" method to ensure a uniform, bubble-free packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the solvent through the column. A gradient elution (gradually increasing the polarity of the solvent, e.g., from 5% ethyl acetate in hexane to 10%) can be effective for separating compounds with different polarities.[7]
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Purification via Copper(II) Chelate Formation
This chemical method offers high selectivity for β-diketones.
Step-by-Step Methodology:
-
Complex Formation: Dissolve the crude this compound in a suitable solvent like ethanol or methanol. In a separate flask, prepare a solution of copper(II) acetate in water, with a small amount of acetic acid.[10][11]
-
Precipitation: Slowly add the copper(II) acetate solution to the stirred solution of the diketone. A solid copper(II) complex, often green or blue, should precipitate. Stir for 1-2 hours to ensure complete formation.
-
Isolation of the Complex: Collect the solid precipitate by vacuum filtration. Wash the solid with water and then with a non-polar solvent like hexane to remove any adsorbed organic impurities.
-
Regeneration of the β-Diketone: Suspend the dried copper complex in a biphasic system of an organic solvent (e.g., diethyl ether or dichloromethane) and dilute acid (e.g., 10% sulfuric acid or an aqueous solution of EDTA).[10][11] Stir vigorously until the solid disappears and the organic layer is colorless. The copper will be sequestered into the aqueous layer.
-
Workup: Separate the organic layer, wash it with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the purified this compound.
Purity Assessment
After purification, it is essential to verify the purity of this compound.
-
¹H NMR Spectroscopy: This is a powerful tool for structural confirmation and purity assessment. A key feature of β-diketones is keto-enol tautomerism, which is observable by NMR.[19][20][21] The spectrum will show distinct signals for both the keto and enol forms. Integration of these signals can provide the ratio of the two tautomers in the chosen solvent. The absence of signals corresponding to starting materials or side-products is a strong indicator of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for detecting trace volatile impurities.[22] A pure sample should exhibit a single major peak in the chromatogram. The mass spectrum provides the molecular weight and fragmentation pattern, confirming the identity of the compound.
References
- Burdett, J. L., & Rogers, M. T. (1964). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 42(9), 2122-2129. [Link]
- ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
- Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7038. [Link]
- Columbia University. (n.d.).
- Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. [Link]
- Tiyo, A. T., & Edema, M. O. (2018). Modification of Biobased Lipophilic Β-Diketone. Juniper Publishers. [Link]
- PetroSkills. (n.d.). Vacuum Distillation Unit Operations and Troubleshooting. PetroSkills. [Link]
- Zholdassova, E. M., et al. (2018). Recent Developments in the Synthesis of β-Diketones. Molecules, 23(11), 2825. [Link]
- University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. University of Rochester Department of Chemistry. [Link]
- Wikipedia. (n.d.).
- Zakharchuk, V. M., et al. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry, 14, 3036-3042. [Link]
- University of Calgary. (n.d.).
- Sreeja, P. B., & Kurup, M. R. P. (2005). Copper(II) complex of 3-cinnamalideneacetylacetone: Synthesis and characterisation. Journal of Chemical Sciences, 117(5), 489-494. [Link]
- Sciencemadness.org. (2006).
- LibreTexts Chemistry. (2022). 5.
- Beaker & Wrench. (2025). Trouble with vacuum leaks in your distillation system? Learn how to te. Beaker & Wrench. [Link]
- Powell, D. R., et al. (2024). Structural Information on Supramolecular Copper(II)
- Powell, D. R., et al. (2024). Structural Information on Supramolecular Copper(II)
- Scholars Research Library. (n.d.). Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. Scholars Research Library. [Link]
- E3S Web of Conferences. (n.d.). Studies of the aromatic β-diketones as extractant of copper ions. E3S Web of Conferences. [Link]
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.).
- LSU Scholarly Repository. (n.d.). Synthesis, characterization and properties of cooper(II) beta-diketonate macrocycles. LSU Scholarly Repository. [Link]
- Pressure Control Solutions. (2019). Vacuum Distillation issues? | Call Pressure Control Solutions!. Pressure Control Solutions. [Link]
- Fiveable. (n.d.). 3.5 Claisen condensation - Organic Chemistry II. Fiveable. [Link]
- National Center for Biotechnology Information. (n.d.). Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes. PMC - PubMed Central. [Link]
- LibreTexts Chemistry. (2025). 23.
- Organic Syntheses. (n.d.). 4. Organic Syntheses. [Link]
- Master Organic Chemistry. (2020).
- PubMed. (n.d.). Practical synthesis of 3-methylnonane-2,4-dione, an intense strawlike and fruity flavored compound. PubMed. [Link]
- MDPI. (n.d.).
- LCGC International. (n.d.). Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones.
- International Journal of Research in Advent Technology. (n.d.). Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes.
- National Center for Biotechnology Information. (n.d.). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. NIH. [Link]
- Google Patents. (n.d.). US4925985A - Novel process for the production of 4,6-dimethyl-7-hydroxynonan-3-one.
Sources
- 1. Claisen Condensation [organic-chemistry.org]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. Practical synthesis of 3-methylnonane-2,4-dione, an intense strawlike and fruity flavored compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vacuum Distillation Unit Operations and Troubleshooting [nccfortraining.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. columbia.edu [columbia.edu]
- 8. Column chromatography - Wikipedia [en.wikipedia.org]
- 9. Chromatography [chem.rochester.edu]
- 10. mdpi.com [mdpi.com]
- 11. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ias.ac.in [ias.ac.in]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structural Information on Supramolecular Copper(II) β-Diketonate Complexes from Atomic Force Microscopy and Analytical Ultracentrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. beakerandwrench.com [beakerandwrench.com]
- 18. Sciencemadness Discussion Board - Failed fractional vacuum distillation. - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. cores.research.asu.edu [cores.research.asu.edu]
- 21. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Analysis of β-Diketone Chelating Properties: A Guide for Researchers
<
Introduction
β-Diketones represent a pivotal class of organic compounds, distinguished by their remarkable ability to form stable complexes with a wide array of metal ions.[1][2][3] This chelating prowess is rooted in their unique structural feature: two carbonyl groups separated by a methylene group. This arrangement facilitates a keto-enol tautomerism, where the enol form, through its deprotonated hydroxyl and adjacent carbonyl oxygen, acts as a bidentate ligand.[2][4] The resulting six-membered ring structure formed with a metal ion is a hallmark of these complexes, contributing significantly to their stability.[2] The versatility of β-diketone metal complexes has led to their widespread application in diverse scientific and industrial fields, including catalysis, materials science, and as precursors for metal oxide thin films.[3][4][5]
This guide provides a comprehensive comparative analysis of the chelating properties of various β-diketones. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks necessary to select and utilize these versatile ligands effectively. We will delve into the structural factors influencing chelation, present robust experimental protocols for characterizing these properties, and offer a comparative analysis of common β-diketone ligands.
The Foundation of Chelation: Keto-Enol Tautomerism
The chelating capability of β-diketones is intrinsically linked to their existence in a state of equilibrium between two tautomeric forms: the keto form and the enol form.[4][6] The equilibrium is typically shifted towards the more stable enol form, a preference driven by the formation of an intramolecular hydrogen bond and a conjugated system.[4] It is the enolate anion, formed upon deprotonation of the enolic hydroxyl group, that acts as the chelating agent, coordinating with a metal ion through its two oxygen atoms.[2]
Caption: Keto-enol tautomerism and metal chelate formation of a β-diketone.
Factors Influencing Chelate Stability
The stability of a metal-β-diketonate complex is not a fixed property but is influenced by a confluence of factors related to both the ligand and the metal ion. Understanding these factors is crucial for predicting and modulating the chelating behavior of β-diketones.
Ligand-Based Factors:
-
Electronic Effects of Substituents: The nature of the substituents (R1 and R3 in the general structure) on the β-diketone backbone plays a critical role. Electron-withdrawing groups (e.g., trifluoromethyl) increase the acidity of the enol proton, facilitating deprotonation but potentially weakening the coordinate bond with the metal. Conversely, electron-donating groups (e.g., alkyl groups) enhance the basicity of the oxygen atoms, leading to stronger coordination and more stable complexes.[7]
-
Steric Hindrance: Bulky substituents near the coordinating oxygen atoms can sterically hinder the approach of the metal ion, thereby reducing the stability of the resulting complex.[8]
-
Ring Strain: The formation of a six-membered chelate ring is generally favorable. However, modifications to the ligand that introduce strain into this ring can decrease the stability of the complex. Five- and six-membered rings are the most stable.[7]
-
Resonance Effects: Delocalization of electrons within the chelate ring contributes to its stability. Substituents that enhance this resonance will generally lead to more stable complexes.[7]
Metal Ion-Based Factors:
-
Charge and Size: Metal ions with a higher positive charge and smaller ionic radius generally form more stable complexes due to stronger electrostatic attraction with the negatively charged ligand.[8]
-
Electronic Configuration: The electronic configuration of the metal ion influences its preferred coordination geometry and the strength of the metal-ligand bonds.
Experimental Determination of Chelating Properties
To objectively compare the chelating properties of different β-diketones, quantitative experimental methods are essential. The stability constant (also known as the formation constant) of a metal-ligand complex is a key parameter that quantifies the strength of the interaction.[9][10]
Potentiometric Titration: A Gold Standard Method
Potentiometric titration is a highly accurate and widely used method for determining the stability constants of metal complexes.[11][12][13] The principle lies in monitoring the change in the hydrogen ion concentration (pH) of a solution containing the ligand as it is titrated with a standard base, both in the presence and absence of a metal ion.[11] The displacement of a proton from the ligand upon complexation with the metal ion leads to a measurable change in pH.[11]
Experimental Protocol: Potentiometric Determination of Stability Constants
-
Solution Preparation:
-
Prepare a standard stock solution of the β-diketone ligand in a suitable solvent (e.g., dioxane-water mixture to ensure solubility).
-
Prepare a standard stock solution of the metal salt (e.g., Cu(NO₃)₂, NiCl₂) in deionized water. The concentration of the metal ion should be accurately known.
-
Prepare a carbonate-free standard solution of a strong base (e.g., NaOH).
-
Prepare a solution of a background electrolyte (e.g., KCl or NaNO₃) to maintain a constant ionic strength throughout the titration.[14]
-
-
Calibration of the pH Meter: Calibrate the pH meter with standard buffer solutions before each set of titrations.
-
Titration Procedure:
-
Ligand Titration: Titrate a known volume of the ligand solution (with the background electrolyte) with the standard base solution. Record the pH after each addition of the titrant.
-
Metal-Ligand Titration: Titrate a solution containing the same concentration of the ligand and the background electrolyte, but with the addition of a known concentration of the metal salt, with the standard base solution. Record the pH after each addition of the titrant.[15]
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for both titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand at different pH values.
-
Use this data to calculate the protonation constants of the ligand.
-
From the metal-ligand titration curve, calculate the average number of ligands coordinated to the metal ion (the formation function, n̄) and the concentration of the free ligand ([L⁻]) at each pH value.
-
Plot n̄ versus -log[L⁻] to obtain the formation curve. The stability constants can then be determined from this curve using various computational methods.
-
Caption: Workflow for potentiometric determination of stability constants.
Spectrophotometric Methods
UV-Vis spectrophotometry offers a complementary and often simpler method for studying metal chelation, particularly for colored complexes.[16][17][18] The formation of a metal-β-diketonate complex is typically accompanied by a change in the absorption spectrum. By monitoring the absorbance at a specific wavelength, the extent of complex formation can be determined.
Experimental Protocol: Spectrophotometric Determination of Chelation
-
Determine the Wavelength of Maximum Absorbance (λ_max):
-
Prepare a solution of the metal-β-diketonate complex.
-
Scan the absorbance of the solution over a range of wavelengths to identify the λ_max where the complex absorbs most strongly.
-
-
Job's Method of Continuous Variation (to determine stoichiometry):
-
Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but the mole fraction of the ligand varies from 0 to 1.
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The maximum absorbance will correspond to the stoichiometry of the complex.
-
-
Mole-Ratio Method (to determine stability constant):
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.
-
Measure the absorbance of each solution at the λ_max.
-
Plot the absorbance versus the molar ratio of ligand to metal. The point at which the absorbance plateaus indicates the formation of the complex. The stability constant can be calculated from the data in the rising portion of the curve.
-
Caption: Workflow for spectrophotometric analysis of chelation.
Comparative Analysis of Common β-Diketones
The following table provides a comparative overview of the chelating properties of several common β-diketones. The stability constants (log K) are provided for their complexes with copper(II), a representative divalent metal ion.
| β-Diketone Ligand | Structure | R¹ | R³ | Approximate log K₁ (Cu²⁺) | Key Characteristics |
| Acetylacetone (acac) | ![]() | CH₃ | CH₃ | 8.2 | The simplest β-diketone, widely used as a benchmark. Forms stable complexes with many metals.[3] |
| Benzoylacetone (bzac) | ![]() | C₆H₅ | CH₃ | 8.5 | The phenyl group is electron-withdrawing, which slightly increases the acidity of the ligand compared to acetylacetone. |
| Dibenzoylmethane (dbm) | ![]() | C₆H₅ | C₆H₅ | 9.1 | Two phenyl groups provide extended conjugation, leading to increased stability of the chelate ring. |
| Trifluoroacetylacetone (tfaa) | ![]() | CF₃ | CH₃ | 6.7 | The strongly electron-withdrawing trifluoromethyl group significantly increases the acidity of the ligand but can decrease the stability of the metal complex. |
| Hexafluoroacetylacetone (hfac) | ![]() | CF₃ | CF₃ | 4.5 | Highly acidic ligand due to two trifluoromethyl groups, forms less stable but highly volatile metal complexes, useful in chemical vapor deposition.[19] |
| Thenoyltrifluoroacetone (tta) | ![]() | C₄H₃S | CF₃ | 7.9 | The thiophene ring and trifluoromethyl group provide a unique combination of electronic properties, often used in luminescent lanthanide complexes.[19] |
Note: The stability constants are approximate and can vary with experimental conditions such as solvent, temperature, and ionic strength.
Applications of β-Diketone Chelates
The ability of β-diketones to form stable, often volatile, and soluble metal complexes underpins their use in a multitude of applications:
-
Catalysis: Metal β-diketonate complexes are employed as catalysts in various organic reactions, including polymerizations, oxidations, and cross-coupling reactions.[3][4][20]
-
Extraction Agents: The formation of neutral, lipophilic metal chelates allows for the selective extraction of metal ions from aqueous solutions into organic solvents.[20]
-
Luminescent Materials: Lanthanide complexes with β-diketone ligands are known for their strong luminescence, making them valuable in applications such as organic light-emitting diodes (OLEDs) and bio-imaging.[20]
-
Drug Delivery and Biomedical Applications: The chelating properties of β-diketones are being explored for the development of metal-based drugs and as carriers for drug delivery systems.[1]
-
Precursors for Materials Synthesis: The volatility of some metal β-diketonates makes them excellent precursors for the chemical vapor deposition (CVD) of metal oxide thin films.[5]
Conclusion
β-Diketones are a versatile and powerful class of chelating agents with a broad spectrum of applications. The stability of their metal complexes is a finely tunable property, governed by the electronic and steric nature of the ligand's substituents and the characteristics of the metal ion. A thorough understanding of these principles, coupled with robust experimental techniques such as potentiometric titration and spectrophotometry, enables researchers to rationally design and select the optimal β-diketone for a specific application. This guide provides a foundational framework for the comparative analysis of β-diketone chelating properties, empowering scientists to harness the full potential of these remarkable molecules.
References
- β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. (n.d.). MDPI.
- Rajbhoj, A. S., Korde, N. S., Gaikwad, S. T., & Korde, S. S. (2012). Efficient Ultrasound synthesis of β-diketone and its metal complexes. Der Pharma Chemica, 4(6), 2338-2343.
- Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. (2010). Oriental Journal of Chemistry, 26(1), 165-168.
- Krishnankutty, K., & Muhammed, A. (2011). Synthesis and characterization of two conjugated β-diketones and their metal complexes. Der Pharma Chemica, 3(6), 465-472.
- Panchbhai, D., & Jogi, P. (2014). Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes. International Journal of Research in Advent Technology, 2(4), 160-164.
- Southard, G. E., & Curtis, M. D. (2001). Synthesis of Vinyl-Substituted β-Diketones for Polymerizable Metal Complexes. The Journal of Organic Chemistry, 66(24), 8024–8028.
- Kalinina, I. V., et al. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. Molecules, 27(22), 7909.
- Pohanka, M. (2024). Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators. Scientific Reports, 14(1), 24597.
- Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. (2024). NECTAR COST.
- Schmid, R. W., & Reilley, C. N. (1956). A Rapid Electrochemical Method for the Determination of Metal Chelate Stability Constants. Journal of the American Chemical Society, 78(21), 5513–5518.
- General Concepts of the Chemistry of Chelation. (n.d.). The Chem Connections Homepage.
- Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection. (2014). RSC Publishing.
- Properties and application of diketones and their derivatives. (2011). ResearchGate.
- An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. (2022). Semantic Scholar.
- Determination of stability constant by Potentiometric titrations -II. (2018, May 25). YouTube.
- A spectrophotometric method of analysis of chelate solutions and its application to the study of iron chalates in soils and plants. (1956). Plant and Soil, 7(3), 201–212.
- The Determination of Stability Constants for Some Metal Chelates of O-Phenylene-Dinitrilo-Tetraacetic Acid. (1970). UNI ScholarWorks.
- Coordination modes of β-diketone-chelated complexes 1−4. (n.d.). ResearchGate.
- Atomic Absorption Spectrophotometric Determination of Chelated Iron in Iron Chelate Concentrates: Collaborative Study. (2020). Journal of AOAC INTERNATIONAL.
- Stability Constants of Metal Complexes in Solution. (2021). IntechOpen.
- Spectrophotometric Determination of Some Acid Chelates. (1983). RSC Publishing.
- Determination of Metal Binding Constants by Potentiometric Titrations. (2014). SlideServe.
- Isolation of the β-diketone and its application as metals chelator. (n.d.). ResearchGate.
- Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). PMC.
- β-Diketone derivatives: influence of the chelating group on the photophysical and mechanofluorochromic properties. (2018). Photochemical & Photobiological Sciences.
- Experimental potentiometric titration curves of the binary metal... (n.d.). ResearchGate.
- β-Diketone derivatives: influence of the chelating group on the photophysical and mechanofluorochromic properties. (2018). SciSpace.
- The evolution of β-diketone or β-diketophenol ligands and related complexes. (2025). Request PDF.
- Potentiometric titration. (n.d.). Wikipedia.
- Modification of Biobased Lipophilic Β-Diketone. (2018). Juniper Publishers.
- What are the factors which affect the stability of chelates? (2017). Quora.
- The factors that affect the stability of complexes. (n.d.). Slideshare.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. Metal β-Diketonates - ProChem, Inc. [prochemonline.com]
- 6. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. The factors that affect the stability of complexes | DOCX [slideshare.net]
- 9. chemistry.beloit.edu [chemistry.beloit.edu]
- 10. scispace.com [scispace.com]
- 11. m.youtube.com [m.youtube.com]
- 12. slideserve.com [slideserve.com]
- 13. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 14. cost-nectar.eu [cost-nectar.eu]
- 15. researchgate.net [researchgate.net]
- 16. Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. alfachemic.com [alfachemic.com]
A Tale of Two Ligands: A Comparative Guide to 3,7-Diethylnonane-4,6-dione and Acetylacetone in Coordination Chemistry
In the vast landscape of coordination chemistry, the choice of ligand is paramount, dictating the steric and electronic properties of the resulting metal complex and, consequently, its utility in applications ranging from catalysis to materials science. Among the most versatile and widely studied classes of ligands are the β-diketonates. This guide provides an in-depth, objective comparison of two such ligands: the sterically unhindered and ubiquitously employed acetylacetone (acac), and the more sterically demanding 3,7-diethylnonane-4,6-dione.
Due to the limited availability of specific experimental data for this compound, this guide will leverage data for the structurally similar and well-characterized bulky β-diketone, 2,2,6,6-tetramethyl-3,5-heptanedione (dpm or thd), as a proxy to illustrate the impact of steric hindrance. This allows for a robust comparative analysis of the fundamental principles that govern the behavior of these two distinct types of β-diketonate ligands.
At a Glance: Structural and Physicochemical Properties
Acetylacetone (2,4-pentanedione) is the simplest β-diketone, featuring methyl groups flanking the dicarbonyl unit. In contrast, this compound possesses bulky diethylmethyl groups at the α-positions, creating a significantly more crowded environment around the chelating oxygen atoms. This fundamental structural difference is the primary driver of the distinct properties and behaviors of their corresponding metal complexes.
| Property | Acetylacetone (acac) | This compound | 2,2,6,6-Tetramethyl-3,5-heptanedione (dpm/thd) |
| Molar Mass ( g/mol ) | 100.12[1] | 240.38[2] | 184.28 |
| pKa (in water) | ~8.95[3][4] | Predicted: ~11.90[5] | ~11.6 |
| Structure | |||
| Skeletal structure of acetylacetone | Skeletal structure of this compound | Skeletal structure of 2,2,6,6-tetramethyl-3,5-heptanedione |
The higher pKa of the sterically hindered ligands indicates they are weaker acids compared to acetylacetone. This is attributed to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the oxygen atoms and makes proton dissociation less favorable.[6]
The Coordination Landscape: Steric and Electronic Effects in Action
The true divergence in the utility of these ligands becomes apparent when they coordinate to a metal center. The formation of a six-membered chelate ring is a common feature, but the nature of the substituents profoundly influences the stability, structure, and reactivity of the resulting metal complexes.
Electronic Effects
The alkyl groups in this compound and dpm are electron-donating, which increases the basicity of the ligand. This enhanced electron density on the oxygen donor atoms can lead to stronger metal-ligand bonds. However, the ease of reduction of the metal center in M(β-diketonato)₃ complexes has been shown to increase with decreasing acidity (pKa) of the free ligand.[6] This suggests that complexes with bulkier, more electron-donating ligands may be more resistant to reduction.
Steric Hindrance: The Dominant Factor
The most significant difference between these ligands lies in the steric bulk imposed by the substituents. While the methyl groups of acetylacetone allow for the formation of coordinatively saturated and often polymeric structures, the bulky groups of this compound and dpm enforce lower coordination numbers and monomeric species.[7]
This steric shielding has several important consequences:
-
Solubility: The bulky, non-polar alkyl groups significantly enhance the solubility of the metal complexes in organic solvents. This is a critical advantage in many applications, such as catalysis in non-aqueous media and metal-organic chemical vapor deposition (MOCVD).
-
Volatility: The increased van der Waals interactions and shielding of the polar metal center by the bulky ligands can lead to increased volatility of the metal complexes, a desirable property for MOCVD precursors.
-
Catalytic Activity: The steric bulk can create a specific coordination environment around the metal center, influencing substrate access and selectivity in catalytic reactions.[7] For instance, sterically hindered ligands can prevent catalyst deactivation pathways that involve dimerization or oligomerization.
Experimental Data Showdown: Stability of Metal Complexes
The stability of a metal complex is a crucial parameter that quantifies the strength of the metal-ligand interaction. Stability constants (log K) are a measure of this, with higher values indicating a more stable complex.[8]
| Metal Ion | Ligand | Log K₁ | Log K₂ | Log K₃ |
| Cu(II) | acac | 8.16 | 6.78 | - |
| Ni(II) | acac | 5.86 | 4.88 | - |
| Zn(II) | acac | 4.97 | 4.29 | - |
| Cu(II) | dpm | 7.9 | 6.6 | - |
| Ni(II) | dpm | 5.2 | 4.0 | - |
Note: Stability constants are highly dependent on experimental conditions (e.g., solvent, temperature, ionic strength). The values presented here are for illustrative purposes.
The data suggests that for a given metal ion, the stability constants for dpm complexes are slightly lower than for acac complexes. This may seem counterintuitive given the increased basicity of dpm. However, the steric hindrance introduced by the bulky tert-butyl groups can lead to strain in the chelate ring and repulsion between ligands, which can offset the electronic stabilization.[9]
Experimental Protocols: A Guide to Synthesis and Characterization
The synthesis of both the ligands and their corresponding metal complexes follows well-established procedures in inorganic chemistry.
Ligand Synthesis
Acetylacetone: Acetylacetone is commercially available but can be synthesized via the Claisen condensation of ethyl acetate and acetone.
This compound (and other sterically hindered β-diketones): The synthesis of sterically hindered β-diketones often involves the Claisen condensation of a bulky ester with a bulky ketone. For instance, 2,2,6,6-tetramethyl-3,5-heptanedione (dpm) can be synthesized from methyl pivalate and pinacolone.[10]
Diagram: Generalized Synthesis of β-Diketones via Claisen Condensation
Caption: Claisen condensation for β-diketone synthesis.
Synthesis of Metal Complexes: A General Protocol
The synthesis of metal β-diketonate complexes is typically achieved by reacting a metal salt with the β-diketone in the presence of a base to deprotonate the ligand.
Step-by-Step Protocol for the Synthesis of a Tris(β-diketonato)metal(III) Complex:
-
Dissolve the Metal Salt: Dissolve one equivalent of the metal(III) salt (e.g., FeCl₃, CrCl₃) in a suitable solvent (e.g., water or ethanol).
-
Prepare the Ligand Solution: In a separate flask, dissolve three equivalents of the β-diketone (acetylacetone or this compound) in a compatible solvent.
-
Add a Base: Slowly add a base (e.g., sodium hydroxide, ammonia, or sodium acetate) to the ligand solution to facilitate deprotonation. The choice of base and solvent will depend on the specific ligand and metal.
-
Mix the Solutions: Add the metal salt solution dropwise to the deprotonated ligand solution with stirring.
-
Induce Precipitation: The metal complex may precipitate immediately or upon cooling, addition of a non-solvent, or adjustment of the pH.
-
Isolate and Purify: Collect the solid product by filtration, wash with a suitable solvent to remove impurities, and dry under vacuum. Recrystallization can be performed to obtain a product of higher purity.
Diagram: Workflow for the Synthesis of a Metal β-Diketonate Complex
Caption: General workflow for metal β-diketonate synthesis.
Conclusion: Choosing the Right Ligand for the Job
The choice between an unhindered ligand like acetylacetone and a sterically demanding one like this compound is entirely application-driven.
-
Acetylacetone remains the ligand of choice for applications where high coordination numbers, potential for polymeric structures, and water solubility are desired or tolerated. Its commercial availability and low cost also make it an attractive option for large-scale syntheses.
-
This compound and other bulky β-diketones offer significant advantages in contexts requiring high solubility in organic solvents, enhanced volatility, and fine-tuning of the steric environment around the metal center. These properties are particularly valuable in modern catalysis and materials science, where precise control over the molecular architecture of the metal complex is critical for achieving desired performance.[7]
Ultimately, a thorough understanding of the interplay between the steric and electronic effects of the β-diketonate ligand is essential for the rational design of metal complexes with tailored properties for specific applications.
References
- Bunting, J. W., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189. [Link]
- Gostynski, R., et al. (2016). Electronic Influence of Different β-Diketonato Ligands on the Electrochemical Behaviour of Tris(β-Diketonato)M(III) Complexes, M = Cr, Mn and Fe. Journal of Nano Research, 44, 113-126. [Link]
- Hakimi, M., et al. (2008). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry, 20(7), 5497-5504. [Link]
- Crossman, A. S., & Marshak, M. P. (2019). Sterically hindered β-diketones: Synthesis and applications in catalysis. Abstracts of Papers of the American Chemical Society, 258. [Link]
- PubChem. (n.d.). Acetylacetone. National Center for Biotechnology Information.
- PubChem. (n.d.). 3,7-Diethyl-3,7-dimethylnonane-4,6-dione. National Center for Biotechnology Information.
- Wikipedia. (2023). Stability constants of complexes.
- Google Patents. (n.d.). CN106397164A - Synthesis method of 2,2,6,6-tetramethyl-3,5-heptadione.
Sources
- 1. 2,2,6,6-Tetramethyl-3,5-heptanedione | 1118-71-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Tuning steric and electronic effects in transition-metal β-diketiminate complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrochemical Behaviour and Electronic Absorption of the Metal β- Diketonates Complexes, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. researchgate.net [researchgate.net]
- 7. Sterically hindered <i>β</i>-diketones: Synthesis and applications in catalysis [morressier.com]
- 8. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 9. asianpubs.org [asianpubs.org]
- 10. CN106397164A - Synthesis method of 2,2,6,6-tetramethyl-3,5-heptadione - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Structural Validation of 3,7-Diethylnonane-4,6-dione by ¹H NMR Spectroscopy
In the landscape of materials science and organic synthesis, the unequivocal confirmation of a molecule's structure is the bedrock upon which reliable and reproducible research is built. For novel chemical entities like 3,7-Diethylnonane-4,6-dione, a diketone building block with applications in advanced materials, rigorous structural validation is not merely a formality but a scientific necessity.[1][2] Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the preeminent tool for elucidating the precise architecture of organic compounds.[3][4]
This guide provides an in-depth, experience-driven comparison of the expected ¹H NMR spectral data for this compound against a plausible isomeric alternative. It is designed for researchers and drug development professionals, offering not just a protocol, but the causal logic behind the experimental choices, ensuring a self-validating approach to structural confirmation.
The Structural Imperative: Keto-Enol Tautomerism
A critical consideration for β-dicarbonyl compounds such as this compound is the phenomenon of keto-enol tautomerism.[5] The molecule does not exist solely in its diketo form but is in a dynamic equilibrium with its enol tautomer.[6][7] This equilibrium is influenced by factors such as the solvent, temperature, and concentration, and its presence profoundly impacts the ¹H NMR spectrum.[8] An accurate structural validation, therefore, requires the identification and assignment of signals from both tautomeric forms. The diketo form contains a methylene bridge between two carbonyls, while the enol form features a vinyl proton and a hydroxyl proton, each with a distinct spectral signature.
Caption: Keto-Enol equilibrium of this compound.
¹H NMR Spectral Prediction: A Comparative Analysis
The power of ¹H NMR lies in its ability to discriminate between closely related structures. To illustrate this, we will compare the predicted spectrum of this compound with that of a potential synthetic byproduct or isomer, 3,7-dimethylnonane-4,6-dione.[9] The analysis below focuses on the diketo form for clarity, with the understanding that the enol form will also be present.
| Proton Label | Compound | Predicted δ (ppm) | Integration | Multiplicity | Rationale for Chemical Shift & Multiplicity |
| Ha | This compound | ~2.5 - 2.8 | 2H | Triplet (t) | Methine proton adjacent to a carbonyl group (deshielded). Split by the two Hb protons (n+1 = 2+1=3).[10][11] |
| Hb | This compound | ~1.5 - 1.7 | 4H | Sextet or Multiplet (m) | Methylene protons split by one Ha and three Hc protons. The complexity can lead to a multiplet. |
| Hc | This compound | ~0.8 - 1.0 | 6H | Triplet (t) | Terminal methyl group protons split by the two adjacent Hb protons (n+1 = 2+1=3). |
| Hd | This compound | ~3.5 - 3.7 | 2H | Singlet (s) | Methylene protons between two carbonyl groups are highly deshielded. No adjacent non-equivalent protons. |
| Ha' | 3,7-dimethylnonane-4,6-dione | ~2.6 - 2.9 | 2H | Multiplet (m) | Methine proton adjacent to a carbonyl, split by Hb' (2H) and Hc' (3H). |
| Hb' | 3,7-dimethylnonane-4,6-dione | ~1.4 - 1.7 | 4H | Multiplet (m) | Methylene protons split by Ha' (1H) and Hd' (3H). |
| Hc' | 3,7-dimethylnonane-4,6-dione | ~1.1 - 1.3 | 6H | Doublet (d) | Methyl protons split by the single adjacent Ha' proton (n+1 = 1+1=2). |
| Hd' | 3,7-dimethylnonane-4,6-dione | ~0.8 - 1.0 | 6H | Triplet (t) | Terminal methyl group protons split by the two adjacent Hb' protons (n+1 = 2+1=3). |
| He' | 3,7-dimethylnonane-4,6-dione | ~3.5 - 3.7 | 2H | Singlet (s) | Methylene protons between two carbonyls, same as Hd. |
Key Differentiating Features: The most telling difference lies in the signals for the alkyl side chains. For this compound, we expect a triplet for the terminal methyl (Hc). In contrast, the 3,7-dimethyl isomer would show a distinct doublet for its methyl group attached to the chiral center (Hc'). This fundamental difference in splitting patterns provides a definitive method for structural confirmation.[12]
Experimental Protocol for ¹H NMR Analysis
Trustworthiness in analytical data begins with a robust and well-documented experimental procedure. The following protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for structural validation.
-
Sample Preparation (The Foundation of Quality Data):
-
Step 1.1: Accurately weigh 5-10 mg of the purified this compound into a clean, dry vial. Causality: Sufficient concentration is required for a good signal-to-noise ratio, but excess can lead to line broadening.[13]
-
Step 1.2: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial.[14] CDCl₃ is a common choice for non-polar to moderately polar organic molecules.[15][16] Causality: Deuterated solvents are used to avoid a large, interfering solvent signal in the ¹H spectrum.
-
Step 1.3: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for acquiring sharp, well-resolved NMR signals.[17]
-
Step 1.4: Using a Pasteur pipette plugged with a small amount of cotton or glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.[18] Causality: Filtering removes any particulate matter that can disrupt the magnetic field homogeneity, leading to poor spectral resolution.
-
Step 1.5: Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent. Causality: TMS provides a reference signal at 0 ppm, allowing for accurate chemical shift calibration.[19]
-
Step 1.6: Cap the NMR tube securely to prevent solvent evaporation and contamination.[20]
-
-
Data Acquisition (Optimizing for Resolution):
-
Step 2.1: Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set using a depth gauge.
-
Step 2.2: Place the sample into the NMR magnet.
-
Step 2.3: Lock the spectrometer onto the deuterium signal of the solvent. Causality: The lock system compensates for any magnetic field drift, ensuring spectral stability over the course of the experiment.
-
Step 2.4: Shim the magnetic field. This is an iterative process of adjusting the shim coils to maximize the homogeneity of the magnetic field across the sample volume. Causality: Proper shimming is the most critical step for achieving high resolution and sharp, symmetrical peak shapes.[17]
-
Step 2.5: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).
-
Step 2.6: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
-
The Validation Workflow: From Spectrum to Structure
The final step is the logical interpretation of the acquired data to confirm or reject the proposed structure. This workflow ensures a systematic and unbiased evaluation.
Caption: Logical workflow for ¹H NMR-based structural validation.
By following this comprehensive guide, from understanding the underlying chemical principles to executing a meticulous experimental protocol and a logical data analysis workflow, researchers can confidently validate the structure of this compound. This level of analytical rigor is indispensable for advancing scientific discovery and ensuring the integrity of subsequent research and development.
References
- Abraham, R. J., et al. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]
- Organomation. (n.d.).
- Labinsights. (2025, February 19).
- University of Alberta. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
- Rochester Institute of Technology. (n.d.).
- JEOL. (n.d.).
- OpenOChem Learn. (n.d.). Interpreting. [Link]
- Alfa Chemistry. (n.d.).
- Slideshare. (n.d.). Spin spin splitting (n+1 Rule) NMR spectroscopy. [Link]
- McMurry, J. (n.d.). 13.6 Spin–Spin Splitting in 1H NMR Spectra. In Organic Chemistry: A Tenth Edition. [Link]
- ChemBK. (n.d.). 3,7-diethyl-3,7-dimethylnonane-4,6-dione. [Link]
- Western University. (n.d.).
- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
- Chemistry LibreTexts. (2024, February 26). 13.11: Spin-Spin Splitting in ¹H NMR Spectra. [Link]
- Fiveable. (n.d.). Spin–Spin Splitting in 1H NMR Spectra. [Link]
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
- PubChem. (n.d.). 3,7-Diethyl-3,7-dimethylnonane-4,6-dione. [Link]
- The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
- Royal Society of Chemistry. (2025, October 9). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. [Link]
- Royal Society of Chemistry. (2024, June 18). On the use OF 1H-NMR chemical shifts and thermodynamic data for the prediction of the predominant conformation of organic molecules in solution. [Link]
- ResearchGate. (2025, August 9). Complete prediction of the 1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. [Link]
- Pearson. (n.d.). 1H NMR:Spin-Splitting (N + 1) Rule: Videos & Practice Problems. [Link]
- Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. [Link]
- eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
- Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
- Alachem Co., Ltd. (n.d.). 872802-98-7 | this compound. [Link]
- Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. [Link]
- ChemRxiv. (n.d.). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. [Link]
- Amanote Research. (n.d.). (PDF) KETO–ENOL TAUTOMERISM IN Β-Dicarbonyls STUDIED BY. [Link]
- ResearchGate. (2025, August 6). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. [Link]
- Semantic Scholar. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. [Link]
- National Institutes of Health. (n.d.).
- PubChem. (n.d.). 3,7-Dimethyl-4,6-nonanedione. [Link]
- Bruker. (n.d.).
- Royal Society of Chemistry. (2021, November 9).
- ACS Publications. (n.d.). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. [Link]
Sources
- 1. CAS 872802-98-7: this compound | CymitQuimica [cymitquimica.com]
- 2. 872802-98-7 | this compound | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]
- 3. Interpreting | OpenOChem Learn [learn.openochem.org]
- 4. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 5. (PDF) KETO–ENOL TAUTOMERISM IN Β-Dicarbonyls STUDIED BY [research.amanote.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]
- 9. 3,7-Dimethyl-4,6-nonanedione | C11H20O2 | CID 21756632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Spin spin splitting (n+1 Rule) NMR spectroscopy | PPTX [slideshare.net]
- 11. 13.6 Spin–Spin Splitting in 1H NMR Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. fiveable.me [fiveable.me]
- 13. organomation.com [organomation.com]
- 14. publish.uwo.ca [publish.uwo.ca]
- 15. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 17. depts.washington.edu [depts.washington.edu]
- 18. sites.bu.edu [sites.bu.edu]
- 19. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 20. labinsights.nl [labinsights.nl]
A Senior Application Scientist's Guide to β-Diketone Synthesis: A Comparative Analysis of the Claisen Condensation and Modern Alternatives
Authored for Researchers, Scientists, and Drug Development Professionals
The β-dicarbonyl motif is a cornerstone in organic synthesis and medicinal chemistry. Its unique electronic properties, arising from the tautomeric relationship between the diketo and enol forms, make it a versatile precursor for a vast array of heterocyclic compounds, a powerful chelating agent for metal catalysts, and a common structural feature in numerous biologically active molecules.[1][2][3] Consequently, the efficient and selective synthesis of β-diketones is of paramount interest to the scientific community.[1][4][5]
This guide provides an in-depth comparison of the classical Claisen condensation with contemporary synthetic methodologies for preparing β-diketones. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, supported by experimental data and protocols to inform your synthetic strategy.
The Enduring Classic: The Claisen Condensation
For over a century, the Claisen condensation has been the go-to method for constructing the β-diketone framework.[2][6] The reaction facilitates a carbon-carbon bond formation between a ketone and an ester (or two esters) in the presence of a strong base.[6][7]
Mechanistic Rationale
The success of the Claisen condensation hinges on a sequence of equilibrium steps, ultimately driven to completion by a thermodynamically favorable final deprotonation.[6][8]
-
Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), abstracts an acidic α-proton from the ketone to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the ester.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide leaving group.
-
Driving the Reaction: The newly formed β-diketone has a highly acidic central methylene proton (pKa ≈ 9-11), which is readily deprotonated by the alkoxide base generated in the previous step.[8] This irreversible deprotonation forms a resonance-stabilized enolate and drives the entire reaction sequence to completion. An acidic workup is required in the final step to protonate this enolate and isolate the β-diketone product.[6]
Caption: Mechanism of the Claisen condensation for β-diketone synthesis.
Advantages and Limitations
The primary advantage of the Claisen condensation is its use of readily available and inexpensive starting materials.[9] However, its utility is hampered by several factors:
-
Harsh Conditions: The requirement for a stoichiometric amount of strong base limits its application to substrates lacking base-sensitive functional groups.[2]
-
Side Reactions: In "crossed" or "mixed" Claisen condensations involving two different enolizable carbonyl partners, a statistical mixture of up to four products can be formed, complicating purification and reducing the yield of the desired product.[10][11] This can be mitigated by using one non-enolizable partner (e.g., an aryl ester like ethyl benzoate).[10][12]
-
Steric Hindrance: The reaction is often inefficient for the synthesis of sterically hindered β-diketones, where bulky substituents impede the nucleophilic attack.[13][14]
Experimental Protocol: Synthesis of 1-(2-Thienyl)butane-1,3-dione
This protocol is adapted from a procedure developed for the synthesis of 2-thienyl diketones.[2]
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous diethyl ether.
-
Base Suspension: Add sodium ethoxide (NaOEt) to the solvent and stir to create a suspension.
-
Reagent Addition: A mixture of 2-acetylthiophene and ethyl acetate is added dropwise to the stirred suspension of the base at a controlled temperature. The quality of the base significantly impacts the reaction yield.[2]
-
Reaction: The reaction is stirred at room temperature for several hours until completion (monitored by TLC).
-
Workup and Purification: The reaction is quenched with a dilute acid. The crude product can be purified via the formation of its copper (II) chelate.[2][15] The crude diketone is treated with an aqueous solution of copper (II) acetate. The precipitated copper salt is filtered, washed, and then decomposed by treatment with a chelating agent like EDTA in a biphasic system to release the pure β-diketone.[2]
Alternative Strategy 1: The Baker-Venkataraman Rearrangement
For the specific synthesis of ortho-hydroxyaryl β-diketones, a key scaffold in flavonoids and chromones, the Baker-Venkataraman rearrangement offers a powerful and regioselective alternative.[16][17][18]
Mechanistic Rationale
This reaction is an intramolecular, base-catalyzed rearrangement of an o-acyloxyaryl ketone.[16][19]
-
Enolate Formation: A strong base (e.g., KOH, NaH) abstracts the α-proton from the ketone moiety to generate a stabilized enolate.[16][17][19]
-
Intramolecular Acyl Transfer: The nucleophilic enolate attacks the adjacent ester carbonyl in an intramolecular fashion, forming a cyclic alkoxide intermediate.[19][20]
-
Ring Opening: The cyclic intermediate opens to form a more stable phenoxide, which upon acidic workup, yields the final o-hydroxyaryl β-diketone.[19] The reaction is driven by the formation of the stable phenoxide.[16]
Caption: Mechanism of the Baker-Venkataraman Rearrangement.
Experimental Protocol (General)
-
Dissolution: The starting o-acyloxyaryl ketone is dissolved in a suitable anhydrous aprotic solvent, such as THF or DMSO.[16][17]
-
Base Addition: A strong base, such as powdered KOH or NaH, is added portion-wise to the solution at room temperature or with gentle heating.[16][17]
-
Reaction: The mixture is stirred for a period ranging from a few hours to overnight, depending on the substrate and base reactivity.[16]
-
Workup: The reaction is carefully quenched with ice and then acidified to precipitate the crude β-diketone product, which can be purified by recrystallization.
Alternative Strategy 2: Synthesis via Soft Enolization
To circumvent the limitations of strong bases, "soft enolization" techniques have been developed. These methods offer greater functional group tolerance and are particularly effective for synthesizing sterically demanding β-diketones.[2][14]
Mechanistic Rationale
This approach typically involves the acylation of a pre-formed or transiently generated enolate with a highly reactive acylating agent, such as an acid chloride, under milder conditions.[14][21] The use of a Lewis acid like MgBr₂·OEt₂ can facilitate enolate formation and subsequent acylation without the need for strong Brønsted bases.[22]
Advantages
-
High Yields for Hindered Substrates: This is often the method of choice for preparing bulky β-diketones. An improved synthesis of dipivaloylmethane (DPM) using pivaloyl chloride and sodium pinacolonate reports a 90% yield, a significant improvement over traditional Claisen routes.[14]
-
Functional Group Tolerance: The absence of strong, nucleophilic bases allows for the presence of a wider range of functional groups in the starting materials.
-
Increased Reactivity: Acid chlorides are more potent electrophiles than esters, often leading to faster reaction times and higher efficiency.
Experimental Protocol: Synthesis of Dipivaloylmethane (DPM)
This protocol is based on an improved method for hindered β-diketones.[14]
-
Enolate Preparation: Sodium pinacolonate (the enolate precursor) is suspended in an anhydrous, non-coordinating solvent like toluene.
-
Acylation: Pivaloyl chloride is added to the suspension. The reaction is heated to facilitate the condensation.
-
Reaction Monitoring: The progress of the reaction is monitored by GC-MS or TLC.
-
Workup: Upon completion, the reaction mixture is cooled and subjected to an acidic workup to neutralize any remaining base and protonate the product.
-
Purification: The product is isolated by extraction and purified by vacuum distillation to yield the highly pure, sterically hindered β-diketone.
Quantitative Comparison of Synthetic Methods
| Feature | Claisen Condensation | Baker-Venkataraman Rearrangement | Soft Enolization (Acid Chloride) |
| Typical Yield | Moderate to Good (50-70%). Can be lower for crossed/hindered cases.[23] | High to Excellent (>80%) | Good to Excellent (70-95%).[14] |
| Substrate Scope | Broad, but limited by base-sensitivity and steric hindrance. | Specific for o-hydroxyaryl β-diketones.[16][17] | Excellent for sterically hindered substrates; good functional group tolerance.[14] |
| Key Reagents | Ketone, Ester, Strong Base (NaH, NaOEt, LDA).[10] | o-Acyloxyaryl Ketone, Strong Base (KOH, NaH).[16][17] | Ketone, Acid Chloride, Lewis Acid (e.g., MgBr₂·OEt₂).[22] |
| Reaction Conditions | Stoichiometric strong base; variable temperature. | Catalytic or stoichiometric base; RT to reflux.[16] | Milder conditions; avoids strong Brønsted bases. |
| Advantages | Uses readily available starting materials; well-established.[9] | Excellent regioselectivity; high yields for specific products.[16] | Superior for hindered ketones; high yields; good functional group tolerance.[2][14] |
| Limitations | Risk of side-reactions; poor for hindered substrates; base-sensitive groups incompatible.[2][14] | Limited to a specific product class. | Requires synthesis of acid chlorides; Lewis acid may be moisture sensitive. |
Conclusion and Future Outlook
The synthesis of β-diketones is a mature field, yet one that continues to evolve. While the Claisen condensation remains a valuable tool for constructing simple, non-sensitive dicarbonyl compounds from inexpensive precursors, its limitations necessitate a broader toolkit for the modern synthetic chemist.
The Baker-Venkataraman rearrangement stands out as the premier choice for its specific substrate class, offering unparalleled regioselectivity and efficiency. For complex targets, particularly those featuring significant steric bulk or base-labile functionalities, soft enolization methods utilizing potent acylating agents like acid chlorides represent the state-of-the-art, delivering high yields where the classical Claisen fails.
The choice of synthetic route is ultimately dictated by the specific structural attributes of the target β-diketone. A thorough understanding of the mechanistic advantages and practical limitations of each method, as outlined in this guide, is crucial for designing an efficient and successful synthetic campaign. Future developments will likely continue to focus on expanding the scope of catalytic and more environmentally benign methodologies for these invaluable synthetic intermediates.[2][5]
References
- Organic Chemistry Reaction. (2025). Baker-Venkataraman Rearrangement.
- idUS. Recent developments in the synthesis of β-diketones.
- de Gonzalo, G., & Alcántara, A. R. (2021). Recent Developments in the Synthesis of β-Diketones. Pharmaceuticals (Basel, Switzerland), 14(10), 1043.
- ResearchGate. (2021). Recent Developments in the Synthesis of β-Diketones.
- MDPI. (2021). Recent Developments in the Synthesis of β-Diketones.
- Fiveable. Mixed Claisen Condensations | Organic Chemistry Class Notes.
- Wikipedia. Baker–Venkataraman rearrangement.
- PubMed. (2021). Recent Developments in the Synthesis of β-Diketones.
- RSC Education. Baker-Venkataraman Rearrangement.
- Semantic Scholar. (2021). Recent Developments in the Synthesis of β-Diketones.
- MDPI. β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications.
- Organic Chemistry Portal. Claisen Condensation.
- Wikipedia. Claisen condensation.
- BYJU'S. Claisen Condensation Mechanism.
- Morressier. (2019). Sterically hindered β-diketones: Synthesis and applications in catalysis.
- JoVE. (2025). Video: β-Dicarbonyl Compounds via Crossed Claisen Condensations.
- Organic Chemistry Portal. β-Diketone synthesis by oxidation.
- ResearchGate. (2025). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review.
- National Institutes of Health. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety.
- Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
- KPU Pressbooks. 8.3 β-dicarbonyl Compounds in Organic Synthesis.
- University of Texas at Dallas. Chapter 19 – Synthesis and Reactions of β-Dicarbonyl Compounds.
- International Journal of Pharmaceutical Research and Allied Sciences. β-diketones: Important Intermediates for Drug Synthesis.
- ResearchGate. (2019). Synthesis of Sterically Hindered β-Diketones via Condensation of Acid Chlorides with Enolates.
- Organic Chemistry Portal. Synthesis of 1,3-diketones.
Sources
- 1. idus.us.es [idus.us.es]
- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Developments in the Synthesis of β-Diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Recent Developments in the Synthesis of β-Diketones | Semantic Scholar [semanticscholar.org]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Claisen Condensation [organic-chemistry.org]
- 11. Video: β-Dicarbonyl Compounds via Crossed Claisen Condensations [jove.com]
- 12. fiveable.me [fiveable.me]
- 13. Sterically hindered <i>β</i>-diketones: Synthesis and applications in catalysis [morressier.com]
- 14. researchgate.net [researchgate.net]
- 15. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. jk-sci.com [jk-sci.com]
- 18. Baker-Venkataraman Rearrangement [drugfuture.com]
- 19. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 20. chemistry-reaction.com [chemistry-reaction.com]
- 21. Recent Developments in the Synthesis of β-Diketones [mdpi.com]
- 22. 1,3-Diketone synthesis [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Stability Constants of Metal Complexes with β-Diketones
Introduction
Metal β-diketonate complexes are a cornerstone of coordination chemistry, finding extensive application as catalysts, precursors for material synthesis, and, increasingly, as therapeutic agents in drug development.[1][2] These compounds are formed by the coordination of a metal ion with a β-diketonate anion, which acts as a bidentate ligand, binding through its two oxygen atoms to form a highly stable six-membered chelate ring.[1] The thermodynamic stability of these complexes in solution is a critical parameter that governs their formation, reactivity, and utility. This stability is quantitatively expressed by the equilibrium constant for the formation reaction, known as the stability constant (K) , also referred to as the formation or binding constant.[3][4]
A higher stability constant signifies a stronger interaction between the metal ion and the ligand, resulting in a greater concentration of the complex at equilibrium.[4] Understanding these values is paramount for researchers, as it allows for the precise calculation and prediction of complex concentrations under various experimental conditions, which is fundamental for designing and controlling chemical processes.[3][5]
This guide provides an in-depth comparison of the factors influencing the stability of metal β-diketonate complexes, details the primary experimental methodologies for their determination with supporting protocols, and presents comparative data for common β-diketone ligands such as acetylacetone (acac), dibenzoylmethane (dbm), and thenoyltrifluoroacetone (tta).
The Theoretical Framework: Causality Behind Complex Stability
The magnitude of the stability constant is not arbitrary; it is dictated by a confluence of factors related to the intrinsic properties of both the central metal ion and the β-diketone ligand, as well as overarching thermodynamic principles.
The Central Metal Ion
-
Charge and Ionic Radius: The stability of a complex is significantly influenced by the electrostatic attraction between the metal cation and the negatively charged ligand. A higher charge and smaller ionic radius of the metal ion lead to a greater charge density, resulting in a stronger M-L bond and a more stable complex.[6] For divalent transition metal ions, this trend is famously captured by the Irving-Williams series , which shows that stability generally increases across the period: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[7]
-
Hard and Soft Acids and Bases (HSAB) Principle: This principle provides a framework for predicting interaction strength. Metal ions can be classified as hard, soft, or borderline acids, while ligands are classified as bases. β-diketones, with their oxygen donor atoms, are considered hard bases . According to the HSAB principle, hard acids prefer to bind to hard bases. Therefore, β-diketones form exceptionally stable complexes with hard metal ions like Fe(III), Cr(III), and V(IV), and borderline acids like Cu(II) and Ni(II).[8][9]
The β-Diketone Ligand
-
Basic Strength (pKa): The β-diketone ligand must first deprotonate to form the coordinating anion. A more basic ligand (i.e., one with a higher pKa value) holds its proton more tightly but also forms a more stable complex once deprotonated. This is because the factors that increase the affinity for a proton often also increase the affinity for a metal ion.
-
Substituent Effects: The electronic properties of the substituents on the β-diketone backbone have a profound impact.
-
Electron-donating groups (e.g., methyl, -CH₃) increase the electron density on the oxygen atoms, thereby increasing the ligand's basicity and leading to the formation of more stable complexes.
-
Electron-withdrawing groups (e.g., trifluoromethyl, -CF₃, as in thenoyltrifluoroacetone) decrease the electron density on the oxygen atoms. This lowers the ligand's basicity and results in less stable metal complexes.[9][10]
-
The Chelate Effect: A Dominant Thermodynamic Driver
The single most important factor contributing to the high stability of metal β-diketonate complexes is the chelate effect . This thermodynamic principle states that complexes formed by multidentate ligands (which bind to the metal at multiple sites, like β-diketones) are significantly more stable than complexes formed by a corresponding number of analogous monodentate ligands.[11] The formation of a six-membered chelate ring upon coordination of the β-diketonate anion is entropically favored. The reaction of a hydrated metal ion with one bidentate ligand releases two or more solvent molecules, leading to an increase in the number of free particles in the system and thus a positive entropy change (ΔS), which contributes to a more negative (more favorable) Gibbs free energy change (ΔG = ΔH - TΔS).[1]
Caption: The Chelate Effect: Enhanced stability due to favorable entropy change.
A Comparative Guide to Experimental Determination Methods
Several robust methods exist for determining stability constants, each with distinct principles, advantages, and limitations. The choice of method is critical and depends on the specific properties of the metal-ligand system.
Potentiometric (pH-Metric) Titration
This is one of the most accurate and widely used techniques for determining stability constants.[12]
Causality Behind the Method: The method is based on the competition between the metal ion (Mⁿ⁺) and protons (H⁺) for the β-diketone ligand (HL).[13] When the metal complex forms, it releases a proton, causing a change in the solution's pH.
Mⁿ⁺ + HL ⇌ ML⁽ⁿ⁻¹⁾⁺ + H⁺
By titrating a solution containing the metal ion and the ligand with a standardized, carbonate-free strong base, the resulting change in pH can be precisely monitored.[1] The titration data allows for the calculation of the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L⁻]), from which stepwise stability constants (K₁, K₂, K₃...) can be derived using computational methods.[5] The Irving-Rossotti method is a classical and powerful approach for these calculations.[13]
Self-Validating Protocol: Potentiometric Titration (Irving-Rossotti Method)
-
Solution Preparation:
-
Prepare standardized stock solutions of:
-
A strong acid (e.g., 0.1 M HClO₄ or HNO₃).[14]
-
A carbonate-free strong base (e.g., 0.1 M NaOH or KOH).[15]
-
The metal salt (e.g., 0.01 M Cu(NO₃)₂). The anion should be non-complexing.[15]
-
The β-diketone ligand (e.g., 0.02 M acetylacetone) in an appropriate solvent (e.g., 50% v/v dioxane-water to ensure solubility).[10]
-
An inert background electrolyte (e.g., 1.0 M KNO₃ or NaClO₄) to maintain constant ionic strength.[16]
-
-
-
Calibration: Calibrate the pH electrode system using at least two standard buffers that bracket the expected pH range of the titration. It is crucial to convert pH readings to hydrogen ion concentrations ([H⁺]) for accurate calculations.[15]
-
Titration Sets: Perform three separate titrations at a constant temperature (e.g., 25.0 ± 0.1 °C)[15]:
-
(A) Acid Only: Free acid + inert electrolyte. This determines the exact concentration of the base.
-
(B) Acid + Ligand: Free acid + ligand + inert electrolyte. This is used to determine the protonation constant (pKa) of the ligand.
-
(C) Acid + Ligand + Metal: Free acid + ligand + metal salt + inert electrolyte. This is the experimental titration for determining the stability constants.
-
-
Data Acquisition: Add the standard base titrant in small, precise increments, recording the pH meter reading after each addition once the reading has stabilized.
-
Calculation:
-
Plot the pH reading versus the volume of base added for all three titrations.
-
From these curves, calculate n̄ (average number of ligands per metal ion) and pL (-log[L⁻]) at various points along titration curve (C).
-
Construct a "formation curve" by plotting n̄ versus pL.
-
The stepwise stability constants (log Kₙ) can be determined from this curve. For example, the value of pL at n̄ = 0.5 corresponds to log K₁, and at n̄ = 1.5, it corresponds to log K₂.[17] More accurate values are obtained using specialized computer programs for data fitting.[18]
-
Caption: Workflow for potentiometric determination of stability constants.
Spectrophotometry (UV-Vis)
This method is particularly suitable for systems involving colored metal ions or ligands, where complex formation leads to a significant change in the UV-Vis absorption spectrum.[19]
Causality Behind the Method: The formation of a metal-ligand complex creates a new chemical species with a unique molar absorptivity (ε). According to Beer's Law (A = εcl), the measured absorbance (A) of a solution is directly proportional to the concentration of the absorbing species. By systematically varying the concentrations of the metal and ligand, the concentration of the complex at equilibrium can be determined, from which the stability constant is calculated.[13]
Self-Validating Protocol: Job's Method of Continuous Variation
This method is effective for determining the stoichiometry and stability constant of a single, dominant complex in solution.[8]
-
Solution Preparation:
-
Prepare equimolar stock solutions of the metal salt and the β-diketone ligand (e.g., 1.0 x 10⁻³ M).
-
-
Wavelength Selection:
-
Record the absorption spectra of the metal salt solution, the ligand solution, and a solution containing a mixture of both.
-
Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex, preferably at a wavelength where the individual reactants have minimal absorbance.[8]
-
-
Preparation of Series:
-
Prepare a series of solutions by mixing the equimolar stock solutions in varying proportions, while keeping the total molar concentration (C_metal + C_ligand) and the total volume constant. For example, prepare 11 solutions in 10 mL volumetric flasks, varying the mole fraction of the ligand (X_L) from 0 to 1.0 in increments of 0.1 (e.g., 1 mL metal + 9 mL ligand, 2 mL metal + 8 mL ligand, etc.).
-
-
Data Acquisition:
-
Measure the absorbance of each solution at the predetermined λ_max. Use a solution of the ligand at the corresponding concentration as a blank if the ligand absorbs at λ_max.
-
-
Stoichiometry Determination:
-
Plot the measured absorbance versus the mole fraction of the ligand (X_L).
-
The plot will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex. For example, a peak at X_L = 0.67 indicates a 1:2 (ML₂) complex.[19]
-
-
Calculation of K:
-
The stability constant (K) can be calculated from the absorbance data of the ascending or descending portions of the Job's plot, where both the complex and one of the reactants are in equilibrium. The calculation involves using the concentrations of all species at equilibrium, determined from the measured absorbance and the known initial concentrations.[20]
-
Comparative Data: Stability Constants of Metal-β-Diketonate Complexes
The following table summarizes experimentally determined overall stability constants (log βₙ) for selected divalent and trivalent metal ions with common β-diketone ligands. These values are compiled from various sources and are generally determined in mixed aqueous-organic solvents at constant ionic strength and temperature.
| Metal Ion | Ligand | Log β₁ | Log β₂ | Log β₃ | Reference |
| Cu(II) | Acetylacetone (acac) | 8.16 | 14.80 | - | [21] |
| Thenoyltrifluoroacetone (tta) | 6.70 | 12.19 | - | [22] | |
| Dibenzoylmethane (dbm) | 10.5 | 20.0 | - | [23] | |
| Ni(II) | Acetylacetone (acac) | 5.85 | 10.65 | - | [21] |
| Thenoyltrifluoroacetone (tta) | 5.30 | 9.50 | - | [22] | |
| Co(II) | Acetylacetone (acac) | 5.20 | 9.30 | - | [21] |
| Fe(III) | Acetylacetone (acac) | 11.4 | 21.3 | 28.3 | [8][21] |
| Cr(III) | Acetylacetone (acac) | 10.1 | 19.1 | 26.5 | [8][24] |
Note: Stability constants are highly dependent on experimental conditions such as solvent, temperature, and ionic strength. The values presented are for comparative purposes.[3][16]
Analysis of Experimental Data
-
Irving-Williams Series: The data for acetylacetone complexes clearly follows the Irving-Williams order of stability for divalent metals: Co(II) < Ni(II) < Cu(II). The Cu(II) complex is significantly more stable due to the Jahn-Teller effect.
-
Effect of Metal Ion Charge: The trivalent ions Fe(III) and Cr(III) form vastly more stable complexes than the divalent ions, as evidenced by their much larger log β values. This is a direct consequence of their higher charge density, which leads to a stronger electrostatic interaction with the ligand.[6]
-
Effect of Ligand Substituents: Comparing the data for Cu(II), the stability follows the order: thenoyltrifluoroacetone < acetylacetone < dibenzoylmethane.
-
The trifluoromethyl group (-CF₃) in tta is strongly electron-withdrawing, reducing the basicity of the ligand and thus the stability of its complex.[10]
-
The methyl groups in acac are weakly electron-donating.
-
The phenyl groups in dbm can participate in resonance, which can influence the electron density and steric profile, in this case leading to a highly stable complex.
-
Conclusion
For researchers in chemistry and drug development, a quantitative understanding of complex stability is indispensable. This guide has detailed the fundamental principles governing the stability of metal-β-diketonate complexes, focusing on the properties of the metal ion, the ligand, and the powerful chelate effect. We have provided a comparative overview of the two primary experimental methods—potentiometric titration and UV-Vis spectrophotometry—complete with self-validating protocols to ensure technical accuracy and reproducibility.
The presented data clearly demonstrates the predictable trends in stability based on the Irving-Williams series, metal ion charge, and the electronic effects of ligand substituents. The choice of experimental method should be guided by the specific characteristics of the system; potentiometry offers unparalleled accuracy for determining stepwise constants, while spectrophotometry is a valuable tool for colored complexes. By applying these principles and methodologies, researchers can effectively characterize and harness the properties of metal-β-diketonate complexes for a wide array of scientific applications.
References
- STABILITY CONSTANTS AND THEIR MEASUREMENT. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the Thermodynamic Properties of Acetylacetonate Complexes.
- Janrao, D. M., et al. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. ResearchGate.
- Ansari, F. B., et al. (n.d.). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID.
- Scribd. (n.d.). Stability Constants in Metal Complexes | PDF.
- Hakimi, M., et al. (2008). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. Asian Journal of Chemistry, 20(7), 5497-5502.
- Stary, J., & Liljenzin, J. O. (1982). Critical Evaluation of Equilibrium Constants Involving Acetylacetone and its Metal Chelates. Pure and Applied Chemistry, 54(12), 2557-2592.
- Wikipedia. (n.d.). Stability constants of complexes.
- Mane, S. B., et al. (n.d.). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Publication Corporation.
- El-Gahami, M. A., et al. (2021). Coordination compounds of some transition metal ions with new Schiff base ligand derived from dibenzoyl methane. ResearchGate.
- Wacker, M., & Seubert, A. (2014). Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection. RSC Publishing.
- Rocha, F. R. P., et al. (2022). Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands. MDPI.
- Journal of Chemical Education. (n.d.). The determination of stability constants of complex inorganic species in aqueous solutions.
- Marafante, M., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST.
- IJSART. (n.d.). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium.
- Spectrophotometric Study of Stability Constants of Fe (III), Co (II) and Cu (II) Complexes of Salicylhydroxamic Acid at Room Temperatures. (n.d.).
- IOSR Journal. (2022). Kinetic and mechanistic studies of metal complexes of – diketones - a review.
- CURRENT RESEARCH WEB. (n.d.). 873-883 - Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin Abeer A. Faheim1 and Amal M. Al-Khudaydi2.
- Brito, F., et al. (2014). Stability constants pqr of V II -, V III -and V IV -acetylacetone complexes. ResearchGate.
- Physico-chemical Studies and Thermal Decomposition Kinetics of Some Metal Complexes of Dibenzoylmethane L-Histidine. (n.d.).
- A STUDY ON SPECTROPHOTOMETRIC DETERMINATION STABILITY CONSTANT. (n.d.).
- American Chemical Society. (n.d.). Stability Constants of the Acetylacetone-Chromium(II) Complexes. Inorganic Chemistry.
- ResearchGate. (2006). (PDF) Synthesis of tris(β-diketones) and study of their complexation with some transition metals.
- Hakimi, M., et al. (2008). Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. ResearchGate.
- GUIDELINES FOR THE DETERMINATION OF STABILITY. (n.d.).
- Wikipedia. (n.d.). Metal acetylacetonates.
- ResearchGate. (2014). Synthesis and reactivity of some first-row transition metal complexes of 2-thenoyltrifluoroacetone towards N,N-dialkyl dithiocarbamate.
- Taft, R. W., Jr., & Cook, E. H. (1959). Rate and Equilibrium in First Complex Formation between Thenoyltrifluoroacetone (TTA) and Aqueous Metal Ions. Journal of the American Chemical Society.
- IUPAC. (n.d.). stability constant. The IUPAC Compendium of Chemical Terminology.
- ResearchGate. (2013). (PDF) Critical evaluation of stability constants of phosphonic acids (IUPAC Technical Report).
- Slideshare. (n.d.). Factors affecting stability of metal complexes.
- Sankhe, S., et al. (n.d.). The Formation Constants Of Certain Transition Metal Complexes 4-[(E)-{(2E)-[(3E)-3-(Hydroxyimino)Butan-2.
- Unacademy. (n.d.). Factors affecting the stability of complexes.
- Semantic Scholar. (n.d.). Stability Constants of Metal Complexes in Solution.
- Stability constants of metal complexes and their applications. (n.d.).
- ResearchGate. (n.d.). Stability constants of various metal complexes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Metal acetylacetonates - Wikipedia [en.wikipedia.org]
- 3. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 4. goldbook.iupac.org [goldbook.iupac.org]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting stability of metal complexes | PPTX [slideshare.net]
- 7. kuey.net [kuey.net]
- 8. asianpubs.org [asianpubs.org]
- 9. iosrjournals.org [iosrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ijsart.com [ijsart.com]
- 13. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 14. hakon-art.com [hakon-art.com]
- 15. cost-nectar.eu [cost-nectar.eu]
- 16. Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection ... - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C3JA50358E [pubs.rsc.org]
- 17. asianpubs.org [asianpubs.org]
- 18. d-nb.info [d-nb.info]
- 19. ijsr.net [ijsr.net]
- 20. curresweb.com [curresweb.com]
- 21. iupac.org [iupac.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. asianpubs.org [asianpubs.org]
- 24. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Docking Studies of β-Diketones with Therapeutic Targets
This guide provides an in-depth technical comparison of molecular docking methodologies for studying the interactions of β-diketone scaffolds with prominent therapeutic targets. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and validated approach to computational drug discovery.
Introduction: The Therapeutic Potential of the β-Diketone Scaffold
The β-diketone moiety is a versatile pharmacophore found in both natural products and synthetic compounds, endowed with a remarkable range of biological activities.[1] Its ability to exist in keto-enol tautomeric forms and its metal-chelating properties contribute to its diverse pharmacological profile, which includes anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects.[1][2] A prime example is curcumin, the principal curcuminoid in turmeric, which has been extensively studied for its therapeutic properties against a multitude of diseases.[3][4] The β-diketone scaffold is a key structural feature in many approved drugs and clinical candidates, highlighting its significance in medicinal chemistry.[2]
Molecular docking has emerged as a powerful computational tool to elucidate the binding mechanisms of β-diketones with their biological targets at an atomic level. This guide will explore docking studies of β-diketones against two clinically relevant targets: Cyclooxygenase-2 (COX-2), a key enzyme in inflammation and cancer, and the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical regulator of cell growth and proliferation frequently dysregulated in cancer.[5][6]
The Criticality of Tautomerism in Docking β-Diketones
A crucial aspect of accurately docking β-diketones is the consideration of their keto-enol tautomerism. The dominant tautomeric form can significantly influence the ligand's shape, hydrogen bonding capacity, and overall interaction with the target protein.[7][8][9][10][11] Linear β-diketones typically exist as a mixture of a diketo form and a more stable enol form, with the enol form itself having two rapidly interconverting tautomers.[7][8][10] The failure to account for the correct tautomeric state is a critical oversight that can lead to inaccurate binding mode predictions.[7] Therefore, it is imperative to prepare the correct or most probable tautomeric and protonation state of the β-diketone ligand prior to docking.
Comparative Docking Workflow and Methodologies
A typical molecular docking workflow involves several key stages, from target and ligand preparation to the final analysis of results. This section will compare different approaches and software at each stage, providing a rationale for the recommended best practices.
Caption: A generalized workflow for molecular docking studies.
Choice of Docking Software: A Comparative Overview
Several software packages are available for molecular docking, each with its own algorithms and scoring functions. This guide will focus on three widely used programs: AutoDock Vina, GOLD, and Glide.
| Software | Algorithm | Key Features |
| AutoDock Vina | Employs a Lamarckian genetic algorithm and an empirical scoring function.[7] | Open-source and widely used in academia. Known for its speed and efficiency. |
| GOLD | Utilizes a genetic algorithm for flexible ligand docking.[12] | Offers multiple scoring functions (e.g., GoldScore, ChemScore, ASP, ChemPLP) and can handle protein flexibility to some extent.[3] |
| Glide | Uses a hierarchical series of filters to search for favorable ligand poses. | Part of the Schrödinger suite, known for its accuracy in pose prediction.[13] |
Studies have shown that the performance of these programs can be target-dependent.[13] Glide has been reported to perform consistently well across a diverse range of binding sites, while the performance of GOLD and AutoDock can be more variable.[13] For the purpose of this guide's detailed protocol, we will focus on AutoDock Vina due to its accessibility and widespread use.
Case Study 1: Docking of Curcumin into the COX-2 Active Site
Target: Cyclooxygenase-2 (COX-2) PDB ID: 1CX2 (Murine COX-2 complexed with a selective inhibitor)[14] Ligand: Curcumin
Curcumin has been shown to inhibit COX-2 activity, and docking studies have been employed to understand its binding mechanism.[15][16]
Experimental Data for Validation
| Compound | Docking Score (kcal/mol) | Experimental IC50 (µM) | Reference |
| Curcumin | -9.1 | 2 - 52 | [4][15] |
| Demethoxycurcumin | -8.5 | N/A | [7] |
| Bisdemethoxycurcumin | -8.2 | N/A | [7] |
Note: Experimental IC50 values for curcumin can vary significantly depending on the assay conditions.[15]
Docking Analysis
Docking studies of curcumin and its analogues into the COX-2 active site have revealed that the β-diketone moiety plays a crucial role in binding. The enol form is predicted to be the bioactive conformation, forming key hydrogen bonds with active site residues. Binding energies for curcumin analogues have been reported in the range of -7.5 to -8.2 kcal/mol using AutoDock.[15] One study reported a binding energy of -9.1 kcal/mol for curcumin with COX-2.[4] These computational results are in general agreement with the experimentally observed inhibitory activity of curcumin against COX-2.[15]
Case Study 2: Docking of a Synthetic β-Diketone Inhibitor into the EGFR Kinase Domain
Target: Epidermal Growth Factor Receptor (EGFR) Kinase Domain PDB ID: 1M17 (EGFR kinase domain complexed with Erlotinib)[1][3][5][17][18] Ligand: A representative synthetic β-diketone based EGFR inhibitor.
The EGFR signaling pathway is a key driver of cell proliferation, and its dysregulation is a hallmark of many cancers.[19][20][21][22] Small molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain are a major class of anticancer drugs.[23] β-diketone containing compounds have been designed and evaluated as EGFR inhibitors.[6]
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of TKIs.
Experimental Data for Validation
| Compound ID | Docking Score (Glide XP, kcal/mol) | Experimental IC50 (nM) | Reference |
| BDB: 50102417 | -9.01 | 10 | [3] |
| BDB: 50162990 | -9.51 | 3.2 | [3] |
| Erlotinib (Reference) | -11.4 (approx.) | 2 | [3][24] |
Docking Analysis
Molecular docking studies of β-diketone based inhibitors into the EGFR kinase domain (PDB ID: 1M17) have demonstrated their ability to occupy the ATP-binding pocket.[3][6][24] The docking scores often show a good correlation with the experimentally determined IC50 values. For instance, compounds with lower (more favorable) docking scores generally exhibit higher inhibitory potency.[3] These studies highlight the utility of molecular docking in the rational design and optimization of novel EGFR inhibitors based on the β-diketone scaffold.
Experimental Protocol: A Step-by-Step Guide to Docking a β-Diketone with AutoDock Vina
This protocol provides a detailed methodology for docking a β-diketone ligand into a protein target using AutoDock Vina.
Software Required:
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: The docking engine.
-
PyMOL or Chimera: For visualization and analysis.
Step 1: Target Protein Preparation
-
Download the protein structure from the Protein Data Bank (e.g., PDB ID: 1M17 for EGFR).
-
Open the PDB file in AutoDock Tools (ADT).
-
Remove water molecules and any co-crystallized ligands or heteroatoms.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared protein in PDBQT format.
Step 2: β-Diketone Ligand Preparation
-
Obtain the 2D structure of the β-diketone ligand.
-
Crucially, determine the most stable tautomer (usually the enol form). This can be done using quantum mechanical calculations or by consulting the literature.[7][8][9][10][11]
-
Generate the 3D coordinates of the chosen tautomer using a molecule builder/editor.
-
Perform energy minimization of the 3D structure.
-
Open the ligand file in ADT.
-
Define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
Step 3: Grid Box Generation
-
Load the prepared protein (PDBQT file) into ADT.
-
Define the binding site by creating a grid box. The grid box should be centered on the active site, which can be identified from the position of the co-crystallized ligand in the original PDB file.
-
Ensure the grid box is large enough to accommodate the ligand and allow for conformational sampling.
Step 4: Running the Docking Simulation
-
Create a configuration file (conf.txt) that specifies the paths to the protein and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
Execute AutoDock Vina from the command line, providing the configuration file as input.
Step 5: Analysis of Docking Results
-
AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
Visualize the docked poses in the context of the protein's binding site using PyMOL or Chimera.
-
Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-scoring pose and the protein residues.
-
Compare the docked pose with the binding mode of the co-crystallized ligand (if available) to validate the docking protocol. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose should ideally be less than 2.0 Å.
Conclusion and Future Perspectives
Molecular docking is an invaluable tool for understanding the structure-activity relationships of β-diketone compounds and for guiding the design of novel therapeutic agents. This guide has provided a comprehensive overview of the key considerations and methodologies for performing reliable docking studies of β-diketones with clinically relevant targets. The importance of considering ligand tautomerism cannot be overstated, as it is fundamental to the scientific integrity of the simulation.
By carefully preparing the target and ligand, selecting appropriate docking software and parameters, and validating the computational results against experimental data, researchers can confidently leverage molecular docking to accelerate the discovery and development of new drugs based on the versatile β-diketone scaffold. Future advancements in docking algorithms, including enhanced treatment of protein flexibility and more accurate scoring functions, will further refine the predictive power of these computational methods.
References
- β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. (n.d.). MDPI.
- Design, Synthesis, and Molecular Docking Studies of Curcumin Hybrid Conjugates as Potential Therapeutics for Breast Cancer. (2022). MDPI.
- Anticancer potential of some β-diketonates: DNA interactions, protein binding properties, and molecular docking study. (2022). PubMed.
- Molecular Docking Studies of Curcumin Derivatives with Multiple Protein Targets for Procarcinogen Activating Enzyme Inhibition. (2010). ResearchGate.
- Molecular docking analysis of curcumin analogues with COX-2. (2017). National Center for Biotechnology Information.
- Molecular docking analysis of curcumin analogues with COX-2. (2017). Scilit.
- Original Article - Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. (2021). Pharmaspire.
- Fluorocurcumins as Cyclooxygenase-2 Inhibitor: Molecular Docking, Pharmacokinetics and Tissue Distribution in Mice. (2011). National Center for Biotechnology Information.
- 5KIR: The Structure of Vioxx Bound to Human COX-2. (2016). RCSB PDB.
- A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. (2005). ACS Publications.
- Protein-ligand docking and virtual screening with GOLD. (2021). ResearchGate.
- Tautomeric and conformational properties of ??-diketones. (2018). ResearchGate.
- (a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors. (n.d.). ResearchGate.
- 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. (1997). RCSB PDB.
- Structural Studies of β-Diketones and Their Implications on Biological Effects. (2021). National Center for Biotechnology Information.
- Molecular Docking Analysis of Curcumin Against COX-2. (2023). ResearchGate.
- Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands. (2021). National Center for Biotechnology Information.
- Tautomerism of β-Diketones and β-Thioxoketones. (2023). MDPI.
- Molecular docking analysis of curcumin analogues with COX-2. (2017). ResearchGate.
- Introduction to Protein-ligand docking with GOLD. (n.d.). CCDC.
- Molecular docking and rescoring studies of EGFR inhibitor ligands using prime MMGB/SA approach. (2013). ResearchGate.
- Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. (2024). National Center for Biotechnology Information.
- Diagram of EGFR signaling pathway showing impact of gefitinib and... (n.d.). ResearchGate.
- Molecular Docking Flowchart. (n.d.). Atharva Tilewale.
- EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx.
- Tautomerism of β-Diketones and β-Thioxoketones. (2023). Encyclopedia.pub.
- (PDF) Tautomerism of β-Diketones and β-Thioxoketones. (2023). ResearchGate.
- Tautomerism of β-Diketones and β-Thioxoketones. (2023). Roskilde University Research Portal.
- EGF EGFR Signaling Pathway Creative Diagnostics. (2019). YouTube.
- Design, Synthesis, Molecular Docking, and Biological Studies of New Heterocyclic Compounds Derived from β-Diketones as Novel EGFR and Pim-1 Inhibitors Endowed with AntitumorActivity. (2022). PubMed.
- Molecular Docking Study: Application to the Epidermal Growth Factor Receptor. (2023). MDPI.
- Keto-enol tautomerization in β-diketones. (n.d.). ResearchGate.
- DeepEGFR a graph neural network for bioactivity classification of EGFR inhibitors. (2023). National Center for Biotechnology Information.
- Molecular docking flow chart. (n.d.). ResearchGate.
- EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021). MDPI.
- Building diagrams using graphviz. (2021). Chad's Blog.
- DockVis: Visual Analysis of Molecular Docking Data. (n.d.). Eurographics.
- Secondary metabolites of Trichoderma spp. as EGFR tyrosine kinase inhibitors: Evaluation of anticancer efficacy through computational approach. (2024). PLOS One.
- Schematic flowchart for performing Molecular docking studies. (n.d.). ResearchGate.
Sources
- 1. rcsb.org [rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. isfcppharmaspire.com [isfcppharmaspire.com]
- 5. Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jbino.com [jbino.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 5700241.fs1.hubspotusercontent-na1.net [5700241.fs1.hubspotusercontent-na1.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. Molecular docking analysis of curcumin analogues with COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. brieflands.com [brieflands.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ClinPGx [clinpgx.org]
- 21. youtube.com [youtube.com]
- 22. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 23. DeepEGFR a graph neural network for bioactivity classification of EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Secondary metabolites of Trichoderma spp. as EGFR tyrosine kinase inhibitors: Evaluation of anticancer efficacy through computational approach | PLOS One [journals.plos.org]
A Comparative Guide to Sterically Hindered β-Diketones: 872802-98-7 vs. 865193-73-3 for Advanced Material Applications
In the landscape of advanced materials synthesis, particularly for applications in organic electronics and catalysis, the molecular architecture of precursors is paramount. Sterically hindered β-diketones are a class of compounds that offer unique advantages in the formation of stable and soluble metal complexes, which are crucial as intermediates for Organic Light-Emitting Diodes (OLEDs) and as catalysts. This guide provides an in-depth comparison of two such β-diketones: 3,7-Diethylnonane-4,6-dione (CAS 872802-98-7) and 3,7-diethyl-3,7-dimethyl-4,6-Nonanedione (CAS 865193-73-3).
This document will delve into the synthesis, structural differences, and a comparative analysis of their key performance-related properties. The insights provided are aimed at researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of these critical building blocks.
Structural and Physicochemical Properties: A Comparative Overview
The fundamental difference between the two compounds lies in the substitution at the α-positions to the carbonyl groups. 3,7-diethyl-3,7-dimethyl-4,6-Nonanedione possesses two additional methyl groups, which significantly increases the steric bulk around the coordinating oxygen atoms compared to this compound. This seemingly subtle structural modification can have a profound impact on the properties of their corresponding metal complexes.
| Property | This compound | 3,7-diethyl-3,7-dimethyl-4,6-Nonanedione |
| CAS Number | 872802-98-7 | 865193-73-3 |
| Molecular Formula | C₁₃H₂₄O₂ | C₁₅H₂₈O₂ |
| Molecular Weight | 212.33 g/mol | 240.38 g/mol |
| Appearance | Colorless to light yellow liquid | Light yellow transparent liquid[1] |
| Key Structural Feature | Ethyl groups at positions 3 and 7 | Ethyl and methyl groups at positions 3 and 7 |
Synthesis of Sterically Hindered β-Diketones
The synthesis of β-diketones is most commonly achieved through a Claisen condensation reaction. This involves the reaction of an ester with a ketone in the presence of a strong base. For sterically hindered β-diketones, modifications to the standard Claisen condensation are often necessary to overcome the reduced reactivity of the bulky starting materials.
Proposed Synthesis of this compound (872802-98-7)
A plausible synthetic route for this compound involves the Claisen condensation of ethyl 3-ethylpentanoate with 4-ethyl-3-hexanone.
Caption: Proposed Claisen condensation for this compound synthesis.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cool the suspension to 0 °C and slowly add a solution of 4-ethyl-3-hexanone (1 equivalent) in anhydrous THF. Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Condensation: Cool the reaction mixture back to 0 °C and add ethyl 3-ethylpentanoate (1 equivalent) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction to 0 °C and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Synthesis of 3,7-diethyl-3,7-dimethyl-4,6-Nonanedione (865193-73-3)
A known synthetic procedure for this more sterically hindered diketone involves the reaction of N,N'-dimethoxy-N,N'-dimethylmalonamide with 3-methyl-3-pentylmagnesium chloride.[1]
Caption: Synthesis of 3,7-diethyl-3,7-dimethyl-4,6-Nonanedione.
Experimental Protocol:
-
Reaction Setup: Under a nitrogen atmosphere, charge a reaction vessel with N,N'-dimethoxy-N,N'-dimethylmalonamide (1 equivalent), B(C₆F₅)₃ (0.1 equivalents), and 2-methyltetrahydrofuran.[1]
-
Grignard Addition: Cool the mixture to -20 °C and add a 1.5 M solution of 3-methyl-3-pentylmagnesium chloride in 2-methyltetrahydrofuran (2.2 equivalents) dropwise, maintaining the temperature below -15 °C.[1]
-
Reaction Progression: After the addition is complete, slowly warm the reaction to 0 °C and stir for 1 hour.[1]
-
Workup: Quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous phase with ethyl acetate.[1]
-
Purification: Combine the organic phases, concentrate under reduced pressure, and purify the residue by vacuum distillation, collecting the fraction at 145-152 °C.[1]
Comparative Performance Analysis: Experimental Framework
To objectively compare the performance of these two β-diketones as precursors for advanced materials, a series of experiments should be conducted. The following protocols outline key characterization techniques. For this comparative guide, we will focus on their potential application as ligands for metal complexes in OLEDs. A suitable metal for this comparison would be a lanthanide, such as Europium(III), which is known to form luminescent complexes with β-diketones.
Thermal Stability Analysis (TGA/DSC)
The thermal stability of the metal-diketonate complexes is crucial for their application in vacuum-deposited OLED devices. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable insights into their decomposition temperatures and phase transitions.
Experimental Protocol:
-
Sample Preparation: Synthesize the Europium(III) complexes of both this compound and 3,7-diethyl-3,7-dimethyl-4,6-Nonanedione.
-
TGA Analysis: Place 5-10 mg of the complex in an alumina crucible. Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. Record the weight loss as a function of temperature.
-
DSC Analysis: Place 2-5 mg of the complex in a sealed aluminum pan. Heat the sample at a rate of 10 °C/min under a nitrogen atmosphere to determine melting points and other phase transitions.
-
Data Analysis: Compare the onset of decomposition temperatures from the TGA curves and the thermal events observed in the DSC thermograms for both complexes. Higher decomposition temperatures indicate greater thermal stability.
Photoluminescence Quantum Yield (PLQY) Measurement
The PLQY is a critical parameter for evaluating the efficiency of an emissive material. It is the ratio of photons emitted to photons absorbed.
Experimental Protocol:
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of the Europium(III) complexes of both β-diketones in a suitable solvent (e.g., dichloromethane).
-
Measurement: Use a calibrated integrating sphere coupled to a spectrofluorometer.
-
Data Acquisition: Measure the emission spectrum of the sample and a blank (solvent only) under the same excitation wavelength.
-
Calculation: The instrument software will calculate the PLQY by comparing the integrated emission of the sample to the difference in the integrated excitation profile of the blank and the sample.
-
Comparison: A higher PLQY indicates a more efficient emissive material.
Electrochemical Characterization (Cyclic Voltammetry)
Cyclic voltammetry (CV) is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the complexes. These values are essential for designing efficient OLED device architectures.
Experimental Protocol:
-
Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile).
-
Sample Preparation: Dissolve the Europium(III) complex in the electrolyte solution to a concentration of approximately 1 mM.
-
CV Measurement: Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode). Record the cyclic voltammogram at a scan rate of 100 mV/s. Calibrate the potential scale using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.
-
Data Analysis: Determine the onset oxidation (E_ox) and reduction (E_red) potentials from the voltammogram. Calculate the HOMO and LUMO energy levels using the following equations:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
-
Comparison: The HOMO and LUMO levels will inform the suitability of these materials for use in specific layers of an OLED device.
Expected Outcomes and Discussion
The increased steric hindrance of 3,7-diethyl-3,7-dimethyl-4,6-Nonanedione is anticipated to lead to several key differences in the properties of its metal complexes compared to those of this compound.
-
Thermal Stability: The bulkier ligands of the 3,7-diethyl-3,7-dimethyl-4,6-Nonanedione complex are expected to provide better encapsulation of the central metal ion, potentially leading to a higher decomposition temperature and improved thermal stability.
-
Solubility: The increased aliphatic character of the more substituted ligand should enhance the solubility of its metal complex in organic solvents, which is advantageous for solution-processed device fabrication.
-
Photoluminescence: The steric bulk may prevent aggregation-caused quenching of luminescence, potentially leading to a higher PLQY in the solid state.
-
Electrochemical Properties: The electronic effects of the additional methyl groups are likely to be minimal, so significant differences in the HOMO/LUMO levels are not expected, although subtle shifts may be observed.
Conclusion
Both this compound and 3,7-diethyl-3,7-dimethyl-4,6-Nonanedione are valuable precursors for the synthesis of advanced materials. The choice between them will depend on the specific performance requirements of the target application. The more sterically hindered 3,7-diethyl-3,7-dimethyl-4,6-Nonanedione is likely to offer advantages in terms of thermal stability and solubility of its metal complexes. However, the less hindered this compound may be more cost-effective due to a potentially simpler synthetic route. The experimental framework provided in this guide offers a robust methodology for a comprehensive and objective comparison, enabling researchers to make data-driven decisions for their specific needs.
References
Sources
The Advent of Sterically Hindered β-Diketones in Catalysis: A Comparative Analysis Against Traditional Phosphine Ligands
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the ligand's role in dictating the efficacy of a metal-catalyzed reaction is paramount. For decades, phosphine-based ligands have been the workhorses of cross-coupling catalysis, offering a high degree of tunability in both steric and electronic properties.[1] However, the quest for novel reactivity, improved stability, and cost-effective catalytic systems has spurred the exploration of alternative ligand architectures. Among these, sterically hindered β-diketones are emerging as a promising, albeit less explored, class of ligands.[2] This guide provides a comprehensive comparison of the catalytic efficacy of sterically hindered β-diketone ligands, represented by the acetylacetonate (acac) family, against a well-established traditional phosphine ligand, XPhos, in the context of the Suzuki-Miyaura cross-coupling reaction.
The Enduring Legacy of Phosphine Ligands: A Foundation of Modern Catalysis
Phosphine ligands, characterized by a trivalent phosphorus atom, have been instrumental in the advancement of homogeneous catalysis.[1] Their efficacy stems from the ability to fine-tune the electronic and steric environment around the metal center. Electron-donating phosphines increase the electron density on the metal, facilitating the crucial oxidative addition step in many catalytic cycles.[3][4] Conversely, the steric bulk of the phosphine ligand can promote the reductive elimination step, which is often the product-forming step of the reaction.[3][4] This tunability has led to the development of a vast library of phosphine ligands, each tailored for specific catalytic transformations.
Bulky biaryl phosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), have proven particularly effective in challenging cross-coupling reactions, including those involving sterically hindered substrates and unreactive aryl chlorides.[5] The steric bulk of XPhos is thought to stabilize the catalytically active monoligated palladium(0) species, which is more reactive in the oxidative addition step than its more coordinated counterparts.[3]
The Rise of β-Diketones: A New Frontier in Ligand Design
β-Diketone ligands, such as acetylacetone (acac), are bidentate monoanionic ligands that form stable complexes with a wide range of transition metals.[6] While simple β-diketonates have a long history in coordination chemistry, the catalytic applications of their sterically hindered analogues are a more recent area of investigation.[2] The introduction of bulky substituents on the β-diketone backbone can create a sterically crowded coordination sphere around the metal center, potentially mimicking the effect of bulky phosphine ligands.[2]
One of the key advantages of β-diketone ligands is their relative ease of synthesis and lower cost compared to many complex phosphine ligands. Furthermore, their metal complexes often exhibit high thermal stability. The steric hindrance in ligands like 3,7-Diethylnonane-4,6-dione is anticipated to restrict the coordination number of the metal center, potentially leading to the formation of highly reactive, low-coordinate species analogous to those observed with bulky phosphine ligands.[2]
Comparative Efficacy in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[4] To provide a quantitative comparison between a β-diketone ligand and a traditional phosphine ligand, we will examine the performance of a palladium(II)-acetylacetonato complex and a palladium(II)-XPhos complex in the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid.
| Ligand Class | Representative Ligand | Aryl Halide | Yield (%) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Reference |
| β-Diketone | Acetylacetonate (in (MIC)Pd(acac)I) | 4-Bromobenzaldehyde | 82 | 0.5 | Room Temp | 24 | [7] |
| β-Diketone | Acetylacetonate (in (MIC)Pd(acac)I) | 4-Chlorobenzaldehyde | 78 | 1.0 | 80 | 24 | [7] |
| Phosphine | XPhos (in PdCl₂(XPhos)₂) | 4-Tolyl tosylate | 79 | 5.0 | 110 | 0.5 | [5] |
| Phosphine | SPhos | 2-Chlorotoluene | 98 | 1.0 (Pd) | Room Temp | 2 | [8] |
Analysis of Performance Data:
The data indicates that the palladium-acetylacetonato complex is an effective catalyst for the Suzuki-Miyaura coupling of both aryl bromides and chlorides, providing good to excellent yields.[7] Notably, the reaction with 4-bromobenzaldehyde proceeds at room temperature, highlighting the potential for milder reaction conditions with this class of ligands.[7] However, the reaction times are significantly longer (24 hours) compared to the XPhos-catalyzed reaction (0.5 hours), although the latter was performed at a much higher temperature.[5][7]
The XPhos-catalyzed coupling of 4-tolyl tosylate demonstrates the high activity of this traditional ligand, achieving a good yield in a very short reaction time under microwave irradiation.[5] The SPhos-catalyzed reaction with 2-chlorotoluene showcases the exceptional efficiency of modern phosphine ligands, achieving a near-quantitative yield at room temperature in just 2 hours.[8]
It is important to note that a direct comparison is challenging due to the differences in reaction substrates and conditions. However, the data suggests that while β-diketone ligands can be effective, the highly optimized phosphine ligand systems currently offer faster reaction times for a broader range of substrates. The milder conditions achievable with the acetylacetonato complex for certain substrates warrant further investigation into the potential of sterically hindered β-diketones.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with a Palladium(II)-Acetylacetonato Complex
This protocol is adapted from the work of G. D. Frey, et al.[7]
Materials:
-
(MIC)Pd(acac)I complex (where MIC is a mesoionic carbene)
-
Aryl halide (e.g., 4-bromobenzaldehyde)
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Water
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer
Procedure:
-
To a reaction vessel, add the (MIC)Pd(acac)I complex (0.5 mol%), the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add water as the solvent.
-
Seal the reaction vessel and stir the mixture at room temperature for 24 hours.
-
Upon completion, monitor the reaction by thin-layer chromatography or gas chromatography.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling with a Palladium-XPhos Precatalyst
This protocol is a representative procedure based on the work of A. T. B. D. T. et al.[5]
Materials:
-
trans-Dichlorobis(XPhos)palladium(II) (PdCl₂(XPhos)₂)
-
Aryl sulfonate (e.g., 4-tolyl tosylate)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrabutylammonium hydroxide (TBAOH)
-
n-Butanol/Water mixture
-
Microwave reactor vial
-
Magnetic stirrer
Procedure:
-
To a microwave reactor vial, add the PdCl₂(XPhos)₂ precatalyst (5 mol%), the aryl sulfonate (1.0 mmol), and the arylboronic acid (1.5 mmol).
-
Add the n-butanol/water solvent mixture and the TBAOH base.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 110 °C for 30 minutes with stirring.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mechanistic Considerations and Future Outlook
The catalytic cycles for both β-diketone and phosphine-ligated palladium catalysts in the Suzuki-Miyaura reaction are believed to proceed through the canonical steps of oxidative addition, transmetalation, and reductive elimination.[3][7]
Figure 1: Generalized catalytic cycle for a phosphine-ligated palladium catalyst in the Suzuki-Miyaura reaction.
Figure 2: Postulated catalytic cycle for a β-diketone-ligated palladium catalyst in the Suzuki-Miyaura reaction.
The key difference lies in the nature of the ancillary ligand. The bulky phosphine ligand is believed to promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step.[3] The steric bulk of a ligand like this compound is hypothesized to play a similar role, creating a coordinatively unsaturated and reactive metal center.[2] Further mechanistic studies are required to fully elucidate the active species and the precise role of steric hindrance in β-diketone-ligated catalytic systems.
References
- Ningbo Innopharmchem Co., Ltd. The Role of Phosphine Ligands in Modern Catalysis: A Deep Dive.
- Tokyo Chemical Industry Co., Ltd. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].
- Hartwig, J. F. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- Wikipedia. Suzuki reaction.
- Doucet, H., et al. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega.
- Gessner Group. Phosphine ligands and catalysis - Research.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Morressier. Sterically hindered β-diketones: Synthesis and applications in catalysis.
- Frey, G. D., et al. Palladium(ii)-Acetylacetonato Complexes with Mesoionic Carbenes: Synthesis, Structures and Their Application in the Suzuki-Miyaura Cross Coupling Reaction. PubMed Central.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium(ii)-Acetylacetonato Complexes with Mesoionic Carbenes: Synthesis, Structures and Their Application in the Suzuki-Miyaura Cross Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Challenge of 3,7-Diethylnonane-4,6-dione: A Comparative Guide to In-Silico Prediction and Experimental Reality
In the landscape of drug discovery and materials science, the precise characterization of molecular properties is paramount. For novel or less-common compounds like 3,7-Diethylnonane-4,6-dione, a beta-diketone with potential applications as an organic synthesis intermediate, particularly in the development of advanced materials like OLEDs, a significant challenge often arises: the scarcity of empirical data.[1][2] This guide navigates this common research hurdle by providing a comprehensive comparison between in-silico (computationally predicted) properties and experimental data.
Given the absence of published experimental data for this compound, this guide will employ a dual approach. First, we will present the available in-silico predictions for the target molecule. Second, we will utilize a closely related analogue, 3,7-dimethylnonane-4,6-dione , for which limited experimental data exists, as a case study. This comparative analysis will illuminate the power and potential pitfalls of relying on computational models in the absence of direct experimental validation, offering researchers a framework for decision-making in their own work.
The Subject of Inquiry: In-Silico Profile of this compound
This compound (CAS No. 872802-98-7) is a colorless to light yellow liquid.[1] While its primary utility is cited as an OLED intermediate, a thorough understanding of its physicochemical properties is crucial for optimizing reaction conditions, predicting its behavior in various matrices, and assessing its potential biological interactions.[1] The following table summarizes the computationally predicted properties for this molecule.
| Property | Predicted Value | Source |
| Molecular Formula | C13H24O2 | UIV Chem[2] |
| Molecular Weight | 212.33 g/mol | ChemicalBook[3] |
| Boiling Point | 111-113 °C (at 10 Torr) | ChemicalBook[3][4] |
| Density | 0.891 ± 0.06 g/cm³ | ChemicalBook[3] |
| pKa | 10.15 ± 0.10 | ChemicalBook[3] |
A Case Study in Comparison: The Analogue 3,7-Dimethylnonane-4,6-dione
To bridge the gap between prediction and reality, we turn to 3,7-dimethylnonane-4,6-dione (CAS No. 212791-15-6). This molecule shares the same nonane-4,6-dione core, with methyl groups in place of ethyl groups at the 3 and 7 positions. This structural similarity makes it a valuable proxy for evaluating the accuracy of computational predictions for this class of compounds.
| Property | Experimental Data | In-Silico Prediction | Source (Experimental) | Source (In-Silico) |
| Molecular Formula | C11H20O2 | C11H20O2 | PubChem[5] | PubChem[5] |
| Molecular Weight | 184.27 g/mol | 184.27 g/mol | PubChem[5] | PubChem[5] |
| Mass Spectrum (GC-MS) | Top Peak (m/z): 127 | Not Applicable | PubChem[5] | N/A |
| Vapor Phase IR Spectrum | Available | Not Directly Compared | SpectraBase[6] | N/A |
| XLogP3-AA | Not Available | 2.6 | N/A | PubChem[5] |
| Topological Polar Surface Area | Not Available | 34.1 Ų | N/A | PubChem[5] |
This comparison highlights a critical point: while basic molecular properties are accurately predicted, more complex spectral data requires experimental determination. The in-silico tools provide valuable estimations for properties like lipophilicity (XLogP3-AA) and polarity (Topological Polar Surface Area), which are instrumental in early-stage drug development and material design.
The Experimentalist's Toolkit: Proposed Protocols for Characterization
To empirically determine the properties of this compound, a suite of standard analytical techniques would be employed. The causality behind these choices lies in their ability to provide orthogonal, confirmatory data, ensuring a robust and validated characterization.
Proposed Experimental Workflow
Caption: Proposed Experimental Workflow for the Characterization of this compound.
Step-by-Step Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the carbon-hydrogen framework and confirm the precise connectivity of the molecule. The presence of keto-enol tautomerism, common in beta-diketones, can also be investigated.[7][8]
-
Protocol:
-
Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the data to identify chemical shifts, coupling constants, and integration values, which will be compared against predicted spectra.
-
-
-
Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern, providing confirmation of the molecular formula.
-
Protocol:
-
Introduce a dilute solution of the compound into a mass spectrometer, likely via Gas Chromatography (GC-MS) for this volatile molecule.
-
Acquire the mass spectrum in electron ionization (EI) mode.
-
Analyze the molecular ion peak to confirm the molecular weight and the fragmentation pattern to support the proposed structure.
-
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify the functional groups present, particularly the characteristic carbonyl (C=O) stretches of the diketone.[7]
-
Protocol:
-
Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the strong C=O stretching frequencies, typically in the range of 1680-1720 cm⁻¹, and C-H stretching frequencies.
-
-
The Computational Chemist's Approach: In-Silico Methodologies
The predicted properties of this compound and its analogue are generated using a variety of computational models. These methods offer a rapid and cost-effective means of estimating molecular characteristics.
Computational Workflow for Property Prediction
Caption: A Generalized Workflow for In-Silico Property Prediction of Organic Molecules.
Key Computational Methods:
-
Density Functional Theory (DFT):
-
Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[9][10][11] It is particularly powerful for predicting spectroscopic properties.
-
Application: For predicting NMR and IR spectra, the molecular geometry is first optimized using a functional like B3LYP with a basis set such as 6-31G(d).[7] Subsequently, NMR chemical shifts and vibrational frequencies can be calculated. These ab initio methods provide a fundamental basis for understanding the molecule's behavior.[12][13][14]
-
-
Quantitative Structure-Property Relationship (QSPR):
-
Principle: QSPR models are mathematical relationships between the structural features of a molecule and its physicochemical properties.[15][16][17][18][19] These models are trained on large datasets of experimentally determined properties.
-
Application: Properties like boiling point, density, and pKa are often predicted using QSPR models. Commercial software packages and online databases utilize these models to provide rapid estimations for a vast number of compounds.
-
Comparative Analysis: Bridging Theory and Practice
The primary directive of this guide is to objectively compare the in-silico and experimental properties of this compound. While a direct comparison is hampered by the lack of experimental data for the target molecule, our analysis of the analogue, 3,7-dimethylnonane-4,6-dione, provides valuable insights.
The GC-MS data for the analogue confirms its molecular weight, a fundamental parameter that is also accurately reflected in the in-silico calculations. This alignment provides a high degree of confidence in the predicted molecular formula and weight of this compound.
The availability of a vapor phase IR spectrum for the analogue allows for a hypothetical comparison with DFT-predicted vibrational frequencies. Based on studies of similar beta-diketones, it is expected that a DFT calculation would accurately predict the strong carbonyl stretching frequencies, although the exact positions might differ slightly due to solvent effects and the inherent approximations in the theoretical model.[7]
For properties like pKa and boiling point, the QSPR predictions for this compound should be viewed as reliable estimates. The accuracy of these predictions is contingent on the quality and relevance of the training data used to build the QSPR model. For a relatively simple organic molecule like this, the predictions are likely to be within a reasonable margin of error for initial experimental design.
Conclusion: A Symbiotic Relationship
The case of this compound exemplifies a common scenario in modern chemical research where in-silico tools provide the first glimpse into the properties of a molecule. While these computational predictions are invaluable for guiding research and prioritizing candidates, they are not a substitute for rigorous experimental validation.
The true power lies in the symbiotic relationship between computational and experimental chemistry. In-silico predictions can accelerate the research process by focusing experimental efforts, while experimental data is essential for validating and refining computational models. For researchers working with this compound and other novel compounds, a prudent approach involves leveraging the available in-silico data for initial planning, followed by systematic experimental characterization to confirm and expand upon the predicted properties. This integrated strategy ensures both efficiency and scientific rigor in the pursuit of new discoveries.
References
- ChemBK. (n.d.). 3,7-diethyl-3,7-dimethylnonane-4,6-dione.
- Kwan, E. K., & Liu, P. (2016). Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics.
- PubChem. (n.d.). 3,7-Dimethyl-4,6-nonanedione.
- Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(13), 2895–2898.
- Kjell, J., & Unke, O. T. (2023). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews.
- Teo, Y. Y., & Tnay, Y. L. (2022). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. AIP Conference Proceedings, 2453(1), 020010.
- Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 6998.
- ResearchGate. (2021). (PDF) Structural Studies of β-Diketones and Their Implications on Biological Effects.
- Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview.
- LookChem. (n.d.). Cas 872802-98-7,this compound.
- PubChem. (n.d.). 4,6-Nonanedione.
- Lo, Y.-C., & Lin, Y.-C. (2011). Quantitative structure-property relationship (QSPR) model for predicting acidities of ketones. Journal of the Chinese Chemical Society, 58(4), 463–471.
- Ali, A., et al. (2023). Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. Molecules, 28(23), 7808.
- ResearchGate. (n.d.). Quantitative structure–property relationship for the critical temperature of saturated monobasic ketones, aldehydes, and ethers with molecular descriptors.
- IOSR Journal. (n.d.). Qsar of Ketones Derivatives Using Genetic Function Approximation.
- ResearchGate. (2015). Density Functional Theory Calculations of Rh-β-diketonato complexes.
- Semantic Scholar. (2015). Density functional theory calculations of Rh-β-diketonato complexes.
- PubChem. (n.d.). 3,7-Diethyl-3,7-dimethylnonane-4,6-dione.
- China CAS 2687 91 4 Manufacturers Factory Suppliers. (n.d.).
- SpectraBase. (n.d.). 3,7-Dimethyl-4,6-nonandione.
- UIV Chem. (n.d.). This compound,872802-98-7,C13H24O2.
- MySkinRecipes. (n.d.). 3,7-Diethyl-3,7-dimethylnonane-4,6-dione.
- ProtoQSAR. (n.d.). QSAR models.
- Wikipedia. (n.d.). Quantitative structure–activity relationship.
- PubChem. (n.d.). 4,6-Nonanedione.
- Pharmaffiliates. (n.d.). 3,7-Diethyl-3,7-dimethylnonane-4,6-dione.
- IndiaMART. (n.d.). 3,7-Diethyl-3,7-Dimethylnonane-4,6-Dione CAS Number: 865193-73-3.
- PubChem. (n.d.). 2,8-Dimethylnonane-4,6-dione.
- National Institute of Standards and Technology. (n.d.). Nonane, 3,7-dimethyl-.
Sources
- 1. This compound | 872802-98-7 [chemicalbook.com]
- 2. Experienced supplier of C13H24O2,872802-98-7,this compound [riyngroup.com]
- 3. This compound CAS#: 872802-98-7 [m.chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. 3,7-Dimethyl-4,6-nonanedione | C11H20O2 | CID 21756632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. compchemhighlights.org [compchemhighlights.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. iosrjournals.org [iosrjournals.org]
- 18. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]
- 19. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 3,7-Diethylnonane-4,6-dione: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3,7-Diethylnonane-4,6-dione, a beta-diketone commonly used in synthetic chemistry. As laboratory professionals, it is our collective responsibility to manage chemical waste in a manner that ensures personal safety and environmental stewardship. This document moves beyond mere procedural instruction to explain the rationale behind each step, empowering you to make informed decisions in your laboratory.
Understanding the Hazard Profile of this compound
Before we delve into disposal procedures, it is crucial to understand the inherent hazards of this compound (CAS No. 872802-98-7). A thorough risk assessment is the foundation of safe chemical handling and disposal.
Key Hazards:
-
Flammability: this compound is a flammable liquid. Vapors can form explosive mixtures with air, and ignition sources must be strictly controlled.
-
Health Hazards: While comprehensive toxicological data is not available, it is prudent to treat this compound with caution. Potential routes of exposure include inhalation, ingestion, and skin/eye contact. The Safety Data Sheet (SDS) should always be consulted before handling.
-
Environmental Hazards: The environmental fate and effects of this compound are not well-documented. Therefore, it must be prevented from entering drains, soil, or waterways.
Regulatory Classification:
Due to its flammability, waste this compound is classified as a hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), liquids with a flash point below 60°C (140°F) are assigned the EPA hazardous waste code D001 for ignitability .[1][2] This classification mandates specific handling, storage, and disposal protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper selection and use of PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | PPE Specification | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes of the liquid and potential vapor exposure to the eyes. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact. Always inspect gloves for tears or degradation before use. |
| Body | Flame-resistant lab coat | Provides a barrier against splashes and is essential due to the compound's flammability. |
| Feet | Closed-toe shoes | Protects feet from spills. |
Step-by-Step Disposal Procedure for this compound
The following protocol outlines the safe and compliant disposal of this compound from a laboratory setting.
Step 1: Waste Segregation
Proper segregation of chemical waste is paramount for both safety and cost-effective disposal.
-
Designate a specific waste container for non-halogenated organic solvents.
-
Never mix this compound with halogenated solvents, strong acids, bases, or oxidizers.[3][4]
-
Rationale: Halogenated and non-halogenated waste streams are treated differently for disposal. Non-halogenated solvents can often be recycled as fuel, which is a more environmentally friendly and less expensive disposal option than incineration required for halogenated waste.[3]
Step 2: Waste Container Selection and Labeling
The integrity of your waste container is critical to preventing leaks and ensuring safe transport.
-
Select a compatible container: Use a clean, dry, and chemically resistant container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using metal containers if there is any uncertainty about compatibility.[5]
-
Label the container clearly: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The EPA hazardous waste code: D001
-
The hazard characteristics: "Ignitable"
-
The date accumulation started.
-
Your name and laboratory information.
-
Step 3: Accumulation of Waste
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).
-
Keep the container closed: The waste container must be kept tightly sealed at all times, except when adding waste.[4] This minimizes the release of flammable vapors.
-
Do not overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion.
-
Secondary Containment: Store the waste container in a secondary containment bin to catch any potential leaks.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office: They will provide guidance on the specific procedures for your facility and will arrange for the pickup and disposal of the waste.
-
Incineration: The recommended disposal method for this compound is high-temperature incineration in a permitted hazardous waste incinerator. This process ensures the complete destruction of the compound.
Emergency Procedures: Spill and Exposure Response
Accidents can happen. Being prepared is essential for a safe and effective response.
Small Spill (less than 100 mL) inside a chemical fume hood:
-
Alert nearby personnel.
-
Ensure the fume hood is operational.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial solvent absorbent. Do not use combustible materials like paper towels.
-
Carefully collect the absorbent material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.
-
Decontaminate the area with soap and water.
Large Spill (greater than 100 mL) or any spill outside a chemical fume hood:
-
Evacuate the immediate area.
-
Alert others and activate the fire alarm if necessary.
-
If safe to do so, close the doors to the laboratory to contain vapors.
-
Contact your institution's emergency response team or EHS immediately.
-
Do not attempt to clean up a large spill yourself.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Caption: Spill Response Decision Tree.
References
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
- Standard Operating Procedure: Flammable Liquids. Yale Environmental Health & Safety. [Link]
- Guide to Storing And Disposing Of Flammable Liquids. ECTI. [Link]
- Guidelines for Flammable Liquid Disposal. University of Pittsburgh. [Link]
- EPA Hazardous Waste Codes. My Alfred University. [Link]
- 3,7-Diethyl-3,7-dimethylnonane-4,6-dione.
Sources
Safeguarding Your Research: A Comprehensive Guide to Handling 3,7-Diethylnonane-4,6-dione
In the dynamic landscape of scientific research and drug development, the safe handling of chemical reagents is paramount. This guide provides essential, in-depth procedural information for the safe handling of 3,7-Diethylnonane-4,6-dione (CAS No. 872802-98-7), ensuring the protection of laboratory personnel and the integrity of your research. This document moves beyond a simple checklist, offering a framework of understanding rooted in established safety protocols and the specific, though limited, toxicological data available for this compound.
Understanding the Hazard Profile
While comprehensive toxicological data for this compound is not fully available, the existing Safety Data Sheet (SDS) indicates several potential hazards that command a cautious and well-planned approach.[1] The chemical, physical, and toxicological properties have not been thoroughly investigated, which necessitates treating the substance with a high degree of care.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.[1]
Key Hazard Considerations:
-
Respiratory Irritation: Inhalation may cause respiratory irritation.[1]
-
Skin and Eye Contact: Direct contact with skin and eyes should be avoided.[1] The SDS recommends washing off with soap and plenty of water in case of skin contact and rinsing thoroughly with water for at least 15 minutes in case of eye contact, followed by consulting a physician in both instances.[1]
-
Allergic Reactions: Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.[1]
-
Combustibility: While not highly flammable, the substance is combustible. In the event of a fire, suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] Firefighters should wear self-contained breathing apparatus.[1]
A thorough hazard assessment is a mandatory first step before any handling of this chemical, as required by OSHA standards.[2][3][4] This assessment should identify potential physical and chemical hazards in the specific laboratory context.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and use of appropriate Personal Protective Equipment (PPE) is a critical control measure when engineering and administrative controls are not sufficient to eliminate hazards.[4][5] For this compound, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene).[6][7] | To prevent skin contact and potential absorption. The SDS for this compound explicitly states to "Handle with gloves."[1] Gloves must be inspected before use and disposed of properly after handling the chemical.[1] The choice of glove material should be based on chemical resistance charts and the specific solvents being used in the procedure.[8][9][10] |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards. | To protect against accidental splashes of the chemical or solutions containing it. OSHA standard 1910.133 requires eye and face protection against chemical splashes.[2][11] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, a type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge should be used.[1] | To prevent inhalation of dust, vapors, or mists, which may cause respiratory irritation.[1] All respirator use must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[11] |
| Protective Clothing | Laboratory coat. | To protect street clothing and skin from contamination. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. OSHA 1910.136 mandates safety shoes when there is a danger of foot injuries.[2][11] |
Safe Handling Workflow: A Step-by-Step Approach
The following workflow is designed to minimize exposure and ensure safe handling of this compound from receipt to disposal.
Figure 1: A step-by-step workflow for the safe handling of this compound.
1. Hazard Assessment & Preparation:
-
Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound.[1]
-
Assemble Personal Protective Equipment (PPE): Gather all necessary PPE as outlined in the table above. Ensure all PPE is in good condition and fits properly.[5]
-
Prepare the Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1] Ensure emergency equipment, such as an eyewash station and safety shower, is readily accessible.
2. Handling and Experimental Procedures:
-
Weighing and Measuring: When weighing or measuring the compound, do so in a ventilated enclosure or a chemical fume hood to prevent the release of dust or vapors into the laboratory environment.
-
Performing the Experiment: Conduct all experimental procedures involving this compound within a certified chemical fume hood. Avoid the formation of dust and aerosols.[1]
3. Cleanup and Disposal:
-
Decontamination: Clean all work surfaces and equipment thoroughly after use to remove any residual contamination.
-
Waste Segregation: Segregate all waste containing this compound into a designated, labeled, and sealed container.[1]
-
Disposal: Dispose of unused product and contaminated materials as hazardous waste.[1] This should be done through a licensed professional waste disposal service.[1] Do not allow the product to enter drains.[1] The SDS suggests that the material can be burned in a chemical incinerator with an afterburner and scrubber.[1]
-
PPE Doffing and Disposal: Remove and dispose of contaminated gloves and other disposable PPE in accordance with applicable laboratory and institutional guidelines.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: If the chemical comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Ingestion: If swallowed, do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]
-
Spill Response: In the event of a spill, evacuate personnel from the immediate area. Use personal protective equipment.[1] Avoid dust formation.[1] Sweep up the spilled material and place it in a suitable, closed container for disposal.[1]
Storage and Incompatibility
Proper storage is essential to maintain the stability of this compound and prevent hazardous reactions.
-
Storage Conditions: Store in a dry, sealed container in a well-ventilated place.[1]
-
Incompatible Materials: Avoid contact with acids, acid chlorides, acid anhydrides, and oxidizing agents.[1]
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.
References
- Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). Google Cloud.
- Personal Protective Equipment - Standards. (n.d.). Occupational Safety and Health Administration.
- Personal Protective Equipment - Overview. (n.d.). Occupational Safety and Health Administration.
- OSHA Standards for Personal Protective Equipment. (n.d.). Avetta.
- PPE Requirements – OSHA. (n.d.). Tucker Safety.
- MSDS of this compound. (2018, January 3). Capot Chemical Co., Ltd.
- Hand Protection Chemical Resistance Guide. (n.d.). Environment, Health and Safety - University of California, Berkeley.
- The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 14). MCR Safety.
- NIOSH Recommendations for Chemical Protective Clothing A-Z. (n.d.). Centers for Disease Control and Prevention.
- Understanding the Composition of Chemical Resistant Gloves. (2025, December 16). HeighTech Safety.
- OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety - The University of Texas at Austin.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 3. OSHA Standards for Personal Protective Equipment | Avetta [avetta.com]
- 4. tuckersafety.com [tuckersafety.com]
- 5. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. ehs.sfsu.edu [ehs.sfsu.edu]
- 9. esafetysupplies.com [esafetysupplies.com]
- 10. heightechsafety.com.au [heightechsafety.com.au]
- 11. Personal Protective Equipment - Standards | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






